3-Iodo-6-(trifluoromethyl)-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-(trifluoromethyl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPPCBLAYCXFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646709 | |
| Record name | 3-Iodo-6-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-27-4 | |
| Record name | 3-Iodo-6-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Iodo-6-(trifluoromethyl)-1H-indazole synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-Iodo-6-(trifluoromethyl)-1H-indazole
Executive Summary
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a key building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and its strategic functionalization with a trifluoromethyl group at the C6 position and an iodine atom at the C3 position creates a versatile intermediate for further molecular elaboration. The trifluoromethyl group enhances metabolic stability and binding affinity, while the C3-iodo substituent serves as an essential handle for transition-metal-catalyzed cross-coupling reactions. This document details a robust two-step synthetic pathway, beginning with the construction of the 6-(trifluoromethyl)-1H-indazole core, followed by a highly regioselective electrophilic iodination. The causality behind experimental choices, mechanistic insights, and detailed procedural steps are provided to enable researchers in drug development to reliably produce this valuable compound.
Introduction: Strategic Importance in Drug Discovery
The Indazole Scaffold: A Privileged Core
The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its unique structure allows it to act as a versatile scaffold, capable of interacting with a wide range of biological targets.[1][2] This has led to the development of numerous compounds with significant pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[2] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most synthetically targeted form.[2][3]
Synergistic Effects of Trifluoromethyl and Iodo Functionalization
The strategic introduction of specific functional groups onto the indazole core is a key tactic in drug design to modulate a molecule's physicochemical and pharmacological profile.
-
Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity to target proteins.[1][4]
-
Iodo (-I) Group: Halogenation, particularly iodination, is a critical tool for synthetic diversification. The carbon-iodine bond at the C3 position of the indazole ring is an exceptionally useful synthetic handle.[1] It is an excellent precursor for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira cross-couplings, enabling the construction of complex molecular architectures.[1][5]
This compound: A Versatile Synthetic Intermediate
The title compound, this compound, combines these strategic features. It serves as a highly valuable building block for creating libraries of novel indazole derivatives. The trifluoromethyl group at C6 locks in desirable drug-like properties, while the C3-iodine provides a reactive site for introducing further molecular diversity, making it a focal point for academic and industrial research.
Synthetic Strategy and Retrosynthetic Analysis
The most logical and efficient approach to synthesizing this compound involves a two-step sequence:
-
Formation of the Indazole Core: Secure the 6-(trifluoromethyl) substitution pattern by starting with a commercially available precursor that already contains this moiety. The cyclization of 2-amino-4-(trifluoromethyl)benzonitrile is a direct and effective method for constructing the desired 6-(trifluoromethyl)-1H-indazole intermediate.[1]
-
Regioselective C3-Iodination: Perform a late-stage electrophilic aromatic substitution on the pre-formed indazole ring. This ensures precise control over the position of the iodine atom. The C3 position of the 1H-indazole ring is electronically activated and is the preferred site for electrophilic attack.
This strategy avoids potential issues with controlling regioselectivity if one were to attempt to introduce the trifluoromethyl group onto a pre-existing iodo-indazole.
Synthesis Protocol and Mechanistic Rationale
The synthesis is presented as a two-step process, with detailed explanations for the choice of reagents and conditions.
Step 1: Synthesis of 6-(Trifluoromethyl)-1H-indazole
The construction of the indazole ring is achieved via a copper-catalyzed oxidative N-N bond formation from 2-amino-4-(trifluoromethyl)benzonitrile. This method involves the in situ formation of a ketimine intermediate followed by cyclization.[2]
Reaction: 2-amino-4-(trifluoromethyl)benzonitrile + Organometallic Reagent → [Ketimine Intermediate] → 6-(Trifluoromethyl)-1H-indazole
Causality and Justification:
-
Starting Material: 2-amino-4-(trifluoromethyl)benzonitrile is selected as it directly installs the required -CF₃ group at the correct position (which will become C6 of the indazole).
-
Catalyst: Copper(II) acetate [Cu(OAc)₂] is an effective and economical catalyst for mediating the N-N bond formation required for the cyclization step.[2]
-
Oxidant: Molecular oxygen (from air) often serves as the terminal oxidant in these copper-catalyzed reactions, making the process environmentally benign.[2]
Step 2: Regioselective Iodination of 6-(Trifluoromethyl)-1H-indazole
The final product is obtained through the direct iodination of the intermediate at the C3 position. This is an electrophilic aromatic substitution reaction.
Reaction: 6-(Trifluoromethyl)-1H-indazole + N-Iodosuccinimide (NIS) → this compound
Causality and Justification:
-
Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation. It is an easy-to-handle, solid electrophilic iodine source that provides a milder and often more selective alternative to using molecular iodine (I₂).[1]
-
Regioselectivity: The C3 position of the 1H-indazole nucleus is the most nucleophilic carbon and is thus preferentially attacked by the electrophilic iodine species generated from NIS. The electron-withdrawing trifluoromethyl group at C6 further deactivates the benzene portion of the ring system towards electrophilic attack, reinforcing the selectivity for the C3 position on the pyrazole ring.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is typically used to facilitate the dissolution of the starting materials and promote the reaction.
Detailed Experimental Procedures
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Step 1: Synthesis of 6-(Trifluoromethyl)-1H-indazole
(Procedure adapted from general copper-catalyzed indazole syntheses[2])
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-(trifluoromethyl)benzonitrile (1.0 eq).
-
Add a suitable organometallic reagent (e.g., methylmagnesium bromide, 1.2 eq) in an appropriate solvent like THF under an inert atmosphere (N₂ or Ar) at 0 °C to form the intermediate ketimine.
-
After formation of the imine is complete (monitored by TLC), add Copper(II) acetate (Cu(OAc)₂, 0.1 eq) and switch the atmosphere to air (or bubble O₂ through the solution).
-
Heat the reaction mixture to reflux in a solvent like toluene for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-(Trifluoromethyl)-1H-indazole.
Step 2: Synthesis of this compound
(Procedure based on established C3-iodination methods[1])
-
To a round-bottom flask, dissolve 6-(Trifluoromethyl)-1H-indazole (1.0 eq) in DMF.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the consumption of the starting material by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
The resulting crude solid can be purified by recrystallization or by column chromatography to afford pure this compound.
Data Presentation: Reagent Summary
| Step | Reagent | Molar Eq. | Purpose |
| 1 | 2-amino-4-(trifluoromethyl)benzonitrile | 1.0 | Starting Material |
| 1 | Organometallic Reagent (e.g., MeMgBr) | 1.2 | Imine Formation |
| 1 | Copper(II) Acetate [Cu(OAc)₂] | 0.1 | Catalyst |
| 2 | 6-(Trifluoromethyl)-1H-indazole | 1.0 | Substrate |
| 2 | N-Iodosuccinimide (NIS) | 1.1 | Iodinating Agent |
Expected yields for such reactions typically range from moderate to good (60-85%), contingent upon precise execution and purification.
Workflow Visualization
The overall synthetic pathway is summarized in the following diagram.
Caption: Synthetic workflow for this compound.
Conclusion
This guide outlines a scientifically sound and efficient two-step synthesis for this compound. The strategy leverages a robust copper-catalyzed cyclization to form the indazole core, followed by a highly regioselective C3-iodination using N-Iodosuccinimide. By explaining the rationale behind the chosen reagents and conditions, this protocol provides researchers with the necessary technical details and foundational understanding to confidently synthesize this crucial intermediate for application in pharmaceutical research and development.
References
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Gaba, M., Singh, S., & Mohan, C. (2014). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 19(9), 13269-13307. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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Zhang, Z., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 78(21), 11030-11036. Available at: [Link]
- Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
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Patsnap. (n.d.). Synthesis method of 6-iodo-1H-indazole. Retrieved from [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 546-557. Available at: [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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MDPI. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions. Molecules, 25(18), 4299. Available at: [Link]
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Physicochemical properties of 3-Iodo-6-(trifluoromethyl)-1H-indazole
An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-6-(trifluoromethyl)-1H-indazole
For Research Use Only. Not for human or veterinary use.
Authored by: A Senior Application Scientist
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its strategic value lies in the unique combination of the indazole scaffold, a known "privileged structure" in medicinal chemistry, with two key functional groups: an iodine atom at the C3 position and a trifluoromethyl group at the C6 position.[1][2] The indazole core is present in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6]
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to enhance critical pharmacokinetic and pharmacodynamic properties.[7][8] Its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[9][10] The carbon-fluorine bonds are exceptionally strong, making the -CF3 group resistant to metabolic degradation and often leading to a longer drug half-life.[9][10]
Simultaneously, the iodine atom at the C3 position serves as a versatile synthetic handle. The carbon-iodine bond is an excellent precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of molecular diversity to build complex drug candidates.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and field-proven experimental protocols for its characterization.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for guiding formulation development. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1000341-27-4 | [1][11][12][13] |
| Molecular Formula | C₈H₄F₃IN₂ | [11][12][13][14] |
| Molecular Weight | 312.03 g/mol | [1][11][13][14] |
| Appearance | White to light brown solid | [12] |
| Boiling Point | 352.0 ± 37.0 °C at 760 mmHg | [14] |
| Density | 2.1 ± 0.1 g/cm³ | [14] |
| Flash Point | 166.7 ± 26.5 °C | [14] |
| logP (Octanol-Water Partition Coefficient) | 3.72 | [14] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [15] |
| Hydrogen Bond Donors | 1 | [15] |
| Hydrogen Bond Acceptors | 4 | [15] |
| Storage Conditions | 2-8°C, protect from light | [11][12] |
Note: Some values, such as melting point, are not consistently reported in publicly available literature and may require experimental determination.
Structural and Synthetic Considerations
The synthesis of this compound involves the strategic construction of the indazole core followed by regioselective functionalization at the C3 and C6 positions.[1] The introduction of the trifluoromethyl group can be achieved using various modern trifluoromethylation reagents.[1] The subsequent iodination at the C3 position is a critical step. N-Iodosuccinimide (NIS) is a commonly employed and effective electrophilic iodinating agent for such transformations on activated heteroaromatic systems.[1]
The diagram below illustrates the general synthetic logic for accessing this key intermediate.
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A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Iodo-6-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 3-iodo-6-(trifluoromethyl)-1H-indazole. As a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-proven insights to offer a comprehensive resource for the structural elucidation of this and related molecules. The guide covers the predicted spectral characteristics, the influence of the iodo and trifluoromethyl substituents on chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and illustrative diagrams to facilitate a deeper understanding of the molecular structure and its NMR spectroscopic signature.
Introduction: The Significance of this compound in Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The introduction of a trifluoromethyl (CF₃) group and an iodine atom at specific positions on the indazole ring, as in this compound, creates a highly versatile building block for drug discovery.[2] The CF₃ group is known to enhance metabolic stability and binding affinity, while the iodine at the C3 position serves as a convenient handle for further functionalization via cross-coupling reactions.[2]
Accurate structural characterization is paramount in the development of novel therapeutics. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.[3] This guide provides a detailed roadmap for interpreting the ¹H and ¹³C NMR spectra of this compound, enabling researchers to confidently verify its synthesis and purity.
Predicted ¹H NMR Spectral Data
While a publicly available, experimentally verified spectrum for this compound is not readily accessible, we can predict the ¹H NMR spectral data with a high degree of confidence based on the analysis of structurally similar substituted indazoles.[3][4] The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are summarized in the table below. The spectrum is expected to be recorded in a solvent like DMSO-d₆ to allow for the observation of the exchangeable N-H proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| N-H | ~13.0 - 14.0 | broad singlet | - | The N-H proton of the indazole ring is acidic and typically appears as a broad signal at a very downfield chemical shift. |
| H4 | ~8.0 - 8.2 | doublet | J ≈ 8.5 - 9.0 Hz | Deshielded by the anisotropic effect of the pyrazole ring and the electron-withdrawing CF₃ group. Coupled to H5. |
| H5 | ~7.5 - 7.7 | doublet of doublets | J ≈ 8.5 - 9.0 Hz, J ≈ 1.0 - 1.5 Hz | Coupled to H4 (ortho-coupling) and H7 (meta-coupling). |
| H7 | ~7.8 - 8.0 | singlet or narrow doublet | J ≈ 1.0 - 1.5 Hz | Deshielded by the pyrazole ring. May appear as a singlet or a narrow doublet due to small meta-coupling with H5. |
Key Insights into the ¹H NMR Spectrum:
-
Downfield Aromatic Protons: The protons on the benzene ring (H4, H5, and H7) are expected to resonate in the downfield region (7.5-8.2 ppm), which is characteristic of aromatic protons.[5]
-
Influence of the CF₃ Group: The electron-withdrawing nature of the trifluoromethyl group at the C6 position will deshield the adjacent protons, particularly H5 and H7, causing them to shift further downfield.
-
Coupling Pattern: The expected coupling pattern (a doublet, a doublet of doublets, and a singlet/narrow doublet) is a key diagnostic feature for confirming the substitution pattern on the indazole ring.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The predicted chemical shifts are presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | ~90 - 95 | The iodine atom at C3 exerts a strong shielding effect (heavy atom effect), causing a significant upfield shift for this carbon. |
| C3a | ~140 - 142 | Bridgehead carbon of the fused ring system. |
| C4 | ~122 - 124 | Aromatic CH carbon. |
| C5 | ~120 - 122 | Aromatic CH carbon. |
| C6 | ~125 - 128 (quartet) | Carbon bearing the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). |
| C7 | ~110 - 112 | Aromatic CH carbon. |
| C7a | ~120 - 122 | Bridgehead carbon of the fused ring system. |
| CF₃ | ~123 - 125 (quartet) | The carbon of the trifluoromethyl group will also be a quartet with a large one-bond C-F coupling constant (¹JCF). |
Key Insights into the ¹³C NMR Spectrum:
-
The C3 Signal: The most upfield signal in the aromatic region is predicted to be C3, due to the heavy atom effect of iodine. This is a highly diagnostic peak for confirming the position of the iodine substituent.
-
The C6 and CF₃ Quartets: The carbons directly attached to the fluorine atoms (C6 and the CF₃ carbon itself) will appear as quartets in the proton-decoupled spectrum due to ¹JCF coupling. The magnitude of this coupling constant is typically large (around 270-280 Hz).
-
DEPT Experiments: To definitively assign the CH carbons (C4, C5, and C7) and the quaternary carbons (C3, C3a, C6, and C7a), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended.[3]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
4.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize a wide range of organic compounds and allows for the observation of the exchangeable N-H proton.[3] Chloroform-d (CDCl₃) is another common option.
-
Concentration: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
4.2. NMR Instrument Parameters
The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Angle | 30-45° | 30-45° |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 2-5 s | 2-5 s |
| Number of Scans | 16-64 | 1024-4096 |
| Spectral Width | 16 ppm | 240 ppm |
4.3. 2D NMR Experiments
For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity between H4 and H5.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons.
Visualization of Molecular Structure and Key NMR Correlations
To aid in the visualization of the molecular structure and the expected NMR correlations, the following diagrams are provided.
Caption: Recommended workflow for the complete NMR-based structural elucidation.
Conclusion
This technical guide provides a comprehensive framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the predicted chemical shifts, coupling constants, and the influence of the key functional groups, researchers can confidently utilize NMR spectroscopy to verify the structure and purity of this important synthetic intermediate. The detailed experimental protocol and the recommended use of 2D NMR techniques will ensure the unambiguous assignment of all signals, thereby upholding the highest standards of scientific integrity in drug discovery and development.
References
- Dennler, E.B. (1967). The nuclear magnetic resonance spectra of substituted indazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]
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(PDF) 13 C NMR of indazoles - ResearchGate. (2016, April 7). Retrieved from [Link]
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Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]
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Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. (n.d.). Retrieved from [Link]
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Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]
-
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Iodo-6-(trifluoromethyl)-1H-indazole
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Significance of a Versatile Building Block
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic introduction of specific substituents can dramatically influence a molecule's pharmacological profile, including its metabolic stability, binding affinity, and bioavailability. 3-Iodo-6-(trifluoromethyl)-1H-indazole (Molecular Formula: C8H4F3IN2, Exact Mass: 311.9371 u) is a prime example of such a highly functionalized building block.[2][3][4] The trifluoromethyl (CF3) group is a well-known bioisostere for other groups and can enhance metabolic stability and binding affinity, while the iodo-group at the 3-position serves as a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions.[1]
Given its pivotal role as an intermediate in the synthesis of complex pharmaceutical compounds, including kinase inhibitors, the ability to unequivocally identify and characterize this compound is paramount.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[5][6] This guide provides a comprehensive, in-depth look at the mass spectrometric analysis of this key intermediate, from first principles to advanced method validation, grounded in established scientific literature and regulatory expectations.
Core Principles: Ionization and Isotopic Signature
The successful mass spectrometric analysis of any analyte begins with the selection of an appropriate ionization technique. For a molecule like this compound, with its moderate polarity and heteroaromatic nature, Electrospray Ionization (ESI) is the most suitable method, typically operating in positive ion mode to generate the protonated molecule, [M+H]⁺.[5][6] Atmospheric Pressure Chemical Ionization (APCI) could be a secondary choice, especially for less polar analogues.[5][6]
A key identifying feature of this molecule is its distinct isotopic pattern. The presence of iodine (¹²⁷I), which is monoisotopic, and the complex pattern of the trifluoromethyl group do not obscure the characteristic carbon isotope pattern. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition by providing an experimental mass measurement with high accuracy, which should align with the calculated exact mass of the [M+H]⁺ ion (312.9449 u).[7]
Experimental Workflow: A Validated LC-MS/MS Approach
A robust and reproducible analytical method is critical in drug development.[8] The following workflow outlines a standard, field-proven approach for the analysis of this compound.
Caption: A typical LC-MS/MS workflow for the analysis of this compound.
Detailed Experimental Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Perform serial dilutions with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
The use of 0.1% formic acid is crucial as it aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.[8]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a standard choice for small molecules of this polarity.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to ensure elution of the analyte and any potential impurities. For example, 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: ESI in positive ion mode.
-
Scan Mode: Full scan MS to detect the [M+H]⁺ ion, followed by tandem MS (MS/MS) for structural confirmation.
-
Precursor Ion: m/z 312.94.
-
Collision Gas: Argon.
-
Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to induce fragmentation and obtain a comprehensive product ion spectrum. Triple-quadrupole or high-resolution instruments like Q-TOF are ideal for this analysis.[5][7]
-
Predicted Mass Spectrum and Fragmentation Analysis
While an experimentally derived spectrum is the gold standard, a predictive analysis based on the chemical structure and known fragmentation patterns of related compounds provides a robust hypothesis for structural confirmation.[10][11]
Physicochemical and Mass Spectrometry Data Summary
| Parameter | Value | Source |
| Molecular Formula | C8H4F3IN2 | [2][3][4] |
| Molecular Weight | 312.03 g/mol | [2][3][4] |
| Calculated Exact Mass | 311.9371 u | [2] |
| Expected [M+H]⁺ (Monoisotopic) | 312.9449 m/z | Calculated |
| Expected [M+Na]⁺ (Monoisotopic) | 334.9269 m/z | Calculated |
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule ([M+H]⁺ at m/z 312.9) in the collision cell is driven by the stability of the resulting fragment ions. The indazole ring system, the C-I bond, and the C-CF3 bond are the most likely sites of cleavage.
Caption: Predicted MS/MS fragmentation pathway for this compound.
Rationale for Fragmentation:
-
Loss of an Iodine Radical (I•): The C-I bond is relatively weak and can undergo homolytic cleavage, leading to a prominent fragment at m/z 186.0 . This would be a radical cation of 6-(trifluoromethyl)-1H-indazole.
-
Loss of Hydrogen Iodide (HI): A common fragmentation pathway for iodo-substituted aromatic compounds is the neutral loss of HI, resulting in a fragment at m/z 185.0 .[12]
-
Loss of a Trifluoromethyl Radical (CF3•): Cleavage of the C-CF3 bond would produce a fragment ion at m/z 244.0 , corresponding to protonated 3-iodo-1H-indazole. The stability of the CF3 radical makes this a plausible fragmentation.[13][14]
-
Ring Fragmentation (Loss of HCN or N2): Heterocyclic rings like indazole can undergo characteristic ring cleavage. The loss of HCN from the pyrazole part of the indazole ring could lead to a fragment at m/z 285.9 .[10] Alternatively, cleavage with the loss of a neutral nitrogen molecule (N2) is also possible, yielding a fragment at m/z 284.9 .[15]
-
Secondary Fragmentation: The primary fragments can undergo further fragmentation. For instance, the ion at m/z 186.0 could subsequently lose a CF3 radical to yield a fragment at m/z 117.0 , corresponding to the indazole core.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
For drug development professionals, a fully validated analytical method is not just good science; it is a regulatory necessity. The validation of the LC-MS/MS method for this compound must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18]
Key Validation Parameters
| Parameter | Description and Acceptance Criteria | Rationale |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (impurities, degradation products). Peak purity should be confirmed using a photodiode array (PDA) detector or by ensuring no interfering peaks are present in blank samples. | Ensures that the signal being measured is solely from the analyte of interest.[16] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99. | Establishes the range over which the assay is accurate and precise.[16] |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defines the operational limits of the method.[16] |
| Accuracy | The closeness of test results to the true value. Determined by spike/recovery experiments at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should typically be within 98-102%. | Demonstrates the absence of systematic error.[18] |
| Precision | The closeness of agreement among a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). The relative standard deviation (RSD) should be ≤ 2%. | Measures the random error and reliability of the method.[18] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1. | Defines the sensitivity of the method for detection purposes. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. | Defines the lower limit for reliable quantitative measurements. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase). | Provides an indication of the method's reliability during normal usage.[16] |
Conclusion
The mass spectrometric analysis of this compound is a critical step in the quality control and characterization process for this important pharmaceutical intermediate. A well-developed and validated LC-MS/MS method, utilizing electrospray ionization, provides the necessary specificity, sensitivity, and structural information to confirm its identity and purity. The predictive fragmentation analysis detailed in this guide serves as a robust framework for interpreting MS/MS data, ensuring confidence in the structural elucidation. By adhering to the principles of scientific integrity and the rigorous standards of regulatory guidelines like ICH Q2(R1), researchers and drug development professionals can generate reliable and defensible analytical data, underpinning the advancement of novel therapeutics.
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An In-depth Technical Guide to the Solubility of 3-Iodo-6-(trifluoromethyl)-1H-indazole in Organic Solvents
This guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of 3-Iodo-6-(trifluoromethyl)-1H-indazole (CAS No. 1000341-27-4)[1][2][3]. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond theoretical principles to offer robust, field-proven methodologies for generating critical solubility data.
Strategic Importance of Solubility in Drug Development
In the landscape of drug discovery, the solubility of a lead compound is a pivotal parameter that dictates its trajectory.[4][5] Poor solubility can lead to unreliable results in in vitro assays, create significant hurdles in formulation, and ultimately result in poor bioavailability, underdosing, and potential toxicity.[5][6][7] Therefore, a thorough understanding and quantitative determination of the solubility of a novel compound like this compound is not merely a data point but a cornerstone of a successful development program.
Physicochemical Profile of this compound
The solubility behavior of this compound is governed by the interplay of its constituent functional groups: the indazole core, the C3-iodo substituent, and the C6-trifluoromethyl group.
-
Indazole Core: The bicyclic indazole system possesses both a polar N-H group, capable of acting as a hydrogen bond donor, and a nonpolar aromatic ring system. This duality suggests a capacity to interact with a range of solvents.
-
Iodine Atom (C3): The iodine substituent significantly increases the molecular weight (M.Wt: 312.03 g/mol ) and the lipophilicity of the molecule.[2][3] Halogens, particularly those beyond fluorine, increase a molecule's ability to engage in London dispersion forces, which can enhance solubility in nonpolar, polarizable solvents.[8] The C-I bond is also a valuable synthetic handle for further diversification through cross-coupling reactions.[3]
-
Trifluoromethyl (CF₃) Group (C6): The CF₃ group is a powerful modulator of physicochemical properties in medicinal chemistry.[9][10] It is strongly electron-withdrawing and significantly increases lipophilicity, which is expected to enhance solubility in nonpolar organic solvents.[11][12] This group can also improve metabolic stability and binding affinity to biological targets, making it a common feature in modern pharmaceuticals.[9][11][12]
Based on this structural analysis, it is anticipated that this compound will exhibit limited aqueous solubility but favorable solubility in a range of organic solvents, particularly polar aprotic and some nonpolar solvents.
Quantitative Determination of Thermodynamic Solubility: A Validated Protocol
Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for characterization.[5][13] The most reliable method for its determination is the Shake-Flask Method .[13][14][15]
Rationale for the Shake-Flask Method
The shake-flask method is designed to achieve a true equilibrium between the undissolved solid compound and the saturated solution.[15] By ensuring an excess of the solid is present and allowing sufficient time for equilibration, this method avoids the potential supersaturation issues that can arise in kinetic solubility assays, which often start from a high-concentration DMSO stock.[6][7] Quantification via High-Performance Liquid Chromatography (HPLC) provides the necessary specificity and sensitivity to accurately measure the dissolved compound, even in the presence of minor impurities.[15][16][17]
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol is designed to ensure equilibrium is reached and the resulting saturated solution is analyzed accurately without disturbing this equilibrium.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation of Materials:
-
Ensure the this compound is of high purity and, if possible, characterize its solid form (e.g., crystalline, amorphous) as this can influence solubility.[4]
-
Use high-purity (e.g., HPLC grade) organic solvents.
-
Prepare a series of glass vials with screw caps.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to each vial. A typical starting point is ~5-10 mg. The key is to ensure undissolved solid remains at the end of the experiment.[15]
-
Accurately pipette a fixed volume (e.g., 1.0 mL) of the desired organic solvent into each vial. Perform this in triplicate for each solvent to ensure reproducibility.[18]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.[19]
-
Agitate the suspensions for a sufficient duration to reach equilibrium. For poorly soluble compounds, this can take 24 to 48 hours or longer.[5][14] A preliminary experiment can determine the time to equilibrium by sampling at various time points (e.g., 8, 24, 48, 72 hours) until the concentration plateaus.[18]
-
-
Phase Separation:
-
Once equilibrium is reached, carefully remove the vials from the shaker and allow the undissolved solid to sediment.
-
Withdraw a portion of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter (e.g., PTFE, 0.45 µm) into a clean HPLC vial. This step is crucial to separate the saturated solution from the solid residue.[15][16] Adsorption of the compound onto the filter should be assessed and minimized.[15]
-
-
Quantification by HPLC:
-
Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) and generate a calibration curve with at least five concentration points.[16]
-
Analyze the filtered samples by a validated HPLC-UV method. The mobile phase and column should be chosen to provide good peak shape and resolution.
-
Determine the concentration of the compound in the filtrate by interpolating its peak area from the standard curve.[16]
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or µg/mL. If necessary, convert this to molarity (mol/L).
-
Report the mean solubility and standard deviation for each solvent at the specified temperature.
-
Data Summary and Interpretation
The results of the solubility assessment should be compiled into a clear, comparative format. The following table provides a template for organizing the experimental data.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 | ||||
| Acetonitrile (ACN) | 25 | ||||
| Acetone | 25 | ||||
| Polar Protic | Methanol | 25 | |||
| Ethanol | 25 | ||||
| Isopropanol (IPA) | 25 | ||||
| Ethers | Tetrahydrofuran (THF) | 25 | |||
| 2-Methyltetrahydrofuran (2-MeTHF) | 25 | ||||
| Chlorinated | Dichloromethane (DCM) | 25 | |||
| Chloroform | 25 | ||||
| Aromatic | Toluene | 25 | |||
| Nonpolar | Hexanes | 25 |
Interpretation: The collected data will provide a clear solubility profile. High solubility in solvents like DMSO and DMF would be expected due to their high polarity and ability to disrupt crystal lattice forces. Good solubility in THF and DCM would align with the compound's significant lipophilic character imparted by the iodo and trifluoromethyl groups. Conversely, low solubility in nonpolar solvents like hexanes might indicate that some degree of polarity is required for effective solvation. This profile is invaluable for selecting appropriate solvents for chemical reactions, purification, and formulation development.
Conclusion
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The Crystalline Architecture of 3-Iodo-6-(trifluoromethyl)-1H-indazole: A Nexus of Synthesis, Structure, and Supramolecular Chemistry
An In-depth Technical Guide:
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its presence in a multitude of pharmacologically active agents.[1][2][3] This guide delves into the structural intricacies of a particularly valuable derivative, 3-Iodo-6-(trifluoromethyl)-1H-indazole. The strategic incorporation of a trifluoromethyl (CF₃) group at the C6 position and an iodine (I) atom at the C3 position creates a molecule with profound potential. The CF₃ group is a well-established bioisostere for enhancing metabolic stability and binding affinity, while the iodo group serves as a versatile synthetic handle for extensive molecular elaboration through cross-coupling reactions.[1][4][5][6] This whitepaper provides a comprehensive examination of the synthesis, crystallographic features, and the critical non-covalent interactions that govern the solid-state architecture of this compound class. By understanding its crystal structure, researchers can gain deeper insights into its physicochemical properties, informing the rational design of next-generation therapeutics.
Strategic Imperatives in Molecular Design and Synthesis
The therapeutic efficacy of indazole-based compounds is intrinsically linked to the nature and position of their substituents. The title compound, this compound, is a testament to a deliberate molecular design strategy aimed at optimizing both biological activity and synthetic versatility.
-
The Role of the Trifluoromethyl Group: The CF₃ group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][7]
-
The Utility of the C3-Iodo Substituent: The carbon-iodine bond at the C3 position is a linchpin for synthetic diversification. It is an excellent leaving group and an active participant in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][6][8] This allows for the systematic introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).
Synthesis Pathway
The synthesis of this compound is typically achieved through a regioselective iodination of the corresponding 6-(trifluoromethyl)-1H-indazole precursor. This precursor can be synthesized via the cyclization of intermediates like 4-(trifluoromethyl)phenylhydrazine.[1] The subsequent iodination at the C3 position is a critical step, often accomplished with high efficiency.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established iodination methodologies for indazole systems.[9]
-
Preparation: To a solution of 6-(trifluoromethyl)-1H-indazole (1.0 equiv.) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 equiv.).
-
Iodination: Prepare a solution of molecular iodine (I₂) (1.5 equiv.) in DMF. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the acid.
-
Isolation: A precipitate will form. Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Experimental Protocol: Single Crystal Growth
Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at an elevated temperature to achieve saturation.
-
Slow Evaporation: Cover the container with a perforated film and leave it undisturbed in a vibration-free environment. Slow evaporation of the solvent over several days should yield single crystals.
-
Vapor Diffusion (Alternative): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
Crystal Structure Analysis: The Supramolecular Architecture
Molecular Geometry
The molecule consists of a planar bicyclic indazole core. The trifluoromethyl group and the iodine atom are substituents on this core.
Caption: Molecular structure of this compound.
Intermolecular Interactions and Crystal Packing
The solid-state assembly is not random; it is a highly ordered lattice governed by a hierarchy of non-covalent interactions. The interplay between strong hydrogen bonds and directional halogen bonds is the defining feature of the crystal engineering of this system.[10][15]
-
N-H···N Hydrogen Bonding: The quintessential interaction for 1H-indazoles involves the acidic proton on the N1 atom and the lone pair on the N2 atom of an adjacent molecule. This strong interaction typically leads to the formation of robust supramolecular synthons, such as dimers or extended one-dimensional chains (catemers).[12]
-
C-I···N Halogen Bonding: The iodine atom, due to the electron-withdrawing effect of the carbon atom it's attached to, possesses a region of positive electrostatic potential known as a σ-hole. This allows it to act as a halogen bond donor, forming a highly directional interaction with a halogen bond acceptor, such as the lone pair of a nitrogen atom on a neighboring molecule.[10][13] This C-I···N interaction is a powerful tool in crystal engineering for directing molecular assembly.
-
Other Interactions: While weaker, other interactions such as π-π stacking between the aromatic rings and C-H···F contacts involving the trifluoromethyl group can also contribute to the overall stability of the crystal lattice.
Caption: Key intermolecular interactions governing crystal packing.
Representative Crystallographic Data
The following table presents illustrative crystallographic parameters that could be expected for a compound of this class, based on data from similar halogenated pyrazole and indazole structures.[12]
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 5 - 10 |
| b (Å) | 10 - 15 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1000 - 1500 |
| Z (molecules/cell) | 4 |
Structure-Property Relationships in Drug Development
A detailed understanding of the crystal structure provides invaluable insights that directly impact drug development.
-
Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice influences the energy required to break it apart, which in turn affects the compound's solubility and dissolution rate—critical parameters for oral bioavailability.
-
Polymorphism: Molecules like this can potentially crystallize in multiple different forms, known as polymorphs, each with a unique crystal structure and distinct physicochemical properties. Identifying and controlling polymorphism is a regulatory requirement and is crucial for ensuring consistent product quality and performance.
-
Rational Drug Design: Knowledge of the precise 3D conformation of the molecule and its preferred intermolecular interactions can guide the design of new derivatives. For example, understanding how the indazole core participates in hydrogen bonding can inform modifications to enhance binding to a target protein's active site. The C3-iodo group provides the synthetic access to implement these design ideas.[1]
Conclusion
The crystal structure of this compound derivatives is a product of deliberate chemical design, governed by a sophisticated interplay of strong N-H···N hydrogen bonds and directional C-I···N halogen bonds. This guide has illuminated the synthetic pathway to this versatile building block and detailed the key structural features that define its solid-state architecture. For researchers in drug discovery, this structural knowledge is not merely academic; it is a foundational pillar for understanding structure-property relationships, controlling solid-state properties like polymorphism, and rationally designing future generations of indazole-based therapeutics with enhanced efficacy and developability.
References
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Tully, D. C., et al. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry, 57(12), 5129-5140. [Link]
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ResearchGate. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Leroux, F. R., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(21), 13076-13089. [Link]
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Frontera, A., et al. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. Molecules, 26(22), 7013. [Link]
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Rooney, L., et al. (2014). Discovery, optimization, and biological evaluation of 5-(2- (trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Novartis OAK. [Link]
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Semantic Scholar. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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ResearchGate. (2011). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. [Link]
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Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2538. [Link]
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Gaikwad, D. D., et al. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research, 1(3), 442-445. [Link]
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Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 38, 116141. [Link]
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Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5437. [Link]
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PubChem. 4-Bromo-5-iodo-6-(trifluoromethyl)-1H-indazole. [Link]
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Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. [Link]
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Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1871-1896. [Link]
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Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6296. [Link]
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An In-Depth Technical Guide to the Biological Targets of 3-Iodo-6-(trifluoromethyl)-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the known and potential biological targets of 3-iodo-6-(trifluoromethyl)-1H-indazole derivatives. By synthesizing current research, we will explore the primary molecular interactions of this scaffold, delve into the key signaling pathways affected, and provide detailed, field-proven experimental protocols for target identification and validation.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1] Its unique bicyclic structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. The introduction of a trifluoromethyl group at the 6-position can enhance metabolic stability and binding affinity, while the iodine atom at the 3-position serves as a versatile handle for further chemical modifications through cross-coupling reactions.[2] This strategic functionalization has positioned derivatives of the this compound core as promising candidates for targeted therapies, particularly in oncology and immunology.
Primary Biological Target: Spleen Tyrosine Kinase (Syk)
A significant body of evidence points to Spleen Tyrosine Kinase (Syk) as a primary biological target for indazole-based inhibitors.[3] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors.[1] As such, Syk is a key mediator of allergic and inflammatory responses, making it an attractive therapeutic target for autoimmune diseases and certain hematological malignancies.[4]
The Syk Signaling Cascade: A Central Role in Immunity and Inflammation
Upon receptor activation, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex. This leads to the phosphorylation and activation of Syk, which in turn initiates a cascade of downstream signaling events. These events culminate in the activation of transcription factors that drive the expression of pro-inflammatory cytokines and other mediators of the immune response.
Caption: Figure 2: Experimental Workflow for Target Validation.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Syk kinase
-
Poly(Glu,Tyr) 4:1 as a generic kinase substrate
-
ATP
-
This compound derivative (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
-
Add 2 µL of Syk kinase solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix.
-
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Immunoprecipitation and Western Blotting for Syk Phosphorylation
This protocol is designed to assess the inhibition of Syk phosphorylation in a cellular context.
Materials:
-
Cell line expressing Syk (e.g., Ramos cells, a human B-lymphoma cell line)
-
This compound derivative (test compound)
-
Anti-human IgM antibody (for B-cell receptor stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Syk antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-phospho-Syk (e.g., Tyr525/526) antibody for Western blotting
-
Anti-total-Syk antibody for Western blotting
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture Ramos cells to the desired density.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with anti-human IgM for 5-10 minutes to induce Syk phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-Syk antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-3 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-Syk antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities to determine the extent of Syk phosphorylation inhibition.
Quantitative Data Summary
| Compound Class | Target Kinase | Reported IC50 (nM) | Reference |
| Pyrazolopyridine derivative of indazole | Syk | 1200 | [3] |
| Indazole-based inhibitor | VEGFR-2 | Data not specified | [5] |
| Indazole derivative | FGFR1 | 15.0 | [6] |
Note: The IC50 values are highly dependent on the specific assay conditions and the nature of the substitutions on the indazole core.
Conclusion and Future Directions
Derivatives of the this compound scaffold represent a promising class of compounds with the potential to modulate the activity of key biological targets, most notably Spleen Tyrosine Kinase. The versatile chemistry of this core allows for the generation of diverse libraries of compounds for screening and optimization. The experimental protocols outlined in this guide provide a robust framework for the identification and validation of the biological targets of these novel derivatives. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate their specific structure-activity relationships and selectivity profiles. Such studies will be instrumental in advancing these promising compounds toward clinical development for the treatment of inflammatory diseases and cancer.
References
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The Trifluoromethyl Group as a Key Modulator of Bioactivity in 3-Iodo-6-(trifluoromethyl)-1H-indazole: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorinated moieties, particularly the trifluoromethyl (CF₃) group, represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the role of the trifluoromethyl group in defining the therapeutic potential of 3-Iodo-6-(trifluoromethyl)-1H-indazole. While this specific molecule is primarily a synthetic intermediate, its architecture—combining the privileged indazole scaffold, a synthetically versatile iodo group, and a bioactivity-enhancing trifluoromethyl group—makes it a molecule of significant interest for drug discovery programs. We will dissect the multifaceted influence of the 6-CF₃ group on the molecule's physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD), offering a rationale-driven perspective for its application in developing next-generation therapeutics, particularly in the realm of kinase inhibition.
The Strategic Convergence of Three Key Pharmacophoric Elements
The potential of this compound as a precursor for potent drug candidates arises from the synergistic interplay of its three core components. Understanding the individual contribution of each is paramount to appreciating the molecule's overall value.
The Indazole Core: A Privileged Scaffold
The indazole nucleus is a prominent heterocyclic scaffold found in numerous FDA-approved drugs and clinical candidates.[1] Its bicyclic structure serves as a rigid framework that can effectively orient functional groups to interact with various biological targets, most notably protein kinases.[1][2] This has cemented its status as a "privileged scaffold" in the development of targeted therapies for oncology and inflammatory diseases.[3][4]
The 3-Iodo Group: A Gateway to Chemical Diversity
The iodine atom at the C3 position is not typically incorporated for its direct biological activity but rather as a highly versatile synthetic handle. The carbon-iodine bond is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][5] This allows for the systematic and efficient introduction of diverse chemical functionalities, enabling comprehensive Structure-Activity Relationship (SAR) studies to optimize target binding and selectivity.[6][7]
The 6-(Trifluoromethyl) Group: The Bioactivity Enhancer
The CF₃ group is the primary focus of this guide. Its unique electronic properties and high stability profoundly influence a molecule's biological behavior. Its introduction is a well-established strategy to imbue drug candidates with favorable properties, transforming a promising scaffold into a viable clinical candidate.[8][9]
Physicochemical and Pharmacokinetic Impact of the 6-(Trifluoromethyl) Group
The presence of the CF₃ group at the 6-position of the indazole ring fundamentally alters the molecule's profile, primarily by enhancing metabolic stability and modulating lipophilicity.
Enhancement of Metabolic Stability
One of the most significant advantages of the trifluoromethyl group is its exceptional resistance to metabolic degradation.[10][11] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance in the liver.[9][12]
Causality: By replacing a metabolically vulnerable hydrogen or methyl group on the aromatic ring, the CF₃ group acts as a "metabolic shield." This blockage of a potential metabolic hotspot can dramatically increase a drug's half-life (t½) and bioavailability, leading to a more durable therapeutic effect and potentially lower required doses.[13][14] This global protective effect can even extend to other parts of the molecule.[14]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a standardized method to assess the metabolic stability of a test compound, comparing a trifluoromethylated analog to its non-fluorinated counterpart.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound upon incubation with liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound (e.g., a derivative of this compound)
-
Non-fluorinated Analog (Control)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a 2 mg/mL stock solution of HLM in 0.1 M phosphate buffer. Prepare 1 mM stock solutions of the test compound and control compound in DMSO.
-
Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM solution (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: Immediately quench the reaction for each aliquot by adding it to a tube containing ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k . Intrinsic clearance is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Modulation of Lipophilicity and Permeability
The CF₃ group is highly lipophilic (fat-soluble), a property that significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8][11]
Causality: Increased lipophilicity can enhance a compound's ability to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[12] This is a critical factor for ensuring that an orally administered drug can reach its systemic site of action. The electron-withdrawing nature of the CF₃ group can also influence the pKa of the indazole nitrogens, affecting solubility and binding characteristics.[15]
Figure 1: Logical flow of how the CF₃ group impacts ADME properties.
Role in Pharmacodynamics and Target Engagement
Beyond improving pharmacokinetics, the trifluoromethyl group plays a direct role in how a molecule interacts with its biological target, often leading to enhanced potency and selectivity.
Enhancing Binding Affinity
The CF₃ group is larger than a hydrogen atom and sterically similar to a chlorine atom, for which it can be a bioisostere.[9][15] Its unique combination of size, hydrophobicity, and strong electron-withdrawing character allows it to form favorable interactions within a protein's binding pocket.
Causality: In the context of a kinase inhibitor, the 6-CF₃ group on the indazole ring can fit into a hydrophobic pocket near the ATP-binding site.[16] Its strong dipole moment can also lead to favorable electrostatic interactions with polar residues in the target protein, anchoring the inhibitor more tightly and increasing its binding affinity and potency.[9][17] Aromatic trifluoromethyl ketones have even been characterized as "warheads" for designing covalently reversible kinase inhibitors.[18][19]
Figure 2: Conceptual model of a trifluoromethylated indazole in a kinase pocket.
Synthetic Strategy: Leveraging the 3-Iodo Position for SAR
The true power of this compound lies in its dual functionality. While the 6-CF₃ group provides a stable, bioavailable core, the 3-iodo position is the point of optimization.
Causality: Drug discovery is an iterative process of designing, synthesizing, and testing new molecules. By using a robust cross-coupling reaction like the Suzuki coupling, researchers can rapidly generate a library of analogs from the 3-iodo-indazole precursor. Each new "R" group introduced at the 3-position can probe different regions of the target's binding site, allowing for the fine-tuning of potency and selectivity.[1][3]
Experimental Protocol: Generalized Suzuki Cross-Coupling
Objective: To couple an aryl or heteroaryl boronic acid/ester to the C3 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Setup: To a flame-dried reaction flask under an inert atmosphere, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted-6-(trifluoromethyl)-1H-indazole.
Figure 3: General workflow for a Suzuki coupling reaction.
Integrated Bioactivity Hypothesis and Future Directions
This compound is not merely a chemical; it is a strategic starting point for the development of optimized drug candidates.
Integrated Hypothesis: The 6-(trifluoromethyl) group confers foundational drug-like properties, including high metabolic stability and enhanced membrane permeability, ensuring the resulting molecules have a favorable pharmacokinetic profile. Simultaneously, it contributes to strong target binding through hydrophobic and electrostatic interactions. The 3-iodo position provides a strategically placed reactive site for the rapid exploration of chemical space via cross-coupling, allowing for the precise tailoring of the molecule to its biological target to maximize potency and selectivity.
Future Directions:
-
Library Synthesis: Utilize high-throughput parallel synthesis to generate a large, diverse library of 3-substituted-6-(trifluoromethyl)-1H-indazole derivatives.
-
Target Screening: Screen this library against panels of therapeutically relevant targets, such as protein kinases implicated in cancer (e.g., FGFR, ERK, JAK).[7][16][18]
-
Lead Optimization: For active "hits," perform further optimization of the substituent at the 3-position and potentially other positions (e.g., the N1 position) to improve efficacy and safety profiles.
-
In Vivo Evaluation: Advance lead candidates into cellular and animal models to evaluate their anti-tumor efficacy, pharmacokinetics, and overall tolerability.
By leveraging the inherent advantages conferred by the trifluoromethyl group, researchers can use this compound as a powerful platform to accelerate the discovery of novel, effective, and safe medicines.
References
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- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Conformational Analysis of 3-Iodo-6-(trifluoromethyl)-1H-indazole
Abstract
This technical guide provides a comprehensive framework for the conformational analysis of 3-Iodo-6-(trifluoromethyl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of an iodo group at the C3 position and a trifluoromethyl group at the C6 position imparts unique physicochemical properties that are critical for its function as a synthetic intermediate and its potential bioactivity.[1] Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for rational drug design and for predicting its interaction with biological targets. This document outlines a multi-faceted approach, combining solid-state analysis via Single-Crystal X-ray Diffraction, solution-state investigation through Nuclear Magnetic Resonance (NMR) Spectroscopy, and in silico modeling using Density Functional Theory (DFT). Each section provides both the theoretical underpinnings and detailed, field-proven experimental and computational protocols.
Introduction: The Significance of Substituted Indazoles
The indazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] The strategic functionalization of the indazole core is a key focus of drug discovery.
-
The C3-Iodo Substituent : The iodine atom at the 3-position is a versatile synthetic handle. The carbon-iodine bond serves as an excellent precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular diversity to build complex pharmaceutical candidates.[1][2]
-
The C6-Trifluoromethyl Substituent : The trifluoromethyl (-CF₃) group is a powerful modulator of molecular properties. Its high electronegativity and steric bulk can significantly influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] It often enhances membrane permeability and bioavailability, making it a highly desirable feature in modern drug design.[4]
Given these features, a precise understanding of the conformational preferences of this compound is essential for predicting its reactivity and how it will be recognized by enzymes or receptors.
Solid-State Conformational Analysis: Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction (SC-XRD) provides the most unambiguous and precise determination of a molecule's three-dimensional structure in the solid state.[5][6] It yields exact bond lengths, bond angles, and torsion angles, revealing the preferred conformation adopted within the crystal lattice.
Causality Behind the Experimental Choice
SC-XRD is the gold standard for structural elucidation because it provides a static, high-resolution snapshot of the molecule.[5] This is crucial for understanding intermolecular interactions, such as hydrogen bonding or π–π stacking, that stabilize a particular conformation in the solid phase.[7][8] For a relatively rigid heterocyclic system like indazole, the solid-state structure often provides a strong indication of a low-energy conformation that may also be relevant in solution.
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines a generalized workflow for the structural determination of this compound.
Step 1: Crystallization
-
Objective: To grow high-quality single crystals suitable for diffraction.
-
Procedure:
-
Dissolve 10-20 mg of the compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane).
-
Employ slow evaporation: leave the solution in a loosely capped vial in a vibration-free environment.
-
Alternatively, use vapor diffusion: place the vial of the dissolved compound inside a larger sealed chamber containing a less polar "anti-solvent" (e.g., hexane or pentane). The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystal growth.
-
Screen various solvents and anti-solvents to find optimal conditions.[6]
-
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount a suitable crystal and collect diffraction data.
-
Procedure:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a goniometer head using a cryoprotectant oil.[9]
-
Position the mounted crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal vibrations and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam (e.g., Mo Kα radiation).[6]
-
Step 3: Structure Solution and Refinement
-
Objective: To process the diffraction data to generate a final structural model.
-
Procedure:
-
Integrate the raw diffraction data to determine the unit cell parameters and space group.[5]
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. The heavy iodine atom will make this step relatively straightforward.[6]
-
Refine the structural model against the experimental data using least-squares fitting. This process involves adjusting atomic coordinates and thermal parameters to minimize the difference between observed and calculated structure factors.[10][11][12]
-
Locate hydrogen atoms from the difference Fourier map and refine their positions.
-
Validate the final structure using metrics such as R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.[9]
-
Hypothetical Data Presentation
The results from an SC-XRD experiment would be summarized as follows.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₄F₃IN₂ |
| Formula Weight | 312.03 g/mol [13] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.78 |
| b (Å) | 5.91 |
| c (Å) | 17.23 |
| β (°) | 94.5 |
| Volume (ų) | 889.1 |
| Z | 4 |
| R-factor (R1) | 0.035 |
| Goodness-of-Fit (GooF) | 1.05 |
Table 2: Key Hypothetical Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C3—I | 2.10 |
| C6—C(F₃) | 1.49 |
| N1—N2 | 1.37 |
| C3-N2-N1 | 110.5 |
| C7a-C6-C(F₃) | 121.0 |
These data would confirm the near-planarity of the indazole ring system, with minor deviations possible due to crystal packing forces.
Solution-State Conformational Analysis: NMR Spectroscopy
While SC-XRD provides a solid-state structure, the conformation in solution can differ. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining solution-state conformation by identifying atoms that are close in space, regardless of bonding.[14]
Causality Behind the Experimental Choice
A NOESY experiment detects through-space dipolar couplings between protons.[15] If two protons are within approximately 5 Å of each other, a cross-peak can be observed in the NOESY spectrum, providing a distance restraint.[16] This is invaluable for establishing the relative orientation of substituents and the overall molecular shape in its native solution environment, which is more biologically relevant than the solid state.
Experimental Protocol: 2D NOESY
Step 1: Sample Preparation
-
Objective: Prepare a high-quality NMR sample.
-
Procedure:
-
Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Filter the solution into a high-precision NMR tube.
-
Degas the sample by bubbling with nitrogen or argon gas for several minutes. Dissolved oxygen is paramagnetic and can quench the NOE effect.[17]
-
Step 2: Instrument Setup and 1D Proton Spectrum
-
Objective: To set up the spectrometer and acquire a standard reference spectrum.
-
Procedure:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.[16]
-
Step 3: 2D NOESY Acquisition
-
Objective: To acquire the 2D NOESY dataset.
-
Procedure:
-
Load a standard 2D NOESY pulse sequence parameter set (e.g., noesyphsw).[18]
-
Set the spectral widths in both dimensions to cover all proton signals.
-
Crucially, set the mixing time (d8). This is the most important parameter.[17] For small molecules, the NOE builds up slowly, so a longer mixing time is needed. Start with a value between 0.5 and 1.0 seconds.[17]
-
Set an appropriate number of scans and increments to achieve a good signal-to-noise ratio.
-
Start the acquisition.[18]
-
Step 4: Data Processing and Interpretation
-
Objective: To analyze the spectrum for through-space correlations.
-
Procedure:
-
Process the raw data with Fourier transformation in both dimensions.[18]
-
The resulting spectrum will have diagonal peaks corresponding to the 1D spectrum and off-diagonal cross-peaks.
-
A cross-peak at the intersection of the chemical shifts of two different protons (Hₐ and Hₑ) indicates they are spatially close.
-
For this compound, key NOEs would be expected between the N1-H proton and protons on the fused benzene ring (H7), and between H4 and H5, confirming their proximity on the ring.
-
Visualization of the NMR Workflow
Caption: Workflow for solution-state conformational analysis using 2D NOESY.
In Silico Conformational Analysis: Density Functional Theory (DFT)
Computational chemistry provides a powerful complement to experimental techniques. Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules, allowing for the prediction of stable conformations and their relative energies.[19]
Causality Behind the Experimental Choice
DFT calculations allow for a systematic exploration of the potential energy surface of a molecule to identify all low-energy conformers. This is particularly useful for understanding rotational barriers and the relative stability of different tautomers or rotamers. The method balances computational cost and accuracy effectively for molecules of this size.[20] By comparing the energies of different optimized geometries, we can predict the most probable conformation.
Computational Protocol: DFT Conformational Search
Step 1: Initial Structure Generation
-
Objective: To create a 3D starting structure.
-
Procedure:
-
Build the this compound molecule using a molecular editor (e.g., Avogadro, GaussView).
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Step 2: Geometry Optimization and Frequency Calculation
-
Objective: To find the lowest energy structure and confirm it is a true minimum.
-
Procedure:
-
Select an appropriate DFT functional and basis set. For general-purpose geometry optimizations of organic molecules, a combination like B3LYP/6-31G(d) is a common starting point, though more modern functionals and larger basis sets (e.g., ωB97X-D/def2-TZVP ) are recommended for higher accuracy.[21][22]
-
Perform a full geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to find a point on the potential energy surface where the net forces on all atoms are zero.
-
Following optimization, perform a frequency calculation at the same level of theory. A true energy minimum will have no imaginary frequencies. The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[22]
-
Step 3: Conformational Search (if applicable)
-
Objective: To explore different conformations, particularly rotation around single bonds.
-
Procedure:
-
For the -CF₃ group, while rotation is generally fast, it's good practice to perform a relaxed potential energy surface scan by systematically rotating the C-C bond and performing a constrained optimization at each step.
-
This allows for the identification of the staggered (lowest energy) and eclipsed (highest energy) rotamers and the calculation of the rotational energy barrier.
-
Step 4: Analysis of Results
-
Objective: To interpret the computational data.
-
Procedure:
-
Analyze the optimized geometry to obtain theoretical bond lengths, angles, and dihedral angles. Compare these to the experimental data from SC-XRD.
-
Compare the relative Gibbs free energies of any identified conformers to determine their Boltzmann population at a given temperature.
-
Visualization of the Computational Workflow
Caption: A streamlined workflow for DFT-based conformational analysis.
Synthesis and Conclusion
The conformational analysis of this compound requires a synergistic approach. Single-crystal X-ray diffraction provides an exact, high-resolution picture of the molecule's structure in the solid state, revealing the planarity of the core and the precise orientation of its substituents. NMR spectroscopy, through NOESY experiments, complements this by confirming the through-space proximity of protons in the more biologically relevant solution phase. Finally, DFT calculations offer a theoretical framework to explore the molecule's potential energy surface, predict its most stable conformations, and quantify the energetic differences between them.
By integrating the findings from these three pillars of structural analysis—solid-state, solution-state, and in silico—researchers can build a comprehensive and validated model of the molecule's conformational landscape. This detailed understanding is indispensable for leveraging this compound as a building block in the rational design of next-generation therapeutics.
References
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Clegg, W., et al. (Eds.). (2009). Crystal Structure Analysis: Principles and Practice (2nd ed.). Oxford University Press. Retrieved from [Link]
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Genin, E., et al. (1987). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Biophysical Chemistry, 28(3), 235-44. Retrieved from [Link]
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MDPI. (n.d.). Structural and Conformational Aspects in the Chemistry of Heterocycles. Molecules. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). NOE Experiments on the Bruker. Retrieved from [Link]
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Bursch, M., Mewes, J-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved from [Link]
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Powell's Books. (n.d.). Crystal Structure Analysis: Principles and Practice. Retrieved from [Link]
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The University of Chicago. (2021). 1D NOESY made easy. NMR Facility - Chemistry Department. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Structure and Conformational Analysis of Heterocyclic Compounds. Molecules. Retrieved from [Link]
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Pihlaja, K., & Kleinpeter, E. (1994). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. In Methods in Stereochemical Analysis. VCH Publishers. Retrieved from [Link]
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Nishihara, S. (2018). Chapter 6: Single Crystal X-ray Structure Analysis. In Comprehensive Coordination Chemistry III. Elsevier. Retrieved from [Link]
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IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Northwestern University. Retrieved from [Link]
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Anishchenko, I., et al. (2024). Hidden Structural States of Proteins Revealed by Conformer Selection with AlphaFold-NMR. bioRxiv. Retrieved from [Link]
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Ishima, R., et al. (2014). An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution. The FEBS Journal, 281(12), 2736-2747. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. Retrieved from [Link]
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Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current Opinion in Structural Biology, 13(5), 581-588. Retrieved from [Link]
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Bezoari, M. D., & Bourgeois, C. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. International Journal of Undergraduate Research and Creative Activities, 12(1). Retrieved from [Link]
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Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. Retrieved from [Link]
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Müller, P. (2009). Practical suggestions for better crystal structures. Crystal Research and Technology, 44(5), 479-487. Retrieved from [Link]
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Bursch, M., et al. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(42), e202205735. Retrieved from [Link]
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Bezoari, M. D., & Bourgeois, C. (2023). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. International Journal of Undergraduate Research and Creative Activities, 12(1). Retrieved from [Link]
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Claramunt, R. M., et al. (2007). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. Magnetic Resonance in Chemistry, 45(7), 594-601. Retrieved from [Link]
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IMSERC. (n.d.). TUTORIAL: 2D NOESY experiment using excitation scultping. Northwestern University. Retrieved from [Link]
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Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved from [Link]
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Comp-Photo-Chem. (2023). Best-Practice DFT Protocols. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of the Trifluoromethyl Group on Molecular Properties. Retrieved from [Link]
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Vittoria, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(12), 2841. Retrieved from [Link]
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Mykhailiuk, P. K. (2019). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Journal of Fluorine Chemistry, 225, 109325. Retrieved from [Link]
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Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. Retrieved from [Link]
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Liu, K., et al. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters, 15(21), 4761-9. Retrieved from [Link]
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Liu, K., et al. (2005). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters, 15(21), 4761-4769. Retrieved from [Link]
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Al-Warhi, T., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 448. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supplementary Information. Retrieved from [Link]
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Chemsrc. (n.d.). This compound | CAS#:1000341-27-4. Retrieved from [Link]
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Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(8), 915-943. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-5-iodo-6-(trifluoromethyl)-1H-indazole. Retrieved from [Link]
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Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(12), 1735. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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Methodological & Application
Suzuki coupling conditions for 3-Iodo-6-(trifluoromethyl)-1H-indazole
An Application Guide for the Suzuki-Miyaura Coupling of 3-Iodo-6-(trifluoromethyl)-1H-indazole
Introduction: The Strategic Importance of C-3 Arylated Indazoles
The 6-(trifluoromethyl)-1H-indazole scaffold is a privileged core structure in modern medicinal chemistry. Its unique electronic properties and structural resemblance to indole make it a cornerstone in the design of therapeutics targeting a wide array of biological targets, including protein kinases and receptors.[1][2] The functionalization of the C-3 position is a critical step in the synthesis of these complex molecules, allowing for the introduction of diverse aryl and heteroaryl moieties that can modulate potency, selectivity, and pharmacokinetic properties.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for forging C(sp²)–C(sp²) bonds.[1][3] This guide provides a comprehensive overview, optimized protocols, and field-proven insights for the successful Suzuki coupling of this compound, a key building block for drug discovery programs.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between its Pd(0) and Pd(II) oxidation states. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoindazole. This is typically the rate-determining step. The high reactivity of the C-I bond compared to C-Br or C-Cl makes iodoindazoles excellent substrates for this reaction.[4][5] The presence of the electron-withdrawing trifluoromethyl group further activates the substrate towards this step.[6]
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex.[3][4] This complex then transfers its organic group to the Pd(II) center, displacing the halide. This is a critical step where the choice of base and solvent plays a significant role.[7][8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Scientist's Guide
The success of the Suzuki coupling hinges on the careful selection and optimization of several key parameters. For a substrate like this compound, the following considerations are crucial.
The Indazole N-H: To Protect or Not to Protect?
A common question is whether the acidic N-H proton of the indazole ring will interfere with the catalytic cycle. While N-protection (e.g., with a Boc group) is a standard strategy to prevent potential catalyst inhibition or side reactions, recent studies have demonstrated that many Suzuki couplings on indazoles can be successfully performed on the unprotected heterocycle.[6][9][10] For vinylations and many arylations, proceeding without protection is often more efficient, saving synthetic steps.[11]
Recommendation: For initial screening, attempt the reaction on the unprotected 3-iodoindazole. If low yields or side reactions are observed, N-protection with a tert-butyloxycarbonyl (Boc) group should be considered.[9][12]
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical for achieving high yields.
-
Palladium Pre-catalysts: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, they can be sensitive to air and moisture.[4][6] More robust, air-stable pre-catalysts are often preferred in modern synthesis.
-
Ligands: The electron-withdrawing nature of the trifluoromethyl group makes the substrate electron-deficient. For such challenging couplings, bulky, electron-rich phosphine ligands can stabilize the palladium center, promote reductive elimination, and prevent side reactions. Ligands like XPhos and SPhos have shown excellent performance with nitrogen-rich heterocycles.[6][10]
The Critical Role of the Base and Solvent
The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[4][7]
-
Bases: For N-heterocyclic substrates, inorganic bases are generally preferred. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are common and effective choices.[4][10] Cs₂CO₃ is stronger and can be beneficial for less reactive partners, while K₃PO₄ is often used with sterically hindered substrates. Ensure the base is finely powdered and anhydrous for optimal results.[4]
-
Solvents: The solvent system must sufficiently dissolve the reactants. A mixture of an organic solvent and water is standard, as water often aids in dissolving the inorganic base.[4] Common systems include 1,4-dioxane/water, DMF/water, or THF/water.[4]
Recommended Starting Protocols
The following protocols provide robust starting points for the Suzuki coupling of this compound. Optimization of temperature, time, and reagent stoichiometry may be required for specific boronic acid partners.
General Experimental Workflow
Figure 2: General experimental workflow for the Suzuki coupling protocol.
Protocol 1: General Conditions with Pd(PPh₃)₄
This protocol is a reliable starting point for coupling with standard aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane and Water (degassed)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), and K₂CO₃ (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 to 5:1 ratio (v/v).
-
Bubble the inert gas through the solution for 10-15 minutes to ensure it is thoroughly deoxygenated.[4]
-
Add Pd(PPh₃)₄ (0.05 equiv) to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted Conditions for Rapid Coupling
Microwave irradiation can significantly reduce reaction times and is particularly effective for high-throughput synthesis.[6][13]
Materials:
-
This compound
-
Boronic Acid or Pinacol Boronate Ester
-
Pd(dppf)Cl₂ or a suitable pre-catalyst
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a microwave vial, add this compound (1.0 equiv), the boronic acid/ester (1.5 equiv), and Cs₂CO₃ (2.0 equiv).[6]
-
Add Pd(dppf)Cl₂ (0.05 equiv).
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vial and place it in the microwave reactor. Irradiate at 110-130 °C for 20-60 minutes.[6]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary: Recommended Starting Conditions
| Parameter | Condition A (Standard) | Condition B (Microwave/Rapid) | Rationale & Reference |
| Substrate | 3-Iodo-6-(CF₃)-1H-indazole | 3-Iodo-6-(CF₃)-1H-indazole | The C-I bond is highly reactive, ideal for Suzuki coupling.[5] |
| Boronic Partner | Boronic Acid (1.2-1.5 eq) | Boronate Pinacol Ester (1.5 eq) | A slight excess drives the reaction to completion. Pinacol esters offer enhanced stability.[4][6] |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ or XPhos G2 (2-5 mol%) | Pd(PPh₃)₄ is a classic choice. Buchwald pre-catalysts are excellent for challenging substrates.[6][10] |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq) | Cs₂CO₃ (2 eq) | K-bases are effective for N-heterocycles. Cs₂CO₃ is stronger and often used in microwave chemistry.[4][10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane or DMF (anhydrous) | Aqueous mixtures aid base solubility. Anhydrous conditions are often used in microwave protocols.[4][6] |
| Temperature | 90 - 100 °C | 110 - 130 °C | Elevated temperatures are often required to ensure a reasonable reaction rate.[4] |
| Time | 4 - 24 hours | 20 - 60 minutes | Microwave heating dramatically accelerates the reaction.[11][13] |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Inefficient base.3. Insufficient temperature.4. Poor quality boronic acid. | 1. Use a fresh batch of catalyst or a more stable pre-catalyst.[4][6]2. Use a stronger base (e.g., Cs₂CO₃), ensure it is finely powdered and anhydrous.[4]3. Cautiously increase the temperature in 10 °C increments. Consider switching to microwave heating.[4][6]4. Use fresh boronic acid or convert it to a more stable pinacol ester.[6] |
| Dehalogenation Side Product | 1. Presence of hydride sources.2. Catalyst/ligand choice.3. Degradation of boronic acid (protodeboronation). | 1. Ensure solvents are of high purity and the reaction is under a strictly inert atmosphere.[4]2. Screen different phosphine ligands; sometimes a less electron-rich ligand can mitigate this.[4]3. Use the boronic acid promptly after purchase or use a more stable boronate ester.[4] |
| Homocoupling of Boronic Acid | 1. Oxygen contamination in the reaction mixture. | 1. Ensure the solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout.[4] |
References
- Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. Benchchem.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
- Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Preprints.org.
- Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst).
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- Role of a base in Suzuki-Miyaura reaction.
- A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions. Benchchem.
- Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 3-Iodoindazoles. Benchchem.
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- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of 3-Iodo-6-(trifluoromethyl)-1H-indazole with Terminal Alkynes
Introduction: The Strategic Importance of 3-Alkynyl-1H-Indazoles in Drug Discovery
The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] The introduction of an alkynyl substituent at the C3 position of the indazole ring dramatically expands the chemical space available for drug design, offering a rigid linker to probe protein binding pockets and serving as a versatile precursor for further molecular elaborations. The Sonogashira cross-coupling reaction stands as a premier method for forging the crucial C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, valued for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[2][3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 3-Iodo-6-(trifluoromethyl)-1H-indazole with various terminal alkynes. The presence of the electron-withdrawing trifluoromethyl group at the C6 position can significantly influence the electronic properties and reactivity of the indazole core.[1] Furthermore, the acidic N-H proton of the indazole ring presents a key challenge that must be addressed for successful and high-yielding coupling. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: A Tale of Two Catalytic Cycles
The Sonogashira reaction elegantly orchestrates the formation of a carbon-carbon bond through the synergistic action of a palladium catalyst and, in its classic form, a copper(I) co-catalyst.[2][3][6] The reaction proceeds via two interconnected catalytic cycles:
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the C-I bond of this compound. This forms a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This step is crucial as it activates the alkyne.[7][8][9]
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers the alkynyl group to the palladium(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 3-alkynyl-6-(trifluoromethyl)-1H-indazole product and regenerate the active Pd(0) catalyst, thus completing the cycle.[7]
A copper-free variant of the Sonogashira coupling has also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[2][3]
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling.
Experimental Protocols
PART A: N-H Protection of this compound
Rationale: The acidic proton on the indazole nitrogen can interfere with the Sonogashira coupling by reacting with the organometallic intermediates. Therefore, protection of the N-H group is often crucial for achieving high yields and clean reactions.[10] A commonly used protecting group is the tetrahydropyranyl (THP) group, which is stable to the basic reaction conditions of the Sonogashira coupling and can be readily removed post-coupling.
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.5 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product, 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-indazole, can often be used in the next step without further purification.
PART B: Sonogashira Coupling Protocol
Rationale: This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling. The choice of palladium catalyst, ligand, base, and solvent can be optimized for specific substrates.[11][12] For instance, Pd(PPh₃)₂Cl₂ is a commonly used, air-stable precatalyst.[12] An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HI byproduct and facilitate the formation of the copper acetylide.[4][13]
Materials:
-
3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-indazole
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-indazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF or DMF via syringe, followed by the anhydrous amine base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the organic filtrate with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-alkynyl-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-indazole.
Caption: A generalized workflow for the synthesis of 3-alkynyl-1H-indazoles.
PART C: Deprotection of the THP Group
Rationale: The final step involves the removal of the THP protecting group to yield the desired N-H free 3-alkynyl-6-(trifluoromethyl)-1H-indazole. This is typically achieved under acidic conditions.
Materials:
-
3-Alkynyl-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-indazole
-
Hydrochloric acid (e.g., 4M in 1,4-dioxane or aqueous HCl)
-
Methanol or Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the THP-protected indazole in methanol or ethanol.
-
Add the acidic solution (e.g., 4M HCl in dioxane or aqueous HCl) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or recrystallization if necessary.
Data Presentation: Expected Outcomes and Optimization Parameters
The success of the Sonogashira coupling can be influenced by several parameters. The following table provides a summary of expected outcomes and variables for optimization.
| Parameter | Variation | Expected Outcome/Consideration |
| Terminal Alkyne | Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene, Propargyl alcohol | Aromatic alkynes generally couple efficiently. Aliphatic alkynes may require slightly higher temperatures. Functionalized alkynes like propargyl alcohol are well-tolerated. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₂Cl₂ is a robust and common choice. Other catalysts may offer improved reactivity for challenging substrates. |
| Copper Co-catalyst | CuI | Essential for the classic Sonogashira mechanism. Use in catalytic amounts. |
| Base | Et₃N, DIPEA, Piperidine, Cs₂CO₃ | Amine bases are standard. Inorganic bases like Cs₂CO₃ can be effective in copper-free systems.[11] |
| Solvent | THF, DMF, Toluene, Acetonitrile | The choice of solvent can influence reaction rates and solubility of reagents. DMF is often used for less reactive substrates. |
| Temperature | Room Temperature to 100 °C | The reactivity of the aryl iodide and alkyne will dictate the required temperature. 3-Iodoindazoles are generally reactive. |
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If necessary, use a freshly opened bottle or a more active catalyst system.
-
Incomplete N-H Protection: Verify complete protection of the indazole N-H. An unprotected N-H can quench the catalyst.
-
Insufficient Temperature: For less reactive alkynes, an increase in temperature may be required.
-
-
Formation of Side Products:
-
Glaser Homocoupling: This is the dimerization of the terminal alkyne. To minimize this, ensure the reaction is run under strictly anaerobic conditions.[2] A copper-free protocol can also be employed.
-
Dehalogenation of the Starting Material: This can occur in the presence of a strong base and a protic source. Ensure anhydrous conditions.
-
-
Difficulty in Purification:
-
Catalyst Residues: Filtering through a pad of Celite® is effective. Washing with aqueous ammonium chloride helps remove copper salts.[14]
-
Conclusion
The Sonogashira coupling is a highly effective and versatile method for the synthesis of 3-alkynyl-6-(trifluoromethyl)-1H-indazoles, which are valuable building blocks in drug discovery. By understanding the reaction mechanism and carefully controlling the reaction parameters, particularly the crucial step of N-H protection, researchers can successfully synthesize a diverse library of these important compounds. The protocols and insights provided in this application note serve as a robust starting point for the development of novel indazole-based therapeutics.
References
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Organometallics - ACS Publications. Available at: [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]
-
Sonogashira Coupling - BYJU'S. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]
-
Sonogashira coupling in natural product synthesis - ResearchGate. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF - ResearchGate. Available at: [Link]
-
Sonogashira coupling - YouTube. Available at: [Link]
-
Sonogashira cross-coupling reaction - YouTube. Available at: [Link]
- WO2006048745A1 - Methods for preparing indazole compounds - Google Patents.
-
One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC - NIH. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. Available at: [Link]
Sources
- 1. This compound | 1000341-27-4 | Benchchem [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Synthesis of kinase inhibitors from 3-Iodo-6-(trifluoromethyl)-1H-indazole
An In-Depth Guide to the Synthesis of Kinase Inhibitors from 3-Iodo-6-(trifluoromethyl)-1H-indazole
Introduction: The Strategic Advantage of the Indazole Scaffold
The indazole nucleus is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" for the development of potent protein kinase inhibitors.[1][2] Its prevalence in numerous FDA-approved drugs, such as Axitinib and Pazopanib, stems from its unique ability to mimic the adenine core of ATP, forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[2][3] This guide focuses on a particularly valuable starting material: This compound . The specific substitution pattern of this molecule is not accidental; it is a highly strategic design that provides chemists with the tools to rapidly generate diverse and potent kinase inhibitor candidates.
The power of this building block lies in the distinct roles of its functional groups:
-
The 1H-Indazole Core : This bicyclic heteroaromatic system acts as the foundational anchor, responsible for the primary binding interactions within the kinase hinge region.
-
The 3-Iodo Group : This is the primary reactive handle for synthetic diversification. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient introduction of a vast array of aryl, heteroaryl, and amino substituents to probe the solvent-exposed regions of the ATP pocket.[3][4][5]
-
The 6-(Trifluoromethyl) Group : The CF₃ group is a well-established bioisostere in drug design.[6] Its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.[5]
This document serves as a comprehensive guide for researchers, providing detailed protocols for key synthetic transformations and the rationale behind the experimental choices, empowering the efficient development of novel kinase inhibitors from this versatile starting block.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The C3-iodo functionality is primed for functionalization via two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is the method of choice for installing new aryl or heteroaryl moieties at the C3 position. This transformation is fundamental for building the core structure of many Type I and Type II kinase inhibitors, allowing for the exploration of interactions deep within the ATP-binding site.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle's key steps are the oxidative addition of the palladium catalyst into the C-I bond of the indazole, followed by transmetalation with the boronic acid derivative and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For an electron-rich system like an indazole, a catalyst system like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a phosphine ligand is effective. The base (e.g., Na₂CO₃ or Cs₂CO₃) is crucial for activating the boronic acid for the transmetalation step.
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Microwave irradiation is often employed to accelerate the reaction, significantly reducing reaction times from hours to minutes.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroaryl-boronic acid or pinacol boronate ester (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃), 2 M aqueous solution (3.0 equiv)
-
1,4-Dioxane
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound and the corresponding boronic acid/ester.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add the solvent (1,4-dioxane, to achieve a concentration of ~0.1 M) followed by the aqueous Na₂CO₃ solution.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at 120-140 °C for 20-40 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-(trifluoromethyl)-1H-indazole.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Robust, commercially available Pd(0) source suitable for aryl iodides. |
| Base | Na₂CO₃ (aq) | Activates the boronic acid and facilitates the catalytic cycle. |
| Solvent | 1,4-Dioxane / H₂O | Aprotic solvent mixture that solubilizes both organic and inorganic reagents. |
| Temperature | 120-140 °C (Microwave) | Accelerates the rate-limiting oxidative addition and reductive elimination steps. |
Buchwald-Hartwig Amination: Crafting Critical Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines.[9][10] In kinase inhibitor design, this reaction is used to introduce amine-containing side chains that can form additional hydrogen bonds or ionic interactions, significantly boosting potency and modulating selectivity.
Similar to the Suzuki coupling, this reaction is palladium-catalyzed. The catalytic cycle involves the oxidative addition of palladium to the C-I bond, coordination of the amine to the palladium center, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9][11] The choice of ligand is paramount in this reaction; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which can be challenging, and to prevent catalyst decomposition. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary for the deprotonation step.
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// Invisible node for centering catalyst center_node [shape=point, width=0, height=0, label=""];
// Edges Start -> center_node [arrowhead=none, color="#5F6368"]; Amine -> center_node [arrowhead=none, color="#5F6368"]; center_node -> Product [label="Buchwald-Hartwig\nAmination", color="#EA4335", fontcolor="#EA4335"]; Catalyst -> center_node [dir=none, style=dashed, color="#4285F4"]; } caption: Buchwald-Hartwig C-N Bond Formation.
This protocol requires strictly anhydrous and anaerobic (oxygen-free) conditions to protect the sensitive palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube under an argon or nitrogen atmosphere, add NaOtBu, the palladium source (Pd₂(dba)₃), and the phosphine ligand (XPhos).
-
Add the this compound.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the amine (if liquid, via syringe; if solid, add with the other solids in Step 1).
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at 90-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active system for C-N coupling. XPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | NaOtBu | Strong, non-nucleophilic base required to deprotonate the amine without competing in the reaction. |
| Solvent | Toluene (anhydrous) | Aprotic, high-boiling solvent suitable for inert atmosphere chemistry. |
| Atmosphere | Inert (Argon/Nitrogen) | The Pd(0) catalyst is sensitive to oxygen and must be protected. |
Exemplary Synthesis Workflow: From Building Block to "Indazokinib"
To illustrate the practical application of these protocols, the following workflow outlines a hypothetical synthesis of a potential kinase inhibitor, "Indazokinib," demonstrating a sequential cross-coupling strategy.
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// Edges A -> P1 [color="#34A853"]; P1 -> B [color="#34A853"]; B -> P2 [color="#EA4335"]; P2 -> C [color="#EA4335"]; } caption: Hypothetical synthesis of "Indazokinib".
This two-step sequence first uses a Suzuki coupling to install a pyridine ring, a common feature in kinase inhibitors for its ability to form hydrogen bonds. The subsequent Buchwald-Hartwig amination attaches a morpholine-containing side chain, which can improve solubility and provide further interactions with the target protein.
Product Characterization and Purity Analysis
Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. The following techniques are standard practice:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly useful tool.
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized molecule.
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound, typically aiming for >95% purity for biological screening.
Protocol: In Vitro Kinase Inhibition Assay
Once a pure compound is synthesized, its biological activity must be assessed. A common primary screen is an in vitro kinase inhibition assay to determine the compound's potency (IC₅₀ value).
Objective: To determine the concentration of the synthesized inhibitor required to reduce the activity of a target kinase by 50%.
Methodology (Example: ADP-Glo™ Kinase Assay): This assay quantifies kinase activity by measuring the amount of ATP consumed, which is converted into a luminescent signal.
Procedure:
-
Compound Preparation : Prepare a serial dilution of the test compound (e.g., "Indazokinib") in DMSO. Further dilute in the appropriate kinase assay buffer.
-
Kinase Reaction : In the wells of a 96- or 384-well plate, add the target kinase, its specific substrate peptide, and the diluted test compound.
-
Initiation : Initiate the kinase reaction by adding a solution of ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation : Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Detection :
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light.
-
-
Data Acquisition : Measure the luminescence signal using a plate reader. The signal is directly proportional to the kinase activity.
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[12]
References
-
Bensch, K., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling. Available at: [Link]
-
Hu, Y., et al. (2014). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Bouziane, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones and 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]
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Gill, S. J., et al. (2021). Copper-Mediated N-Trifluoromethylation of O-Benzoylhydroxylamines. Chemistry – A European Journal. Available at: [Link]
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The Strategic Utility of 3-Iodo-6-(trifluoromethyl)-1H-indazole in Modern Drug Discovery
Introduction: Unlocking New Therapeutic Potential with a Versatile Indazole Building Block
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved and investigational drugs.[1] Its remarkable versatility stems from its ability to engage in crucial hydrogen bonding interactions with the hinge region of kinase ATP-binding pockets, rendering it an ideal template for the design of potent and selective inhibitors.[2] Within this esteemed class of heterocycles, 3-iodo-6-(trifluoromethyl)-1H-indazole has emerged as a particularly valuable building block for drug discovery programs.
This technical guide provides an in-depth exploration of the chemical properties, synthesis, and strategic applications of this compound. We will delve into detailed experimental protocols for its synthesis and its subsequent elaboration via palladium-catalyzed cross-coupling reactions, offering researchers a practical roadmap for leveraging this powerful intermediate in the quest for novel therapeutics. The strategic incorporation of an iodine atom at the C3 position and a trifluoromethyl group at the C6 position endows this molecule with a unique combination of reactivity and desirable physicochemical properties. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Concurrently, the iodo substituent at the C3 position serves as a versatile synthetic handle, enabling facile diversification through a range of cross-coupling reactions.[3]
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design and synthesis. The table below summarizes key computed and experimental data for this compound.
| Property | Value | Source |
| CAS Number | 1000341-27-4 | [3] |
| Molecular Formula | C₈H₄F₃IN₂ | [3] |
| Molecular Weight | 312.03 g/mol | [3] |
| Appearance | Off-white to yellow solid | - |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents | General chemical knowledge |
| logP (Consensus) | 3.26 | [4] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
The trifluoromethyl group at the C6 position significantly influences the electronic nature of the indazole ring, enhancing its stability and modulating its pKa. The iodine at the C3 position is the key to its synthetic utility, providing a reactive site for the introduction of diverse molecular fragments.
Synthesis of this compound: A Plausible Protocol
While a direct, detailed protocol for the synthesis of this compound is not extensively reported, a robust synthetic route can be devised based on established methodologies for the synthesis of analogous indazole derivatives.[4] The proposed synthesis involves a two-step sequence: the formation of the 6-(trifluoromethyl)-1H-indazole core, followed by regioselective iodination at the C3 position.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-(trifluoromethyl)-1H-indazole
A plausible route to the 6-(trifluoromethyl)-1H-indazole core begins with a commercially available substituted aniline, such as 4-(trifluoromethyl)aniline.[3]
-
Nitration: To a solution of 4-(trifluoromethyl)aniline in concentrated sulfuric acid, slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a low temperature (0-5 °C). After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Pour the reaction mixture onto ice and collect the precipitated 2-nitro-4-(trifluoromethyl)aniline by filtration.
-
Reduction: Suspend the 2-nitro-4-(trifluoromethyl)aniline in a suitable solvent such as ethanol or acetic acid. Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Heat the mixture to reflux until the reduction is complete. Cool the reaction, filter off the catalyst, and neutralize the filtrate to precipitate 4-(trifluoromethyl)benzene-1,2-diamine.
-
Diazotization and Cyclization: Dissolve the 4-(trifluoromethyl)benzene-1,2-diamine in an acidic aqueous solution (e.g., dilute hydrochloric acid) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature. After the addition, allow the reaction to stir for a specified time to facilitate cyclization to 6-(trifluoromethyl)-1H-indazole. Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.
Step 2: Iodination of 6-(trifluoromethyl)-1H-indazole
The C3 position of the indazole ring is susceptible to electrophilic substitution, allowing for the introduction of an iodine atom.[5]
-
To a solution of 6-(trifluoromethyl)-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium hydroxide (KOH).
-
To this mixture, add a solution of iodine (I₂) in DMF dropwise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine and precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford this compound. The product can be further purified by column chromatography on silica gel.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C3 position is an excellent handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the rapid generation of diverse libraries of indazole-based compounds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-substituted systems.[6] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the C3 position.
Figure 2: General scheme for the Suzuki-Miyaura coupling of this compound.
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid or its pinacol ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or DME/water).
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours. Microwave irradiation can often significantly reduce reaction times.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table of Recommended Suzuki-Miyaura Coupling Conditions:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | DME/H₂O | 90 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 110 |
Note on N-Protection: For some Suzuki-Miyaura reactions, particularly with sensitive substrates or under harsh conditions, N-protection of the indazole may be beneficial to prevent side reactions and improve yields.[7] Common protecting groups include Boc and SEM. However, successful couplings on unprotected 3-iodoindazoles have also been reported, especially under milder, microwave-assisted conditions.[8]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[9] This reaction is particularly valuable in medicinal chemistry for introducing amine functionalities that can serve as key pharmacophoric elements or as handles for further derivatization.
Figure 3: General scheme for the Buchwald-Hartwig amination of this compound.
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%).
-
Add the base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-2.0 equiv.).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).
-
Add the primary or secondary amine (1.1-1.5 equiv.).
-
Seal the reaction vessel and heat with stirring at a temperature typically ranging from 80 to 110 °C for 4 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
Table of Recommended Buchwald-Hartwig Amination Conditions:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 |
| Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 110 |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 90 |
Application in Kinase Inhibitor Synthesis: A Case Study
The 3-amino-1H-indazole scaffold is a key pharmacophore in a number of potent kinase inhibitors. The synthesis of such compounds can be readily achieved from this compound via a Buchwald-Hartwig amination reaction, followed by further functionalization. For example, derivatives of 3-amino-1H-indazole have been investigated as potent inhibitors of BCR-ABL, including the challenging T315I mutant.[11]
A general workflow for the synthesis of a kinase inhibitor using this compound is depicted below.
Figure 4: Exemplary workflow for the synthesis of a kinase inhibitor from this compound.
Conclusion
This compound stands out as a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its unique combination of a trifluoromethyl group for enhanced drug-like properties and a strategically placed iodine atom for facile synthetic diversification makes it an ideal starting point for the discovery of novel kinase inhibitors and other therapeutic agents. The detailed protocols and application notes provided herein are intended to empower researchers to fully exploit the potential of this powerful intermediate in their drug discovery endeavors.
References
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El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Medicinal Chemistry, 66(15), 10588–10605. [Link]
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-
Mella-Raipán, J., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2033. [Link]
-
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DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]
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Navigating the Labyrinth of N-Protection for 3-Iodo-6-(trifluoromethyl)-1H-indazole: A Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the strategic protection and deprotection of the indazole nitrogen in 3-iodo-6-(trifluoromethyl)-1H-indazole is a critical juncture in the synthesis of complex pharmaceutical agents. This potent scaffold, featuring a trifluoromethyl group for enhanced metabolic stability and an iodine atom as a versatile handle for cross-coupling reactions, presents unique challenges and opportunities in molecular design.[1] The regioselectivity of N-substitution on the indazole ring is a well-documented hurdle, often yielding a mixture of N1 and N2 isomers. This guide provides an in-depth exploration of N-protection strategies, offering field-proven insights and detailed protocols to empower chemists in navigating this intricate synthetic landscape.
The Indazole Conundrum: N1 versus N2 Regioselectivity
The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning it possesses two reactive nitrogen atoms (N1 and N2).[2] Consequently, alkylation or protection reactions can lead to a mixture of N1- and N2-substituted regioisomers, complicating purification and reducing the yield of the desired product.[2][3] The ratio of these isomers is highly sensitive to a multitude of factors, including the choice of base, solvent, and the electronic and steric nature of substituents on the indazole ring.[3][4][5]
Generally, the N1-substituted indazole is the more thermodynamically stable isomer.[2] However, kinetic control can favor the formation of the N2-substituted product.[2] For this compound, the electron-withdrawing nature of both the iodo and trifluoromethyl groups significantly influences the electron density at both nitrogen atoms, adding another layer of complexity to achieving regioselective protection.
Strategic Selection of Protecting Groups
The choice of a protecting group is paramount and should be guided by its stability to subsequent reaction conditions and the ease of its selective removal. For this compound, several protecting groups have proven effective, each with its own set of advantages and considerations.
Table 1: Comparison of Common N-Protecting Groups for Indazoles
| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N, DMAP), solvent (e.g., THF, DCM) | Acidic conditions (e.g., TFA, HCl); Basic conditions (e.g., NaOMe/MeOH)[6] | Stable to many cross-coupling conditions but can be cleaved under strong basic or acidic conditions.[7][8] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base (e.g., NaH), solvent (e.g., THF) | Fluoride source (e.g., TBAF) or acid (e.g., HCl)[9][10] | Excellent directing group for lithiation at C3.[9][10] Offers orthogonal deprotection. |
| Tetrahydropyranyl | THP | 3,4-Dihydro-2H-pyran (DHP), acid catalyst (e.g., MsOH), solvent (e.g., DMF)[11][12] | Acidic conditions (e.g., HCl) | Often used in multi-step syntheses involving Heck or Suzuki reactions.[11][12] |
| p-Toluenesulfonyl | Tosyl (Ts) | TsCl, base (e.g., pyridine, Et₃N), solvent (e.g., DCM) | Strong reducing agents; strongly basic conditions (e.g., Cs₂CO₃/MeOH)[13] | Very stable, but harsh deprotection conditions can limit its applicability with sensitive functional groups. |
Visualizing the N-Protection Workflow
The following diagram illustrates a generalized workflow for the N-protection of this compound, a critical first step before subsequent functionalization.
Caption: Generalized workflow for the N-protection of this compound.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-protection of this compound with commonly used protecting groups.
Protocol 1: N-Boc Protection
This protocol describes the introduction of the tert-butoxycarbonyl (Boc) group, a versatile protecting group removable under acidic or specific basic conditions.[6][7]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF or DCM, add triethylamine (1.5 eq) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature overnight and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1- and N2-Boc protected regioisomers.
Protocol 2: N-SEM Protection
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly useful as it can direct regioselective C-3 lithiation and offers orthogonal deprotection strategies.[9][10]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-SEM protected indazole.
Deprotection Strategies: The Final Step
The selective removal of the protecting group is as crucial as its introduction. The choice of deprotection method depends on the stability of the rest of the molecule.
Diagram of Deprotection Pathways
Caption: Common deprotection pathways for N-protected indazoles.
Protocol 3: Deprotection of N-Boc Indazole
A. Acidic Conditions
-
Dissolve the N-Boc protected indazole in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry, and concentrate.
B. Basic Conditions
-
Dissolve the N-Boc protected indazole in dry methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe).[6]
-
Stir the reaction at room temperature and monitor by TLC.[6]
-
Once the reaction is complete, neutralize with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Purify the residue as needed.
Protocol 4: Deprotection of N-SEM Indazole
-
Dissolve the N-SEM protected indazole in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1M in THF, 1.5 eq).[9][10]
-
Stir the reaction at room temperature or gently heat if necessary, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on a well-defined N-protection strategy. By understanding the principles of regioselectivity and carefully selecting the appropriate protecting group and reaction conditions, researchers can efficiently navigate this critical synthetic step. The protocols and insights provided in this guide serve as a valuable resource for chemists working at the forefront of drug discovery and development, enabling the streamlined synthesis of novel and potent therapeutic agents.
References
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27685-27697. [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Collot, V., Bovy, P. R., & Rault, S. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
-
He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(48), 6429–6432. [Link]
-
Collot, V., Bovy, P. R., & Rault, S. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]
-
Humphries, P. S., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. [Link]
-
Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. [Link]
-
Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]
-
Wang, W., et al. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Organic Chemistry Frontiers, 10(20), 5045-5051. [Link]
-
Reddy, T. J., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(40), 7241-7244. [Link]
- Google Patents. (n.d.). Methods for preparing indazole compounds.
-
Benicewicz, B. C., et al. (2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters, 46(47), 8211-8214. [Link]
-
Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. [Link]
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Wang, C., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Scientific Reports, 13(1), 14619. [Link]
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Chemsrc. (n.d.). This compound. [Link]
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Application Notes and Protocols for the Synthesis of Substituted Indazoles Utilizing 3-Iodo-6-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold and the Strategic Advantage of 3-Iodo-6-(trifluoromethyl)-1H-indazole
The indazole ring system, a bicyclic heteroaromatic structure, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as an effective isostere for the native indole nucleus, enabling potent interactions with a wide array of biological targets. This has led to the development of numerous clinically significant drugs, including the anti-cancer agents Pazopanib and Axitinib, which are potent tyrosine kinase inhibitors.[1][2] The therapeutic versatility of indazole derivatives spans anti-inflammatory, antimicrobial, and anti-tumor activities, making the development of efficient synthetic routes to novel analogues a primary objective in drug discovery.[2][3]
This technical guide focuses on a highly versatile and strategic starting material: This compound . This building block is engineered for synthetic efficiency, incorporating two key features that enhance its utility in the construction of complex molecular libraries:
-
The 6-(Trifluoromethyl) Group : The -CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] Incorporating this moiety from the start streamlines the synthesis of potent drug candidates.
-
The 3-Iodo Group : The carbon-iodine bond at the C3 position is the lynchpin for synthetic diversification. Iodine's high reactivity as a leaving group makes this position an excellent "handle" for transition-metal-catalyzed cross-coupling reactions.[4][5] This allows for the precise and controlled introduction of a wide range of substituents, including aryl, heteroaryl, vinyl, and alkynyl groups, which are crucial for structure-activity relationship (SAR) studies.[4][6]
This document provides detailed protocols for leveraging the reactivity of this compound in key synthetic transformations, offering field-proven insights into experimental design and execution.
Core Synthetic Strategies: Diversification via Palladium-Catalyzed Cross-Coupling
The C3-iodo substituent is primed for functionalization via several cornerstone reactions of modern organic synthesis. The general reactivity trend for aryl halides in the rate-determining oxidative addition step of these catalytic cycles is C-I > C-Br > C-Cl, making the 3-iodoindazole a highly reactive substrate.[6]
dot
Caption: Key synthetic transformations using the title compound.
Experimental Protocols and Methodologies
Protocol 1: Suzuki-Miyaura C-C Bond Formation
Principle: The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling of an organohalide with an organoboron compound (e.g., boronic acid or boronate ester).[7] It is a premier method for creating biaryl linkages, which are common motifs in pharmaceutical agents. The base is crucial for the transmetalation step of the catalytic cycle.
General Reaction Scheme:
R = Aryl, Heteroaryl, Vinyl
Materials and Reagents:
-
This compound
-
Aryl- or Vinylboronic Acid (or Pinacol Boronate Ester) (1.2 - 1.5 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)
-
Base: 2M Aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2-3 equiv)
-
Solvent: 1,4-Dioxane, Toluene, or Dimethoxyethane (DME)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Detailed Procedure (Conventional Heating):
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane) followed by the aqueous base solution (e.g., 2M Na₂CO₃, 2.0 equiv).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-substituted indazole.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 100 | 80-90 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (6) | Na₂CO₃ | Dioxane/H₂O | 90 | 65-75[8] |
Yields are estimated based on typical outcomes for similar substrates and are for guidance only.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Sonogashira C-C Bond Formation
Principle: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] The classic protocol uses a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to form a copper acetylide intermediate, which accelerates the transmetalation step.[9] This reaction is exceptionally useful for synthesizing linear, rigid structures often explored as linkers or pharmacophores.
General Reaction Scheme:
R = Alkyl, Aryl, Silyl, etc.
Materials and Reagents:
-
This compound
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) Co-catalyst: Copper(I) Iodide (CuI) (5-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and often as solvent)
-
Optional Co-Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Detailed Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under inert atmosphere, add the solvent (e.g., degassed DMF) and the amine base (e.g., degassed Et₃N). Stir for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction progress can be monitored by the disappearance of the starting material on TLC. Reactions are often complete in 2-24 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and redissolve in ethyl acetate. Wash the solution with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 3-alkynyl indazole.
Causality Note on N-Protection: The acidic N-H of the indazole can sometimes interfere with cross-coupling reactions, potentially by reacting with the base or catalyst.[10] For sluggish or low-yielding reactions, N-protection (e.g., with a Boc or SEM group) prior to coupling is a standard troubleshooting step.[10] However, many couplings, particularly Suzuki reactions, proceed efficiently on the unprotected indazole.[8]
dot
Caption: Experimental workflow for the Sonogashira coupling.
Protocol 3: N1-Arylation of the Indazole Core
Principle: While C-H activation can be used for direct arylation, a more common and often higher-yielding method for N-arylation is a copper- or palladium-catalyzed cross-coupling, analogous to the Buchwald-Hartwig amination. Copper-catalyzed reactions with aryl halides or diaryliodonium salts are particularly effective for indazole N-arylation.[11][12]
General Reaction Scheme:
X = I, Br
Materials and Reagents:
-
This compound (or its non-iodinated parent for selective N-arylation)
-
Aryl Iodide or Aryl Bromide (1.1 - 1.5 equiv)
-
Copper(I) Catalyst: Copper(I) Iodide (CuI) (10-20 mol%)
-
Ligand: 1,10-Phenanthroline or L-Proline (20-40 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Detailed Procedure:
-
Reaction Setup: In an oven-dried reaction tube, combine the indazole (1.0 equiv), aryl halide (1.2 equiv), CuI (10 mol%), the ligand (e.g., 1,10-phenanthroline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF) via syringe.
-
Reaction: Heat the mixture to 110-130 °C in a preheated oil bath or heating block. Stir vigorously for 12-48 hours, monitoring progress by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography to isolate the N1-arylated product. Note that N2-arylation can be a competing side reaction, though N1 is often the major product under these conditions.
Conclusion
This compound is a superior building block for the efficient synthesis of diverse indazole libraries. Its pre-installed trifluoromethyl group imparts desirable pharmaceutical properties, while the C3-iodo group provides a reactive center for robust and versatile palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and N-arylation reactions serve as a validated foundation for researchers in medicinal chemistry and drug discovery to accelerate the development of novel, high-value therapeutic candidates.
References
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. BenchChem.
- BenchChem. (2025). The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. BenchChem.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
- BenchChem. (n.d.). This compound. BenchChem.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI.
- BenchChem. (2025). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. BenchChem.
- Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. (2025). Request PDF.
- BenchChem. (n.d.). 3-Iodo-6-(trifluoromethoxy)-1H-indazole. BenchChem.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2025). Request PDF - ResearchGate.
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem.
- What is the best procedure for Sonogashira coupling? (2014). ResearchGate.
- BenchChem. (2025). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. BenchChem.
- Sonogashira coupling. (n.d.). Wikipedia.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). PubMed Central.
- (PDF) Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodo-6-(trifluoromethyl)-1H-indazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Iodo-6-(trifluoromethyl)-1H-indazole (CAS: 1000341-27-4). This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will address common challenges, explain the causality behind experimental choices, and provide robust protocols to improve yield and purity.
The indazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents.[1] The strategic introduction of a trifluoromethyl group at the C6 position and an iodine atom at the C3 position creates a highly versatile building block. The -CF3 group can enhance metabolic stability and binding affinity, while the C3-iodo moiety serves as a key handle for further functionalization via cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[1]
Common Synthetic Strategy Overview
The most reliable and widely applicable strategy for preparing this compound involves a two-step sequence. This approach separates the construction of the indazole core from the final iodination step, allowing for greater control and optimization at each stage.
-
Step 1: Indazole Ring Formation. The synthesis typically begins with a precursor that already contains the trifluoromethyl group at the desired position. A common starting material is 2-amino-4-(trifluoromethyl)benzonitrile.[1][2] This precursor undergoes diazotization followed by an intramolecular cyclization to form the 6-(trifluoromethyl)-1H-indazole core.
-
Step 2: Regioselective C3-Iodination. The formed 6-(trifluoromethyl)-1H-indazole is then subjected to electrophilic iodination. The C3 position of the indazole ring is the most nucleophilic and is therefore the most reactive site for this transformation, leading to the desired product with high regioselectivity under optimized conditions.[3]
Caption: General two-step workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and reliable synthetic route for this compound?
The most robust route involves the cyclization of 2-amino-4-(trifluoromethyl)benzonitrile to form 6-(trifluoromethyl)-1H-indazole, followed by a direct, regioselective iodination at the C3 position using an electrophilic iodine source like N-Iodosuccinimide (NIS).[1] This two-step approach is generally preferred over strategies that attempt to build the iodinated indazole in a single step, as it allows for purification of the intermediate and better control over the final, critical iodination reaction.
Q2: Why is regioselectivity in the iodination step a potential issue?
While the C3 position of the indazole ring is electronically favored for electrophilic substitution, other positions can react under harsh conditions or with highly reactive iodinating agents.[4] The electron-withdrawing nature of the trifluoromethyl group at C6 deactivates the benzene portion of the molecule, which further favors substitution on the pyrazole ring.[5] However, improper control of temperature, stoichiometry, or the choice of iodinating agent could potentially lead to trace amounts of other isomers or di-iodinated byproducts. Using a mild agent like NIS in a polar aprotic solvent like DMF typically provides excellent C3 selectivity.[3]
Q3: What are the primary safety concerns for this synthesis?
There are two main areas of concern:
-
Diazotization (Step 1): The formation of diazonium salts from aromatic amines is an exothermic process and the salts themselves can be unstable, and in some cases explosive, particularly if isolated in a dry state.[6] It is critical to maintain low temperatures (typically 0-5 °C) during their formation and to use the diazonium salt solution immediately in the subsequent step without attempting to isolate it.[4][7]
-
Diazo Compounds: Some alternative indazole syntheses might involve diazo compounds, which are potentially explosive and should be handled with extreme caution behind a safety shield.[8]
Q4: Can I use molecular iodine (I₂) for the C3-iodination step?
Yes, molecular iodine can be used, often in the presence of a base like potassium carbonate or an oxidizing agent.[9][10] However, N-Iodosuccinimide (NIS) is often preferred as it is a milder reagent, easier to handle (solid), and the reaction conditions are often cleaner, leading to simpler purification.[1] The succinimide byproduct is generally more soluble in aqueous washes than the desired product, facilitating purification.
Troubleshooting & Optimization Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Synthesis of 6-(Trifluoromethyl)-1H-indazole
This step typically proceeds via the diazotization of 2-amino-4-(trifluoromethyl)benzonitrile, followed by reductive cyclization.
Problem: Low or no yield of the cyclized indazole product.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Incomplete Diazotization | The conversion of the primary amine to the diazonium salt is temperature-sensitive. Ensure the reaction temperature is strictly maintained between 0–5 °C during the addition of sodium nitrite.[7] Use a slight excess (1.1-1.2 equivalents) of sodium nitrite to drive the reaction to completion. The acid (e.g., HCl, H₂SO₄) must be in sufficient excess to both protonate the amine and generate nitrous acid from NaNO₂.[6] |
| Premature Decomposition of Diazonium Salt | Diazonium salts are unstable at elevated temperatures. Prepare the salt at 0–5 °C and use it immediately in the next step.[7] Avoid any delays between the formation of the diazonium salt and the reductive cyclization step. |
| Inefficient Reductive Cyclization | The choice and quality of the reducing agent are critical. Tin(II) chloride (SnCl₂) in concentrated acid is a common and effective choice. Ensure the SnCl₂ is of high purity and has not been excessively oxidized to Sn(IV) during storage. Add the diazonium salt solution slowly to the SnCl₂ solution to control the exotherm and prevent side reactions. |
| Side Reactions | The highly reactive diazonium intermediate can react with nucleophiles in the medium. For instance, if using HCl, trace amounts of the corresponding chloro-substituted benzonitrile could form in a Sandmeyer-type side reaction.[11] Using a non-nucleophilic acid like sulfuric acid can sometimes mitigate this, although handling is more hazardous. |
Step 2: C3-Iodination of 6-(Trifluoromethyl)-1H-indazole
This step involves the electrophilic substitution at the C3 position of the indazole ring.
Problem: The iodination reaction is sluggish or incomplete.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Insufficient Reagent Activity | If using NIS, ensure it is of good quality. Over time, NIS can decompose. Consider using a fresh bottle. For particularly deactivated substrates, a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can be added to generate a more potent electrophilic species in situ.[1] |
| Poor Solvent Choice | The reaction requires a solvent that can dissolve the indazole starting material and the iodinating agent. Polar aprotic solvents like DMF, acetonitrile, or THF are excellent choices. DMF is often preferred as it effectively solubilizes the indazole and facilitates the electrophilic substitution. |
| Low Temperature | While the reaction is often run at room temperature, gentle heating (e.g., 40–50 °C) may be required to drive the reaction to completion, especially if the starting material is not fully consumed after several hours. Monitor progress carefully by TLC or LC-MS to avoid byproduct formation at higher temperatures. |
Problem: Formation of multiple products (regioisomers, di-iodination).
| Potential Cause | Troubleshooting & Optimization Strategy |
| Reaction Conditions Too Harsh | Overly high temperatures or a large excess of the iodinating agent can lead to a loss of regioselectivity or the formation of di-iodinated products. Use a controlled stoichiometry of the iodinating agent (typically 1.05–1.2 equivalents).[12] Maintain the reaction at room temperature initially and only heat if necessary. |
| Highly Reactive Iodinating Agent | Reagents like iodine monochloride (ICl) are much more reactive than NIS and can lead to over-reaction. NIS is the recommended reagent for achieving high C3 selectivity.[1] |
Problem: Difficulty purifying the final product.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Contamination with Succinimide | When using NIS, the succinimide byproduct can sometimes co-precipitate or be difficult to separate. After the reaction, quench with an aqueous solution of sodium thiosulfate to destroy any remaining active iodine species. Perform a thorough aqueous workup, washing the organic layer (e.g., in Ethyl Acetate) with water and brine to remove the majority of the succinimide. |
| Similar Polarity of Product and Starting Material | The starting indazole and the iodinated product may have similar Rf values on a TLC plate, making chromatographic separation challenging. Optimize your solvent system for column chromatography to achieve better separation (e.g., a hexane/ethyl acetate gradient). Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or acetonitrile) is often a highly effective method for obtaining high-purity material.[13][14] |
Recommended Experimental Protocol
Caution: This protocol is intended for experienced synthetic chemists. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 6-(Trifluoromethyl)-1H-indazole
Caption: Experimental workflow for the synthesis of 6-(Trifluoromethyl)-1H-indazole.
-
To a stirred solution of concentrated hydrochloric acid, add 2-amino-4-(trifluoromethyl)benzonitrile (1.0 eq). Stir until a fine slurry is formed.
-
Cool the mixture to 0–5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (1.2 eq) in a minimum amount of cold water. Add this solution dropwise to the amine slurry, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0–5 °C.
-
Slowly add the cold diazonium salt slurry from step 3 to the SnCl₂ solution. A significant exotherm may be observed; control the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the intermediate.
-
Once the reaction is complete, carefully pour the mixture over crushed ice and basify to pH > 10 by the slow addition of 50% (w/v) aqueous sodium hydroxide.
-
Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford 6-(trifluoromethyl)-1H-indazole, which can be used directly in the next step or purified further by recrystallization if necessary.
Step 2: Synthesis of this compound
| Parameter | Recommended Condition | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild, selective, and easy to handle solid reagent.[1] |
| Equivalents of NIS | 1.1 eq | A slight excess ensures complete conversion without promoting significant side reactions. |
| Solvent | N,N-Dimethylformamide (DMF) | Excellent solvent for both starting material and reagent; facilitates the reaction. |
| Temperature | Room Temperature (20–25 °C) | Sufficient for the reaction to proceed cleanly. Gentle heating can be applied if the reaction is slow. |
| Reaction Time | 4–12 hours | Monitor by TLC/LC-MS for completion. |
-
Dissolve 6-(trifluoromethyl)-1H-indazole (1.0 eq) in anhydrous DMF.
-
Add N-Iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. Protect the reaction from light, as light can promote radical side reactions with iodine species.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and an equal volume of 10% aqueous sodium thiosulfate solution to quench any excess iodine/NIS.
-
Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and succinimide.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound as a solid.
References
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- Google Patents. (n.d.). CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile.
- ChemicalBook. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile synthesis.
- BenchChem Technical Report. (n.d.). 3-Iodo-6-(trifluoromethoxy)-1H-indazole.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
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- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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- CyclicPharma. (n.d.). This compound | CAS No. 1000341-27-4.
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-
Mordini, A., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(15), 4567. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. Retrieved from [Link]
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Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:1000341-27-4. Retrieved from [Link]
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Wang, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2453. Retrieved from [Link]
-
Organic Syntheses. (2020). Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Retrieved from [Link]
-
DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Retrieved from [Link]
-
RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
Soós, T., et al. (2021). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Chemistry – A European Journal, 27(49), 12596-12601. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]
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Technical Support Center: Purification of Crude 3-Iodo-6-(trifluoromethyl)-1H-indazole
Welcome to the dedicated technical support guide for the purification of 3-Iodo-6-(trifluoromethyl)-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this key synthetic intermediate in high purity.
The introduction of an iodine atom at the C3 position and a trifluoromethyl group at the C6 position of the indazole core creates a valuable building block for drug discovery, particularly in the synthesis of kinase inhibitors.[1][2] The iodine at the C3 position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of molecular diversity.[1] However, the unique electronic properties of this substituted indazole can present specific purification challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address issues you may encounter during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
A1: Impurities typically arise from the synthetic route employed. The most common impurities include:
-
Unreacted Starting Material: The presence of 6-(trifluoromethyl)-1H-indazole is common if the iodination reaction has not gone to completion.[3]
-
Regioisomers: Depending on the synthetic strategy, other iodinated isomers could be formed, although C3 iodination is generally favored for indazoles.[4][5][6]
-
Over-iodinated Species: The formation of di-iodinated byproducts is a possibility under harsh iodination conditions.[5]
-
Residual Reagents and Solvents: Trace amounts of the iodinating agent (e.g., N-Iodosuccinimide (NIS) or iodine) and solvents used in the reaction and work-up are often present.[3]
-
Degradation Products: The compound may degrade if not handled or stored properly, particularly if exposed to light or moisture.[3]
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography .
-
Recrystallization is a cost-effective and scalable method ideal for removing impurities with different solubility profiles from the desired product.[5]
-
Column Chromatography is highly effective for separating compounds with similar polarities, such as regioisomers or closely related byproducts.[5][7] For challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary.[4][7]
Q3: My crude product is a dark, oily residue. What is the best way to proceed with purification?
A3: An oily residue suggests the presence of significant impurities or residual solvent. Before attempting recrystallization or column chromatography, it is advisable to triturate the crude material with a non-polar solvent, such as hexanes or heptane. This will often help to solidify the product and remove some of the non-polar impurities. If the product remains oily, column chromatography is likely the more suitable initial purification step.
Q4: How can I remove residual iodine from my crude product?
A4: Unreacted iodine can be effectively removed by washing the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) during the reaction work-up.[7] This converts the colored iodine (I₂) to colorless iodide ions (I⁻).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Poor Separation during Column Chromatography
Symptoms:
-
Broad, overlapping peaks.
-
Co-elution of the desired product with impurities.
-
Inability to achieve baseline separation on TLC.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent is critical for effective separation on silica gel. A solvent system that is too polar will cause all compounds to move too quickly up the TLC plate (high Rf values), resulting in poor separation. Conversely, a system that is not polar enough will result in all compounds remaining at the baseline (low Rf values). Solution: Perform a thorough thin-layer chromatography (TLC) screen with a range of solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in methanol) to identify an eluent that provides a good separation between your product and the impurities.[7] Aim for an Rf value of ~0.2-0.3 for the desired compound. |
| Column Overloading | Loading too much crude material onto the column relative to the amount of stationary phase leads to broad bands and compromises separation.[7] Solution: As a general rule, use a mass ratio of stationary phase to crude product of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1. |
| Compound Instability on Silica Gel | The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.[8] Solution: You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots have appeared. If degradation is observed, consider using a deactivated stationary phase, such as alumina, or neutralizing the silica gel with a small amount of triethylamine in the eluent.[8] |
| Improper Column Packing | Air bubbles or cracks in the stationary phase create channels that lead to uneven solvent flow and poor separation. Solution: Ensure the silica gel is packed as a uniform slurry and that the solvent level is never allowed to drop below the top of the stationary phase.[9] |
Issue 2: Low Yield After Recrystallization
Symptoms:
-
A significantly lower than expected amount of purified solid is recovered.
-
No crystal formation upon cooling.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Inappropriate Recrystallization Solvent | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[10] If the compound is too soluble at low temperatures, it will remain in the mother liquor, leading to low recovery. Solution: Conduct a solvent screen with small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethanol/water or ethyl acetate/hexanes) to find the optimal system.[11] |
| Using Too Much Solvent | Adding an excessive amount of solvent will keep the product dissolved even at low temperatures, preventing crystallization and leading to significant product loss.[11] Solution: Add the hot solvent portion-wise, just until the solid completely dissolves.[10][11] |
| Cooling the Solution Too Quickly | Rapid cooling can trap impurities within the crystal lattice and may also lead to the formation of smaller, less pure crystals or even "oiling out".[7][12] Solution: Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling process.[12] |
| Failure to Induce Crystallization | Sometimes a supersaturated solution requires a nucleation site to initiate crystal growth.[12] Solution: If no crystals form, try scratching the inside of the flask at the surface of the solution with a glass rod or adding a seed crystal of the pure compound.[12] |
Issue 3: Product "Oils Out" During Recrystallization
Symptoms:
-
Instead of forming solid crystals, the product separates from the solution as an oil upon cooling.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| High Impurity Level | Significant amounts of impurities can depress the melting point of the compound, causing it to melt in the hot solvent rather than dissolve, and then separate as an oil upon cooling.[12] Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove the bulk of the impurities before attempting recrystallization. |
| Low Melting Point of the Compound | If the compound has a low melting point, it may be difficult to recrystallize from a high-boiling solvent. Solution: Choose a lower-boiling solvent for recrystallization. |
| Inappropriate Solvent Choice | The chosen solvent may not be suitable for inducing crystallization of your specific compound. Solution: Re-evaluate your choice of solvent. Sometimes, using a mixed solvent system can help. Dissolve the compound in a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is insoluble) until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.[12] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Objective: To separate this compound from impurities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system (e.g., ethyl acetate/hexanes, determined by TLC analysis)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude mixture in various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system will give good separation between the product and impurities, with an Rf of ~0.2-0.3 for the product.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[9]
-
Add a thin layer of sand.[9]
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, gently tapping the sides to ensure even packing.[9]
-
Allow the silica to settle, and do not let the solvent level drop below the top of the silica.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[9]
-
Carefully add the dissolved sample to the top of the silica gel.[9]
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting free-flowing powder to the top of the column.[8]
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, may be necessary for optimal separation.[7]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Objective: To purify crude this compound by crystallization from a suitable solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (determined by solvent screening)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution:
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
Crystallization:
-
Isolation:
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low yields in recrystallization.
References
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem.
- BenchChem. (n.d.). This compound | 1000341-27-4.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:1000341-27-4.
- Chemsrc. (2025, August 25). This compound | CAS#:1000341-27-4.
- BenchChem Technical Support Team. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. BenchChem.
- Professor Dave Explains. (2020, January 10).
- Professor Dave Explains. (2019, March 19).
- CymitQuimica. (n.d.). 3-iodo-7-(trifluoromethyl)-1H-indazole.
- CyclicPharma. (n.d.). This compound | CAS No. 1000341-27-4.
- Sigma-Aldrich. (n.d.). 6-Fluoro-3-iodo-1-methyl-1H-indazole.
- ChemicalBook. (n.d.). 3-IODO-6-(TRIFLUOROMETHYL) (1H)INDAZOLE | 1000341-27-4.
- BenchChem. (n.d.). 3-Iodo-6-(trifluoromethoxy)-1H-indazole.
- DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)- phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
- Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Eureka.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Supporting Inform
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)-1H-indazole: Chemical Properties and Synthetic Methodologies for Drug. BenchChem.
- BenchChem Technical Support Team. (n.d.).
- BenchChem Technical Support Team. (n.d.).
- ResearchGate. (n.d.). Iodination reaction of commercial indazole [Image].
- Guidechem. (2022, September 21). How is 6-IODO (1H)INDAZOLE synthesized and used in the treatment of advanced kidney cancer?
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- BenchChem. (n.d.).
- Santschi, N., Sarott, R. C., Otth, E., Kissner, R., & Togni, A. (2025, December 22). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one.
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Common side reactions in the synthesis of 3-Iodo-6-(trifluoromethyl)-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Iodo-6-(trifluoromethyl)-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during this critical synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also prevent future setbacks.
Synthesis Overview: The Iodination Pathway
The most direct and common method for preparing this compound is through the electrophilic iodination of the readily available precursor, 6-(trifluoromethyl)-1H-indazole.[1] The C3 position of the indazole ring is preferentially halogenated due to the electronic nature of the heterocyclic system.[1][2] This transformation is pivotal as the resulting carbon-iodine bond is an excellent handle for introducing further molecular diversity via metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][3]
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction shows a significant amount of unreacted 6-(trifluoromethyl)-1H-indazole. How can I drive the reaction to completion?
A1: Diagnosis and Solution
Incomplete conversion is a frequent issue, often stemming from insufficient activation of the indazole ring or inadequate reactivity of the iodinating agent.
Causality & Mechanism: The direct iodination of the indazole ring is an electrophilic aromatic substitution. The reaction is typically base-mediated, where the base deprotonates the N1-proton of the indazole, generating a more nucleophilic indazolide anion.[1] This anion then readily attacks the electrophilic iodine source. If the base is too weak, not used in sufficient quantity, or if the iodinating agent is not reactive enough, the reaction will stall.
Troubleshooting Steps:
-
Base Selection & Stoichiometry:
-
Ensure at least one equivalent of a strong base like potassium hydroxide (KOH) or sodium hydride (NaH) is used to facilitate the deprotonation of the indazole N-H.
-
If using a weaker base like potassium carbonate (K2CO3), the reaction may require higher temperatures or longer reaction times.[3]
-
-
Iodinating Agent:
-
Iodine (I₂): When using molecular iodine with a base like KOH, ensure the iodine is added portion-wise to maintain its concentration and that the reaction is protected from light to prevent radical side reactions.
-
N-Iodosuccinimide (NIS): NIS is a milder and often more effective electrophilic iodinating agent.[1] Its use can sometimes provide cleaner reactions and higher yields. For less reactive substrates, a catalytic amount of an acid, such as trifluoroacetic acid, can be used with NIS to generate a more potent electrophile in situ.[1]
-
-
Solvent & Temperature:
-
Use a polar aprotic solvent like DMF or THF, which can effectively solvate the ions involved.
-
Gently warming the reaction mixture (e.g., to 40-50 °C) can often increase the reaction rate, but monitor carefully to avoid byproduct formation.
-
Caption: Workflow for troubleshooting an incomplete iodination reaction.
Q2: I'm observing a di-iodinated byproduct by LC-MS. How can I prevent its formation?
A2: Diagnosis and Solution
The formation of a di-iodinated species is a classic example of over-halogenation. While the C3 position is most reactive, forcing conditions can lead to substitution at other positions on the indazole ring.
Causality & Mechanism: After the initial C3 iodination, the product is still an electron-rich heterocycle. If a large excess of a highly reactive iodinating agent is present or if the reaction temperature is too high, a second, slower electrophilic substitution can occur on the benzene portion of the ring.
Preventative Measures:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the iodinating agent. A range of 1.1 to 1.2 equivalents is typically sufficient.
-
Controlled Addition: Add the iodinating agent (I₂ or NIS) slowly or portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring the faster mono-iodination reaction over the slower di-iodination.
-
Temperature Management: Maintain the reaction at a controlled temperature (e.g., room temperature or below). Avoid excessive heating, which can overcome the activation energy barrier for the second iodination. By analogy with similar brominations, over-halogenation is a known side reaction.[4]
| Parameter | Recommended Condition | Rationale |
| Iodinating Agent Equiv. | 1.1 - 1.2 | Minimizes excess reagent available for a second substitution. |
| Reagent Addition | Slow, portion-wise | Prevents high local concentrations of the electrophile. |
| Temperature | 0 °C to Room Temp. | Reduces the rate of the less favorable di-iodination reaction. |
Q3: My NMR spectrum is complex, suggesting a mixture of isomers. Is iodination occurring at other positions?
A3: Diagnosis and Solution
While C3 iodination is strongly preferred, minor amounts of other regioisomers can form under certain conditions, leading to complex NMR spectra and purification challenges.
Causality & Mechanism: The electronic distribution of the indazole ring directs electrophiles primarily to the C3 position. However, other positions (e.g., C5 or C7) have some electron density and can react, especially if the C3 position is sterically hindered or if the reaction conditions are not optimized. The formation of regioisomers is a potential side reaction in syntheses involving the formation of the indazole ring itself, and similar logic applies to its subsequent functionalization.[4]
Troubleshooting & Characterization:
-
Confirm Reaction Conditions: Re-evaluate your reaction setup. High temperatures or the use of certain catalysts could potentially alter the regioselectivity. Sticking to a well-established base-mediated protocol is the best way to ensure C3 selectivity.[1][2]
-
Analytical Confirmation:
-
LC-MS: An isomer will have the same mass as your desired product but a different retention time.
-
NMR Spectroscopy: Use 2D NMR techniques (like HMBC and NOESY) to definitively establish the connectivity and spatial relationships in the unexpected product. The coupling patterns in the ¹H NMR aromatic region will be distinct for each isomer.[4]
-
-
Purification: If regioisomers have formed, they can often be separated by column chromatography on silica gel, though it may require careful solvent gradient optimization. Preparative HPLC is a more powerful option for separating closely related isomers.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization.
-
To a stirred solution of 6-(trifluoromethyl)-1H-indazole (1.0 eq.) in anhydrous DMF (approx. 0.2 M) under a nitrogen atmosphere, add potassium hydroxide (1.2 eq.) at room temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the indazolide anion.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of iodine (I₂) (1.1 eq.) in DMF dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate (10% w/v) to neutralize excess iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Protocol 2: HPLC Method for Reaction Monitoring
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Column Temp. | 30 °C |
Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of the base in this reaction? A: The base, typically KOH, deprotonates the N-H of the indazole ring. This converts the neutral indazole into its conjugate base, the indazolide anion. This anion is significantly more electron-rich and therefore more nucleophilic than the starting indazole, which dramatically accelerates the rate of electrophilic attack on the iodine source.[1]
Q: Why is it preferable to start with 6-(trifluoromethyl)-1H-indazole rather than introducing the trifluoromethyl group later? A: Introducing a trifluoromethyl (CF₃) group onto a pre-formed heterocyclic ring often requires harsh conditions and can suffer from poor regioselectivity.[1] Starting with a precursor that already contains the CF₃ group at the desired position, such as 2-amino-4-(trifluoromethyl)benzonitrile, and then constructing the indazole ring ensures complete regiochemical control and avoids these difficult late-stage functionalizations.[1]
Q: Can the product be unstable? What are the best storage conditions? A: Iodinated aromatic compounds can be sensitive to light and may slowly degrade over time, releasing iodine and causing discoloration. It is best to store the purified this compound in a sealed, amber vial, protected from light, and in a cool, dry place or a freezer for long-term storage.[4]
References
-
Patel, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Huisgen, R., & Bast, K. (1960). Indazole. Organic Syntheses, 40, 55. Available at: [Link]
-
Li, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Florean, C., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. Available at: [Link]
- Google Patents. (2006). Methods for preparing indazole compounds. WO2006048745A1.
Sources
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- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Deiodination as a side reaction in 3-Iodo-6-(trifluoromethyl)-1H-indazole chemistry
Welcome to the technical support center for 3-iodo-6-(trifluoromethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Given its unique electronic properties, particularly the potent electron-withdrawing effect of the trifluoromethyl group, users may encounter specific challenges, most notably deiodination as a significant side reaction during cross-coupling experiments.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges, optimize your reaction conditions, and ensure the successful functionalization of this important heterocyclic scaffold.
Part 1: Understanding the Core Challenge: The Propensity for Deiodination
The this compound is an electron-deficient heteroaromatic iodide. The presence of the trifluoromethyl group at the C6 position significantly withdraws electron density from the indazole ring system. This electronic feature has a dual effect on its reactivity in popular cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings:
-
Enhanced Reactivity: The electron-deficient nature of the C-I bond facilitates the oxidative addition step, which is often the rate-determining step in the palladium catalytic cycle. This can lead to faster reaction times and the ability to use milder reaction conditions compared to more electron-rich aryl iodides.[1][2]
-
Increased Risk of Deiodination: The same electronic factors that accelerate oxidative addition also make the molecule more susceptible to a competing side reaction: reductive deiodination (or hydrodehalogenation).[2] This process leads to the formation of the undesired 6-(trifluoromethyl)-1H-indazole, reducing the yield of the target coupled product and complicating purification.
This guide will focus on strategies to favor the desired cross-coupling pathway over the undesired deiodination pathway.
Part 2: Troubleshooting Guide for Deiodination
This section is formatted as a series of common issues and actionable solutions that you can implement in your laboratory.
Issue 1: Significant Formation of Deiodinated Byproduct in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing a significant amount of 6-(trifluoromethyl)-1H-indazole in my crude reaction mixture. How can I minimize this?
Answer: This is a classic symptom of deiodination competing with the Suzuki coupling pathway. Here is a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Catalyst and Ligand System:
-
Causality: The choice of phosphine ligand is critical. Ligands that are too electron-poor or not sterically bulky enough can lead to a less stable Pd(II) intermediate, which may be more prone to side reactions. Electron-rich and sterically hindered ligands, on the other hand, can promote the desired reductive elimination step to form the C-C bond and suppress the deiodination pathway.[2]
-
Solution: Switch from simple phosphine ligands like triphenylphosphine (PPh₃) to more sophisticated, electron-rich, and sterically bulky biaryl phosphine ligands. Excellent choices for electron-deficient substrates include:
2. Scrutinize Your Choice and Quality of Base:
-
Causality: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura cycle. However, some bases, particularly strong organic amine bases or bases with protic impurities, can contribute to the deiodination pathway.
-
Solution:
-
Use a weaker inorganic base. Finely powdered, anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good starting points.[5]
-
Avoid strong organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) if deiodination is a major issue.
-
Ensure your base is anhydrous. If necessary, dry it in an oven before use.
-
3. Assess Your Solvent and Reaction Temperature:
-
Causality: Solvents, especially alcohols or solvents containing water, can act as a hydride source for the deiodination reaction. Additionally, higher temperatures can sometimes accelerate the rate of deiodination more than the desired coupling.[2][5]
-
Solution:
-
Use high-purity, anhydrous, and aprotic solvents. Common choices include 1,4-dioxane or toluene.[5] While a small amount of water is often necessary to facilitate the dissolution of inorganic bases in Suzuki couplings, using a strictly anhydrous system with a soluble base like potassium phosphate (K₃PO₄) can sometimes be beneficial.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If your reaction is proceeding at 80-100 °C, try lowering the temperature to 60-70 °C and monitor for conversion. Microwave irradiation can be a useful tool for rapidly screening different temperature profiles.[5]
-
Experimental Protocol: Minimizing Deiodination in a Suzuki-Miyaura Coupling
Objective: To couple this compound with an arylboronic acid while minimizing the formation of the deiodinated byproduct.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
XPhos Pd G3 (or a similar Buchwald pre-catalyst) (1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (2.0 - 3.0 eq)
-
Anhydrous 1,4-dioxane
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the XPhos Pd G3 catalyst.
-
Add anhydrous 1,4-dioxane via syringe.
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the deiodinated byproduct.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Deiodination in Heck and Sonogashira Couplings
Question: I am attempting a Heck or Sonogashira reaction with this compound and am seeing low yields and the formation of the deiodinated starting material. What should I consider?
Answer: Deiodination can also be a significant issue in these coupling reactions. In addition to the points mentioned for the Suzuki-Miyaura coupling, there are some specific considerations for Heck and Sonogashira reactions.
1. The Critical Role of N-Protection:
-
Causality: The unprotected N-H of the indazole ring can interfere with the catalytic cycle in Heck and Sonogashira couplings, leading to catalyst inhibition or undesired side reactions.[2] For Sonogashira couplings, N-protection is often a prerequisite for reactivity at the C3 position.[6]
-
Solution: Protect the indazole nitrogen before attempting the cross-coupling reaction. Common protecting groups include Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group can influence reaction outcomes.
2. Base Selection for Sonogashira Coupling:
-
Causality: Sonogashira couplings typically use an amine base like triethylamine or diisopropylamine, which also acts as the solvent. These bases can be a source of hydride for the deiodination pathway.
-
Solution: If deiodination is problematic, consider using a mixed-base system, such as an inorganic base (e.g., K₂CO₃) in combination with a smaller amount of the amine base required for the catalytic cycle.
3. Ligand Choice for Heck Coupling:
-
Causality: The regioselectivity and efficiency of Heck reactions are highly dependent on the ligand used. For electron-deficient iodides, a robust ligand is needed to promote the desired C-C bond formation over the reductive pathway.
-
Solution: For Heck reactions, bidentate phosphine ligands can often improve outcomes and, in the case of terminal alkenes, favor the formation of the linear product.[2]
Visualization of Competing Pathways
The following diagram illustrates the central role of the arylpalladium(II) intermediate and the two competing pathways it can undergo: the desired reductive elimination to form the cross-coupled product and the undesired reductive deiodination.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Part 3: Frequently Asked Questions (FAQs)
Q1: Is N-protection of the indazole always necessary for cross-coupling at the C3 position?
A1: Not always, but it is highly recommended, especially for Heck and Sonogashira reactions.[2] While some Suzuki-Miyaura couplings have been successfully performed on unprotected 3-iodoindazoles, particularly with microwave irradiation, protecting the nitrogen generally leads to more robust, reproducible, and higher-yielding reactions by preventing potential side reactions and catalyst inhibition.[2][7]
Q2: My reaction is not proceeding at all. Could this be related to deiodination?
A2: While deiodination leads to a specific byproduct, a complete lack of conversion could be due to several other factors, including an inactive catalyst, an inefficient base, poor solvent choice, or low reaction temperature.[5] Before suspecting deiodination, it is crucial to ensure that your fundamental reaction setup is sound. Run a control reaction with a known, reactive substrate pair to confirm that your catalyst and reagents are active.
Q3: Could light be causing the deiodination of my starting material?
A3: Yes, this is a possibility. The carbon-iodine bond can be labile under photolytic conditions.[8] While palladium-catalyzed reactions are not typically run under photochemical conditions, prolonged exposure of your starting material or reaction mixture to ambient light, especially strong laboratory light, could contribute to deiodination. It is good practice to protect light-sensitive compounds from excessive light exposure by using amber vials or wrapping your reaction flask in aluminum foil.
Q4: What is the best way to monitor my reaction for deiodination?
A4: The most effective way is to use a technique that can distinguish between your starting material, the desired product, and the deiodinated byproduct.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal technique. You can track the disappearance of your starting material (m/z = 312.03 for the parent ion) and the appearance of your product (m/z will depend on the coupling partner) and the deiodinated byproduct, 6-(trifluoromethyl)-1H-indazole (m/z = 186.14 for the parent ion).
-
TLC (Thin-Layer Chromatography): If the polarity of the three compounds is sufficiently different, you can monitor the reaction by TLC. It is essential to run a standard of the deiodinated compound, 6-(trifluoromethyl)-1H-indazole, on the same plate to confirm its identity if a new spot appears.
Part 4: Data Summary and Key Parameters
While specific quantitative data for the deiodination of this compound is not extensively published, the following table summarizes the key experimental parameters and their expected influence on minimizing this side reaction, based on established principles for electron-deficient aryl iodides.
| Parameter | Recommended for Minimizing Deiodination | Rationale |
| Catalyst/Ligand | Pd pre-catalyst with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). | Promotes the desired reductive elimination step and sterically disfavors the competing reductive pathway.[2] |
| Base | Anhydrous, finely powdered inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). | Avoids potential hydride donation from organic amine bases and ensures efficient transmetalation.[2][5] |
| Solvent | High-purity, anhydrous, aprotic solvents (e.g., 1,4-dioxane, toluene). | Minimizes the presence of adventitious hydride sources that can lead to deiodination.[2] |
| Temperature | The lowest temperature that affords a reasonable reaction rate (start around 60-80 °C). | Higher temperatures can disproportionately increase the rate of the deiodination side reaction.[5] |
| Atmosphere | Strictly inert (Argon or Nitrogen) with thorough degassing of the reaction mixture. | Prevents oxygen from degrading the catalyst and ensures the integrity of the catalytic cycle. |
| N-Protection | Recommended, especially for Heck and Sonogashira reactions (e.g., Boc, SEM). | Prevents catalyst inhibition and side reactions involving the acidic N-H proton.[2][6] |
Part 5: Concluding Remarks
The successful use of this compound in cross-coupling chemistry hinges on understanding and controlling the delicate balance between the desired productive pathway and the competing deiodination side reaction. By carefully selecting your catalyst system, base, and reaction conditions, and by considering the use of N-protection, you can significantly mitigate the formation of the deiodinated byproduct. The insights and protocols provided in this guide are intended to serve as a robust starting point for your experimental design and troubleshooting efforts, enabling you to harness the full synthetic potential of this valuable building block.
References
-
Gere, D., et al. (2020). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. Angewandte Chemie International Edition, 59(46), 20638-20644. Available at: [Link]
-
Gere, D., et al. (2020). (PDF) Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. ResearchGate. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved from [Link]
-
Rojas-Le-Fort, M., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2033. Available at: [Link]
-
Phosphines. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Struggling with Suzuki Reaction. (2024). Reddit. Retrieved from [Link]
-
Innate C-H trifluoromethylation of heterocycles. (2012). Proceedings of the National Academy of Sciences, 109(4), 1010-1015. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2014). ResearchGate. Retrieved from [Link]
-
Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ETH Zurich Research Collection. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Low Reactivity in Suzuki Coupling of 3-Iodo-6-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-iodo-6-(trifluoromethyl)-1H-indazole. This guide is designed to provide in-depth troubleshooting and practical solutions for researchers encountering challenges with this specific transformation. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to help you navigate the complexities of this reaction.
Introduction: The Challenge at Hand
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, not all substrates are created equal. This compound presents a unique set of challenges. The electron-withdrawing nature of the trifluoromethyl group and the presence of the indazole N-H proton can significantly impact the reaction's success, often leading to low yields or complete reaction failure. This guide will dissect these issues and provide a systematic approach to overcoming them.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving low yields?
A: The low reactivity of this substrate often stems from a combination of electronic and structural factors. The potent electron-withdrawing trifluoromethyl group can deactivate the palladium catalyst, making the oxidative addition step more challenging. Additionally, the acidic N-H proton of the indazole can interfere with the catalytic cycle by reacting with the base or the organopalladium intermediates.[2]
Q2: Is it necessary to protect the N-H group of the indazole?
A: While some Suzuki couplings with unprotected indazoles have been reported, N-protection is often a crucial step to ensure reproducibility and high yields, especially when facing reactivity issues.[2][3][4] The unprotected N-H can lead to catalyst inhibition and undesirable side reactions.[2] Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are commonly employed.
Q3: What are the most common side reactions to look out for?
A: The primary side reactions include:
-
Protodeiodination: Replacement of the iodine atom with a hydrogen atom, leading to the formation of 6-(trifluoromethyl)-1H-indazole. This is often exacerbated by moisture or protic solvents.
-
Homocoupling: The coupling of two boronic acid molecules, which can be promoted by the presence of oxygen.[5]
-
Decomposition of the boronic acid: Boronic acids can be unstable and undergo protodeboronation, especially at elevated temperatures or in the presence of water.[6][7]
The Suzuki-Miyaura Catalytic Cycle: A Quick Refresher
Understanding the mechanism is key to effective troubleshooting. The generally accepted cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9][10]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide: A Symptom-Based Approach
This section provides a systematic guide to resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
This is the most frequent issue and can be attributed to several factors.
Caption: Troubleshooting low conversion.
Detailed Solutions:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. For challenging substrates, standard catalysts like Pd(PPh₃)₄ may not be sufficient.
-
Actionable Advice: Switch to more robust and electron-rich ligands that can stabilize the palladium center and facilitate oxidative addition.[2] Bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) developed by the Buchwald group are often effective.[11] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[12]
-
Causality: Electron-rich and sterically hindered ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step, especially with electron-deficient aryl halides.[13]
-
-
Base and Solvent Optimization: The base is not just a spectator; it plays a critical role in the transmetalation step.[1][6][12]
-
Actionable Advice: Screen a variety of bases. While carbonates (K₂CO₃, Cs₂CO₃) are common, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) can be more effective, particularly under anhydrous conditions.[6] Ensure your solvent is rigorously degassed and anhydrous to prevent side reactions. Common solvent systems include dioxane/water, toluene, or DMF.[14]
-
Causality: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation to the palladium center.[14] The solubility of the base is also a key factor.[6]
-
-
Reaction Temperature:
-
Actionable Advice: While aryl iodides are generally reactive, this specific substrate may require higher temperatures to overcome the activation barrier for oxidative addition.[14] Consider increasing the temperature in increments (e.g., from 80 °C to 110 °C). Microwave irradiation can be a valuable tool for rapidly screening higher temperatures and accelerating reaction times.[3]
-
-
N-H Protection:
-
Actionable Advice: If optimization of other parameters fails, protecting the indazole nitrogen is a highly recommended strategy. The Boc group is a common choice and can be introduced using di-tert-butyl dicarbonate ((Boc)₂O).[4]
-
Problem 2: Significant Formation of Side Products
The presence of side products can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Protodeiodination | Presence of water or other protic impurities. | Use anhydrous solvents and reagents. Ensure the reaction is run under a dry, inert atmosphere (Argon or Nitrogen). |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.[6] |
| Decomposition of Boronic Acid | Inherent instability of the boronic acid, especially at high temperatures. | Use a more stable boronic ester derivative, such as a pinacol ester (BPin).[6] Use the boronic acid as fresh as possible. |
Recommended Starting Protocol
This protocol serves as a robust starting point for the Suzuki coupling of N-Boc-3-iodo-6-(trifluoromethyl)-1H-indazole. Optimization may be required for different coupling partners.
Step 1: N-Protection of this compound
-
Dissolve this compound (1.0 equiv.) in an appropriate solvent such as acetonitrile.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.), triethylamine (1.5 equiv.), and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction and purify the product by column chromatography to obtain N-Boc-3-iodo-6-(trifluoromethyl)-1H-indazole.
Step 2: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon), add N-Boc-3-iodo-6-(trifluoromethyl)-1H-indazole (1.0 equiv.), the desired arylboronic acid or boronic ester (1.2-1.5 equiv.), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: (Optional) N-Deprotection
-
If the final product requires a free N-H, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
Concluding Remarks
Overcoming the low reactivity of this compound in Suzuki coupling requires a systematic and informed approach to reaction optimization. By carefully considering the choice of catalyst, ligand, base, and solvent, and by recognizing the potential benefits of N-protection, researchers can significantly improve the chances of a successful outcome. This guide provides a framework for troubleshooting, but empirical optimization for each specific coupling partner remains a critical component of the research process.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
-
ACS Publications. Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
-
ResearchGate. Conditions for Suzuki-Miyaura coupling reactions. [Link]
-
NIH. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. [Link]
-
ChemRxiv. Triflate-Selective Suzuki Cross-Coupling of Chloro. [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
ResearchGate. Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. [Link]
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Heck Reactions with 3-Iodo-6-(trifluoromethyl)-1H-indazole
Welcome to the Technical Support Center for optimizing Heck reactions with 3-Iodo-6-(trifluoromethyl)-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The indazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization via palladium-catalyzed cross-coupling reactions is a critical step in the synthesis of numerous therapeutic agents.[1] The presence of a trifluoromethyl group and an iodine atom on the indazole core presents unique opportunities and challenges in reaction optimization.[2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a core focus on optimizing palladium catalyst loading for efficient and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the Heck reaction of this compound, providing explanations and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Symptoms: TLC, GC-MS, or LC-MS analysis shows a significant amount of unreacted this compound.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is the workhorse of the Heck reaction.[3][4] If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) may be inefficient.[5]
-
Solution:
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[6] Rigorously degas your solvent and reaction mixture (e.g., by bubbling with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction.[1]
-
Add a Reducing Agent: Phosphine ligands can act as reducing agents for Pd(II) precatalysts.[7] Ensure you have an appropriate ligand-to-palladium ratio. In some cases, a sacrificial reductant can be beneficial.
-
-
-
Insufficient Catalyst Loading: While the goal is to minimize catalyst loading for cost and sustainability, an insufficient amount will naturally lead to low conversion.
-
Solution:
-
Systematic Screening: If you suspect low catalyst loading is the issue, perform a systematic screen, incrementally increasing the catalyst loading (e.g., from 0.5 mol% to 2 mol%). See the "Experimental Protocols" section for a detailed workflow.
-
Consider the Substrate: Electron-withdrawing groups, like the trifluoromethyl group on the indazole, can make the C-I bond more reactive towards oxidative addition, but other electronic factors can influence the overall catalytic cycle.[10]
-
-
-
Inappropriate Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.[11]
-
Solution:
-
Ligand Screening: If using a standard ligand like PPh₃ doesn't yield good results, consider screening other phosphine ligands with varying steric and electronic properties. Bulky, electron-rich phosphines are often effective for cross-coupling reactions.[12]
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium can significantly impact catalyst activity. A common starting point is a 1:1 to 2:1 ratio of ligand to palladium.[11] However, in some cases, a higher ligand loading can be beneficial.[13]
-
-
-
Problematic Solvent: The solvent plays a critical role in solubilizing reactants and stabilizing the catalytic species.[14]
-
Solution:
-
Solvent Purity: Impurities in the solvent, such as peroxides in aged NMP, can oxidize the phosphine ligand and deactivate the catalyst.[15] Use high-purity, anhydrous solvents.
-
Solvent Screening: Common solvents for Heck reactions include DMF, DMAc, NMP, and acetonitrile.[7][16] If one is not working, a screen of different polar aprotic solvents may be necessary.[17][18]
-
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Symptoms: A black precipitate (palladium black) forms in the reaction mixture, often accompanied by a stall in the reaction.
Potential Causes & Solutions:
-
High Temperature: While Heck reactions often require elevated temperatures, excessive heat can lead to the agglomeration and precipitation of the palladium catalyst.[19]
-
Solution:
-
Temperature Optimization: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) can identify the optimal balance.
-
Microwave Irradiation: Microwave heating can sometimes accelerate the reaction at lower bulk temperatures, potentially reducing catalyst decomposition.[12][20]
-
-
-
Inadequate Ligand Stabilization: The ligand's job is to keep the palladium atoms soluble and catalytically active.
-
Solution:
-
Increase Ligand Concentration: A slightly higher ligand-to-palladium ratio can sometimes prevent catalyst aggregation.
-
Chelating Ligands: Bidentate phosphine ligands (e.g., dppf) can offer greater stability to the palladium center compared to monodentate ligands.[7]
-
-
-
Presence of Oxygen: As mentioned, oxygen can lead to catalyst degradation.
-
Solution: Ensure rigorous exclusion of air from the reaction system.[6]
-
Issue 3: Formation of Side Products
Symptoms: TLC or LC-MS analysis reveals the presence of significant impurities alongside the desired product.
Potential Causes & Solutions:
-
Homocoupling of the Aryl Iodide: The this compound can couple with itself to form a dimer.[5]
-
Solution:
-
Optimize Reaction Conditions: This side reaction is often more prevalent at higher temperatures or with certain catalyst systems. Re-evaluating the temperature and ligand may help.
-
Control Stoichiometry: Ensure the alkene is present in a slight excess.
-
-
-
Reduction of the Aryl Iodide (Hydrodehalogenation): The iodo group is replaced by a hydrogen atom.[10]
-
Alkene Isomerization: The double bond in the product or starting alkene can migrate.
-
Solution:
-
Modify Reaction Conditions: This is often influenced by the palladium-hydride species formed during the catalytic cycle. Changing the base or ligand can sometimes minimize isomerization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Heck reaction with this compound?
A1: For an initial screening, a catalyst loading of 1-2 mol% of a palladium precatalyst like Pd(OAc)₂ is a reasonable starting point.[5] If the reaction is sluggish, you can increase this to 5 mol%. For optimization and scale-up, the goal is to reduce the loading to the lowest effective level, potentially in the 0.1-0.5 mol% range, by carefully optimizing other reaction parameters.
Q2: Do I need to protect the N-H of the indazole?
A2: While some cross-coupling reactions on indazoles can proceed without N-protection, it is often recommended, especially for Heck reactions, to prevent potential side reactions and catalyst inhibition.[10] The acidic proton of the indazole N-H can interfere with the base or the catalyst. Common protecting groups include BOC and SEM.[21]
Q3: Which palladium source is best: Pd(II) or Pd(0)?
A3: Both Pd(II) and Pd(0) sources can be effective.
-
Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂ are generally more stable to air and easier to handle.[7][8] They require in-situ reduction to the active Pd(0) species.
-
Pd(0) precatalysts such as Pd(PPh₃)₄ and Pd₂(dba)₃ are already in the active oxidation state but are more sensitive to air and may require more careful handling under an inert atmosphere.[7]
For initial screening and ease of use, Pd(OAc)₂ is a common and practical choice.
Q4: How does the choice of base affect the reaction?
A4: The base is essential to neutralize the hydroiodic acid (HI) generated during the catalytic cycle, regenerating the Pd(0) catalyst.[22]
-
Inorganic bases like K₂CO₃, Na₂CO₃, and Cs₂CO₃ are commonly used and are often effective.[4][8]
-
Organic amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently employed.[4][8][23] The choice of base can influence reaction rate and side product formation, so screening different bases can be a valuable optimization step.[3][17]
Q5: What analytical techniques are best for monitoring the reaction?
A5: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Provides a quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers more detailed information, allowing for the identification of the product, starting materials, and any side products by their mass-to-charge ratio. This is highly recommended for tracking reaction progress accurately.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful if the products are sufficiently volatile.
Data Presentation
Table 1: Recommended Starting Conditions for Catalyst Loading Optimization
| Parameter | Recommended Range | Rationale |
| Pd Precatalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | Pd(OAc)₂ is air-stable; Pd(PPh₃)₄ is a direct Pd(0) source.[7][8] |
| Catalyst Loading | 0.5 - 5 mol% | Start with 1-2 mol% and adjust based on conversion.[5] |
| Ligand | PPh₃ or P(o-tol)₃ | Common and effective phosphine ligands for Heck reactions.[8][12] |
| Ligand:Pd Ratio | 1:1 to 2:1 | Balances catalyst stability and activity.[11] |
| Base | K₂CO₃ or Et₃N | An inorganic and an organic base to screen different conditions.[4][8] |
| Solvent | DMF or Acetonitrile | Common polar aprotic solvents for Heck reactions.[7][16] |
| Temperature | 80 - 120 °C | Heck reactions typically require heating.[19] |
Experimental Protocols
Protocol 1: General Procedure for the Heck Reaction
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equiv.) and the degassed solvent (e.g., DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: Catalyst Loading Optimization Workflow
-
Setup: Prepare a series of reaction vials, each with a stir bar.
-
Stock Solutions: Prepare stock solutions of this compound, the alkene, and the base in the chosen solvent to ensure accurate dispensing.
-
Catalyst/Ligand Addition: To each vial, add the desired amount of palladium precatalyst and ligand. For example, for a 5-point screen: 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%, and 2.5 mol% of Pd(OAc)₂ with a constant ligand:Pd ratio.
-
Reaction Initiation: Add the stock solutions to each vial, seal under an inert atmosphere, and place in a heating block at the desired temperature.
-
Time-Point Analysis: At regular intervals (e.g., 2h, 4h, 8h, 24h), take a small aliquot from each reaction, quench, and analyze by LC-MS to determine the conversion.
-
Data Analysis: Plot conversion versus time for each catalyst loading to determine the optimal loading that provides a good balance of reaction rate and catalyst usage.
Visualizations
Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion.
References
-
Heck reaction - Wikipedia. (URL: [Link])
-
The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). (URL: [Link])
-
Heck Reaction—State of the Art - MDPI. (URL: [Link])
-
Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group. (URL: [Link])
-
Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (URL: [Link])
-
Heck Reaction Mechanism - BYJU'S. (URL: [Link])
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (URL: [Link])
-
Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. (URL: [Link])
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])
-
Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. (URL: [Link])
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (URL: [Link])
-
Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing. (URL: [Link])
-
Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction - Taylor & Francis Online. (URL: [Link])
-
Chemistry Heck Reaction - sathee jee. (URL: [Link])
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... - ResearchGate. (URL: [Link])
-
Effect of solvents on the Heck reaction catalysed by Cu complex - ResearchGate. (URL: [Link])
-
Heck Reaction - Organic Chemistry Portal. (URL: [Link])
-
CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry. (URL: [Link])
-
Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC - PubMed Central. (URL: [Link])
-
Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides | Request PDF - ResearchGate. (URL: [Link])
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (URL: [Link])
-
Heck Reaction: easy Mechanism, applications - Chemistry Notes. (URL: [Link])
-
This compound | CAS#:1000341-27-4 | Chemsrc. (URL: [Link])
-
Practical Heck Reaction problems! : r/chemhelp - Reddit. (URL: [Link])
-
Intramolecular Heck reaction - Wikipedia. (URL: [Link])
-
Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle | Organic Letters - ACS Publications. (URL: [Link])
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (URL: [Link])
- WO2006048745A1 - Methods for preparing indazole compounds - Google P
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1000341-27-4 | Benchchem [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
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- 6. reddit.com [reddit.com]
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- 8. Heck reaction - Wikipedia [en.wikipedia.org]
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- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
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- 15. pubs.acs.org [pubs.acs.org]
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- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 23. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
Managing impurities in 3-Iodo-6-(trifluoromethyl)-1H-indazole production
Of course. Here is a technical support center for managing impurities in 3-Iodo-6-(trifluoromethyl)-1H-indazole production.
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing impurities during the synthesis, purification, and handling of this critical building block. The following troubleshooting guides and FAQs are structured to address specific issues encountered in the laboratory, ensuring the integrity and quality of your experimental outcomes.
Synthesis and Impurity Overview
The most common and direct route to this compound is the electrophilic iodination of 6-(trifluoromethyl)-1H-indazole at the C3 position.[1][2] This reaction is typically performed using an iodinating agent like iodine (I₂) in the presence of a base (e.g., KOH, K₂CO₃) or N-Iodosuccinimide (NIS) in a suitable polar solvent like DMF.[2][3] While seemingly straightforward, this process can generate several impurities that complicate downstream applications and require careful management.
The primary impurities arise from incomplete reactions, side reactions, and residual starting materials or reagents.[4] Understanding the formation pathways of these impurities is the first step toward effective control.
Caption: General synthesis workflow and points of impurity introduction.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Question 1: My final product shows a significant peak corresponding to the starting material, 6-(trifluoromethyl)-1H-indazole, in the HPLC/NMR analysis. What went wrong?
Answer:
This is a classic case of an incomplete reaction. The presence of unreacted starting material can interfere with subsequent cross-coupling reactions and lead to inaccurate yield calculations.
-
Potential Causes:
-
Insufficient Iodinating Agent: The stoichiometry of the iodinating agent (e.g., I₂ or NIS) was too low to drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to run long enough, or the temperature was insufficient to achieve the necessary activation energy.
-
Ineffective Base: The base used (e.g., KOH, K₂CO₃) may not have been strong enough or soluble enough in the reaction medium to efficiently deprotonate the indazole N-H, which is a key step for activating the C3 position towards electrophilic attack.[2]
-
Poor Reagent Quality: The iodinating agent or other reagents may have degraded over time.
-
-
Solutions & Protocols:
-
Optimize Stoichiometry: Increase the equivalents of the iodinating agent incrementally (e.g., from 1.1 eq to 1.3 eq). Monitor the reaction by TLC or HPLC to track the disappearance of the starting material.[5]
-
Adjust Reaction Conditions:
-
Time: Extend the reaction time, taking aliquots every hour to monitor progress.
-
Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C), but be mindful that higher temperatures can promote side reactions.
-
-
Reaction Monitoring Protocol (TLC):
-
Materials: TLC plates (silica gel 60 F254), developing chamber, mobile phase (e.g., 3:1 Hexane:Ethyl Acetate), UV lamp.
-
Procedure:
-
Spot a small amount of the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate.
-
Develop the plate in the mobile phase.
-
Visualize the spots under a UV lamp (254 nm). The product, being more non-polar due to the iodine atom, should have a higher Rf value than the starting material.
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
-
-
Question 2: I'm observing a peak in my mass spectrum that suggests the presence of a di-iodinated product. How can I prevent this over-iodination?
Answer:
Over-iodination occurs when the desired mono-iodinated product reacts further with the iodinating agent.[5] While the C3 position of the indazole is the most nucleophilic, forcing conditions can lead to substitution at other positions on the benzene ring.
-
Potential Causes:
-
Excess Iodinating Agent: A large excess of the iodinating agent significantly increases the likelihood of a second iodination event.
-
High Reaction Temperature: Elevated temperatures provide the energy needed to overcome the higher activation barrier for iodinating the less reactive positions of the ring.
-
Prolonged Reaction Time: Leaving the reaction for an extended period after the starting material has been consumed can favor the formation of over-iodinated byproducts.
-
-
Solutions & Protocols:
-
Precise Stoichiometric Control: Use no more than 1.1-1.2 equivalents of the iodinating agent. Add the agent slowly or portion-wise to maintain a low concentration in the reaction mixture.
-
Temperature Management: Maintain a controlled temperature, ideally at or slightly above room temperature. Avoid aggressive heating.
-
Purification via Column Chromatography: If over-iodination has occurred, the di-iodinated product can typically be separated using silica gel column chromatography, as it will be significantly less polar than the desired mono-iodinated product.
-
Protocol:
-
Load the crude product onto a silica gel column.
-
Elute with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexane).
-
The di-iodinated product will elute first, followed by the desired 3-iodo product, and finally any unreacted starting material. Collect fractions and analyze by TLC or HPLC.
-
-
-
Caption: A decision-making workflow for troubleshooting common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
A1: The most likely impurities can be categorized as follows:
-
Starting Materials: Unreacted 6-(trifluoromethyl)-1H-indazole.[4]
-
Byproducts: Di-iodinated species (over-iodination) and potentially other regioisomers of iodination (e.g., 4-iodo, 5-iodo), though C3 iodination is strongly preferred.[4][6]
-
Reagents and Solvents: Residual solvents like DMF, THF, or dichloromethane, and traces of reagents or their byproducts (e.g., succinimide if NIS is used).[4]
-
Degradation Products: The compound may be sensitive to light and moisture over long-term storage, leading to potential degradation.[4]
| Impurity Type | Typical Analytical Signature | Method of Control / Removal |
| Starting Material | Lower Rf on TLC; Earlier elution in RP-HPLC; Distinct NMR signals. | Drive reaction to completion; Purify by column chromatography. |
| Di-iodinated Product | Higher Rf on TLC; Later elution in RP-HPLC; Higher m/z in MS. | Control stoichiometry and temperature; Purify by column chromatography. |
| Regioisomers | Similar polarity, may co-elute; Distinct aromatic region in ¹H NMR. | Use milder reaction conditions; Purify by preparative HPLC.[4] |
| Residual Solvents | Characteristic sharp singlets in ¹H NMR (e.g., DMF at ~8.0, 2.9, 2.7 ppm). | Remove under high vacuum; Use appropriate workup procedures. |
Q2: What is the recommended method for purifying the final product to >98% purity?
A2: A multi-step approach is recommended for achieving high purity:
-
Aqueous Workup: After the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.[6] Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, then dry over anhydrous sodium sulfate.
-
Silica Gel Chromatography: This is the primary method for removing most impurities.[6] A gradient elution with a hexane/ethyl acetate system is typically effective.
-
Recrystallization or Preparative HPLC: For achieving the highest purity (>99.5%), recrystallization from a suitable solvent system or preparative HPLC may be necessary.[4] Preparative HPLC is particularly useful for separating closely related isomers.
Q3: What are the best analytical techniques for assessing the purity and confirming the structure of this compound?
A3: A combination of chromatographic and spectroscopic methods is essential:
-
RP-HPLC: The workhorse for purity assessment. A C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic or trifluoroacetic acid) provides excellent separation of the main compound from most impurities.[7]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is non-negotiable for structural confirmation. ¹H NMR is critical for confirming the regiochemistry of iodination by analyzing the splitting patterns of the aromatic protons.[8] ¹⁹F NMR will show a singlet for the CF₃ group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (312.03 g/mol ) and can help identify impurities based on their mass-to-charge ratio.[8][9]
| Analytical Technique | Recommended Parameters |
| HPLC | Column: C18, 4.6 x 150 mm, 5 µm; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid; Detector: UV at 254 nm.[7] |
| ¹H NMR | Solvent: DMSO-d₆ or CDCl₃; Frequency: 400 MHz or higher for better resolution of aromatic signals.[8] |
| Mass Spec | Ionization: Electrospray Ionization (ESI) is common for this type of molecule.[8] |
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from air and moisture.[4]
References
- 1. This compound | 1000341-27-4 | Benchchem [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cyclicpharma.com [cyclicpharma.com]
Stability issues of 3-Iodo-6-(trifluoromethyl)-1H-indazole under reaction conditions
Welcome to the technical support center for 3-Iodo-6-(trifluoromethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability issues with this compound revolve around its susceptibility to deiodination (hydrodehalogenation), sensitivity to strong bases, and potential for photodecomposition. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-I bond, making it prone to cleavage under certain reaction conditions.[1]
Q2: How should this compound be properly stored?
A2: To ensure its integrity, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Exposure to light and moisture should be minimized to prevent degradation.
Q3: Is N-protection of the indazole necessary when using this compound?
A3: While not always mandatory, N-protection of the indazole can be highly beneficial, particularly in cross-coupling reactions.[1] The acidic N-H proton can interfere with organometallic catalysts and bases, leading to side reactions and reduced yields. The choice of protecting group (e.g., Boc, SEM, or THP) should be guided by its stability to the reaction conditions and the ease of its subsequent removal.[1][2]
Q4: What causes the formation of the deiodinated byproduct, 6-(trifluoromethyl)-1H-indazole?
A4: The formation of 6-(trifluoromethyl)-1H-indazole is a common side reaction known as hydrodehalogenation.[1] This can be promoted by various factors, including the choice of solvent (which can act as a hydride source), the nature of the base, and the catalyst system employed in cross-coupling reactions.[3][4]
II. Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound and provides systematic solutions.
Issue 1: Significant Formation of Deiodinated Byproduct in Cross-Coupling Reactions
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant peak corresponding to 6-(trifluoromethyl)-1H-indazole in LC-MS or GC-MS analysis.
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Base-Promoted Dehalogenation | Strong bases, particularly in the presence of trace metals or under thermal stress, can facilitate the reductive cleavage of the C-I bond.[3][4] | 1. Use a Weaker Base: Switch from strong bases like NaOtBu to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] 2. Optimize Base Stoichiometry: Use the minimum effective amount of base. |
| Solvent as a Hydride Source | Protic solvents (e.g., alcohols) or ethereal solvents with abstractable hydrogens can act as hydride donors, leading to hydrodehalogenation.[1] | 1. Switch to Aprotic Solvents: Employ anhydrous, aprotic solvents like dioxane, toluene, or DMF. 2. Ensure Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. |
| Catalyst/Ligand System | Certain palladium-ligand systems may favor the reductive dehalogenation pathway over the desired cross-coupling.[6] | 1. Ligand Modification: Switch to bulkier, electron-rich phosphine ligands (e.g., Buchwald ligands) that can promote reductive elimination over competing side reactions.[7] |
Issue 2: Low or No Conversion of Starting Material in Suzuki-Miyaura Coupling
Symptoms:
-
Recovery of a large amount of unreacted this compound.
-
Minimal or no formation of the desired biaryl product.
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Catalyst Inactivation | The unprotected N-H of the indazole can coordinate with the palladium center, leading to catalyst inhibition or decomposition.[1][7] | 1. N-Protection: Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM).[1] 2. Use a Pre-catalyst: Employ a more robust pre-catalyst that is less susceptible to inhibition. |
| Inefficient Base | The chosen base may not be strong enough or sufficiently soluble to effectively promote the transmetalation step.[5] | 1. Base Screening: Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Finely powdered, anhydrous bases are often more effective.[5] 2. Solvent System: The addition of water as a co-solvent can sometimes improve the solubility and efficacy of inorganic bases.[5] |
| Boronic Acid Decomposition | Boronic acids can be unstable and undergo protodeboronation, especially at elevated temperatures or in the presence of water. | 1. Use Fresh Reagents: Utilize fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester). 2. Control Reaction Temperature: Avoid unnecessarily high temperatures. |
| Oxygen Contamination | The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[5] | 1. Thorough Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas. |
Issue 3: Instability Under Basic Conditions in Buchwald-Hartwig Amination
Symptoms:
-
Formation of complex reaction mixtures with multiple unidentified byproducts.
-
Low yield of the desired arylamine product.
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Competing Side Reactions | The combination of a strong base and an amine can lead to various side reactions, including hydrodehalogenation and unproductive catalyst complexation.[6] | 1. Base Selection: Opt for a milder base that is still effective for the amination. In some cases, organic bases like DBU can be a suitable alternative to strong inorganic bases.[8] 2. Ligand Choice: Use ligands specifically designed for Buchwald-Hartwig amination, which can stabilize the catalytic intermediates and promote the desired C-N bond formation.[9][10] |
| N-H Acidity | The indazole N-H is acidic and can be deprotonated by the strong bases typically used in Buchwald-Hartwig reactions, leading to potential complications. | 1. N-Protection: As with Suzuki couplings, protecting the indazole nitrogen is a highly recommended strategy to prevent side reactions.[11] |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with N-Protection
This protocol outlines a general starting point for the Suzuki-Miyaura coupling of a protected this compound.
Step-by-Step Methodology:
-
N-Protection: Protect the nitrogen of this compound with a suitable protecting group (e.g., Boc anhydride for Boc protection) under standard conditions.
-
Reaction Setup: To a flame-dried Schlenk flask, add the N-protected this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a finely powdered, anhydrous base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
IV. Visual Diagrams
Caption: Troubleshooting workflow for stability issues.
V. References
-
The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. [Link]
-
Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. ACS Publications. [Link]
-
Stability of iodinated contrast media in UV-laser irradiation and toxicity of the photoproducts. PubMed. [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Semantic Scholar. [Link]
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. NIH. [Link]
-
Hydrodehalogenation of aryl iodides and bromides.[a]. ResearchGate. [Link]
-
A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Publications. [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). NIH. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL open science. [Link]
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Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]
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3-Iodo-7-(trifluoromethyl)-1H-indazole. IWK Health Centre. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PMC. [Link]
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3-IODO-6-NITRO-1H-INDAZOLE. PharmaCompass. [Link]
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Effect of trifluoromethyl group on the stability of the indazole ring
An authoritative guide for researchers and drug development professionals on the effects of the trifluoromethyl group on the stability and properties of the indazole ring.
Welcome to the technical support center for trifluoromethylated indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of the trifluoromethyl (CF₃) group to enhance the stability and performance of indazole-based compounds. We will explore the fundamental effects of this powerful functional group and provide practical, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses the core principles of how trifluoromethylation impacts the indazole ring, providing the foundational knowledge needed for rational drug design and troubleshooting.
Question 1: How does adding a trifluoromethyl (CF₃) group fundamentally alter the electronic properties and acidity (pKa) of the indazole ring?
Answer: The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. Its introduction to the indazole ring has a profound inductive effect (-I effect), which significantly influences the ring's electron density and the acidity of the N-H proton.
-
Increased Acidity (Lower pKa): The CF₃ group pulls electron density away from the indazole ring system. This delocalization of electron density stabilizes the conjugate base (the indazolate anion) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid. Therefore, a trifluoromethyl-substituted indazole is significantly more acidic (has a lower pKa) than its non-fluorinated parent. For example, the predicted pKa of 3-(trifluoromethyl)-1H-indazole is around 11.59, which is lower than that of unsubstituted indazole (pKa ≈ 13.86)[1][2].
-
Impact on Reactivity: This electronic perturbation deactivates the aromatic ring towards electrophilic substitution. Conversely, it can make the ring more susceptible to nucleophilic attack, a crucial consideration in synthetic planning.
Question 2: What is the typical effect of a CF₃ group on the lipophilicity (LogP) of an indazole-containing compound?
Answer: The trifluoromethyl group consistently and significantly increases the lipophilicity of a molecule.[3][4] Lipophilicity, often measured as LogP (the partition coefficient between octanol and water), is a critical parameter in drug design, influencing solubility, membrane permeability, and plasma protein binding.
The Hansch hydrophobicity constant (π) for a CF₃ group is approximately +0.88, indicating its strong contribution to lipophilicity.[4] This increase is a primary reason for its use in medicinal chemistry to enhance a compound's ability to cross cellular membranes and potentially access lipophilic binding pockets in target proteins.[3][5] However, as we will discuss in the troubleshooting section, this increased lipophilicity often comes at the cost of reduced aqueous solubility.
Table 1: Comparison of Predicted Physicochemical Properties
| Property | 1H-Indazole (Parent) | 3-Bromo-6-(trifluoromethyl)-1H-indazole | Rationale for Change |
| Molecular Weight | 118.14 g/mol | 265.03 g/mol [6] | Addition of heavy Br and CF₃ groups. |
| Predicted pKa | ~13.86[2] | ~11.59 (for 3-CF₃ analog)[1] | Strong electron-withdrawing effect of CF₃ stabilizes the anion. |
| Consensus LogP | ~1.83 | 3.26[6] | The CF₃ group is highly lipophilic (π = +0.88).[4] |
| TPSA | 28.68 Ų | 28.68 Ų[6] | The CF₃ group is non-polar and does not contribute to the polar surface area. |
Question 3: Why is the CF₃ group considered a "metabolic blocker" in drug design?
Answer: The CF₃ group is a powerful tool for enhancing metabolic stability, a critical factor for a drug's half-life and bioavailability.[7] It achieves this through two primary mechanisms:
-
Steric and Electronic Shielding: When a CF₃ group replaces a hydrogen atom or a methyl (CH₃) group at a metabolically vulnerable position, it can prevent enzymatic attack. The C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a C-H bond (~414 kJ/mol), making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[4][7]
-
Blocking Oxidation: A common metabolic pathway for aromatic rings and alkyl groups is oxidation (hydroxylation). A methyl group is a prime target for CYP-mediated oxidation. Replacing it with a CF₃ group, which cannot be hydroxylated, effectively blocks this major metabolic pathway.[7] This can dramatically reduce the rate of clearance and increase the compound's half-life in the body.[7][8][9][10][11] This strategy has been shown to provide a "global protective effect" against metabolism at other sites in some molecules.[12]
Troubleshooting Guides
This section provides solutions to specific experimental problems that researchers may encounter when working with trifluoromethylated indazoles.
Problem 1: My trifluoromethylated indazole exhibits extremely poor aqueous solubility, hindering its use in biological assays.
Causality: The high lipophilicity (LogP) imparted by the CF₃ group is the primary cause of poor aqueous solubility.[3][4] While beneficial for membrane permeability, it creates challenges for in vitro assays and formulation.
Troubleshooting Workflow:
Caption: Workflow for addressing poor aqueous solubility.
Solutions:
-
pH Adjustment: Leverage the increased acidity (lower pKa) of the CF₃-indazole.[1] By raising the pH of your aqueous buffer above the compound's pKa, you can deprotonate the indazole N-H, forming a more soluble indazolate salt.
-
Co-solvents: For stock solutions, use a minimal amount of a water-miscible organic solvent like DMSO or ethanol. When diluting into your final assay buffer, ensure the final solvent concentration is low (typically <1%) to avoid artifacts.
-
Formulation with Excipients: For more challenging compounds, consider using solubilizing excipients like cyclodextrins, which can encapsulate the lipophilic molecule and improve its aqueous compatibility.
Problem 2: I am observing low yields and side reactions during the synthesis, particularly in C-H activation or functionalization steps.
Causality: The strong electron-withdrawing nature of the CF₃ group deactivates the indazole ring, making it less susceptible to electrophilic attack and C-H activation, which often rely on an electron-rich substrate.[13] This can lead to the need for harsher reaction conditions, which in turn can cause side reactions or degradation.
Solutions:
-
Re-evaluate Catalyst Systems: Standard conditions for C-H activation may be insufficient. Explore more reactive transition-metal catalyst systems, such as those based on Rh(III) or Ru(II), which have been successfully used for the functionalization of deactivated heterocycles.[13][14][15]
-
Change Trifluoromethylation Strategy: Instead of adding the CF₃ group early and then struggling with a deactivated ring, consider a late-stage trifluoromethylation approach. Numerous methods exist for the direct C-H trifluoromethylation of heterocycles using radical-based mechanisms, which are less sensitive to the electronic nature of the ring.[14][16][17]
-
Protecting Group Strategy: The N1-H of the indazole can interfere with many reactions. Employing a suitable protecting group (e.g., SEM, Boc) can prevent N-alkylation side products and may alter the regioselectivity of subsequent functionalization steps.
Problem 3: My compound shows improved in vitro metabolic stability in liver microsomes, but the overall number of metabolites has not decreased as expected.
Causality: While the CF₃ group effectively blocks metabolism at its point of attachment, this can lead to "metabolic switching".[7] The metabolic enzymes (CYPs) may now attack other, previously less favorable positions on the molecule.
Metabolic Blocking and Switching Diagram:
Caption: The CF₃ group blocks the major metabolic site, potentially redirecting metabolism to other positions.
Solutions:
-
Metabolite Identification Studies: Perform LC-MS/MS analysis to identify the structures of the new major metabolites. This will reveal the new "hot spots" on your molecule.
-
Iterative Design: Use the metabolite ID data to inform the next round of chemical synthesis. Strategically modify the newly identified metabolic hot spots (e.g., by introducing a fluorine atom) to further enhance stability.
-
Assess Reactive Metabolites: It is crucial to determine if any of the new metabolites are reactive, as this can be a source of toxicity. Assays such as glutathione trapping can be employed to investigate this possibility.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a standardized method for evaluating the metabolic stability of your trifluoromethylated indazole compounds, a critical step in assessing the impact of the CF₃ group.[7]
Objective: To determine the rate of metabolism of a test compound upon incubation with liver microsomes and an NADPH regenerating system, and to calculate key parameters like half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Materials:
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Pooled Liver Microsomes (e.g., Human, Rat)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Ice-cold "Stop Solution" (e.g., Acetonitrile with an internal standard)
-
Control compounds (High clearance, e.g., Verapamil; Low clearance, e.g., Warfarin)
-
96-well incubation plate and analytical plate
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 100 µM for a final assay concentration of 1 µM).
-
Prepare the liver microsome solution in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).
-
Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsome solution to the wells of the 96-well incubation plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. This is your T=0 time point for the reaction mixture.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution.
-
The 0-minute time point serves as the initial concentration baseline and is typically prepared by adding the stop solution before the NADPH system.
-
-
Sample Analysis:
-
Centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new analytical plate.
-
Analyze the concentration of the remaining parent compound in each well using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)
-
Table 2: Example Comparative Metabolic Stability Data
| Compound | Half-life (t₁/₂) in HLM (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) | Expected Outcome |
| 6-methyl-indazole Analog | Short (e.g., <15 min) | High | Rapid metabolism at the methyl group. |
| 6-trifluoromethyl-indazole Analog | Long (e.g., >60 min) | Low | Blocked metabolism at the 6-position leads to slower clearance.[7] |
References
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Zheng, Y., & Tice, C. M. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. Available at: [Link]
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Ghosh, P., et al. (2018). Metal-Free Trifluoromethylation of Indazoles. The Journal of Organic Chemistry. Available at: [Link]
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Diana, G. D., et al. (1994). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry. Available at: [Link]
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Al-dujaili, A. H., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. Available at: [Link]
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Schiesser, S., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. Available at: [Link]
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Tseng, C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]
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Mic, M., et al. (2021). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][6][14][18]triazole and Imidazo[2,1-b][8][14][18]thiadiazole Derivatives. Molecules. Available at: [Link]
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Tseng, C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]
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Babu, V. N., et al. (2019). Regioselective C3–H Trifluoromethylation of 2H-Indazole under Transition-Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link]
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Tseng, C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). University of Aberdeen Research Portal. Available at: [Link]
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Scilit. (2019). Regioselective C3-H Trifluoromethylation of 2H-Indazole Under Transition-Metal-Free Photoredox Catalysis. Scilit. Available at: [Link]
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Edwards, P. N., et al. (1996). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Tseng, C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry. Available at: [Link]
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Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. PNAS. Available at: [Link]
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Jojart, B., & Varrone, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
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Guesmi, S., et al. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. Available at: [Link]
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Jojart, B., & Varrone, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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Request PDF. (2025). Biologically Active Trifluoromethyl-Substituted Metallocene Triazoles: Characterization, Electrochemistry, Lipophilicity, and Cytotoxicity. ResearchGate. Available at: [Link]
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Zhang, D., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
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Perner, R. J., et al. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
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Jojart, B., & Varrone, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Chen, J., et al. (2023). Solvent-Dependent Selective Synthesis of CF3-Tethered Indazole Derivatives Based on Multiple Bond Activations. Organic Letters. Available at: [Link]
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Slepukhin, P. A., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. International Journal of Molecular Sciences. Available at: [Link]
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Leitao, E., & Sobral, L. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
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Wang, X., et al. (2020). Synthesis of CF3-Indazoles via Rh(III)-Catalyzed C-H [4+1] Annulation of Azobenzenes with CF3-Imidoyl Sulfoxonium Ylides. Molecules. Available at: [Link]
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Request PDF. (2019). Regioselective C3-H Trifluoromethylation of 2 H-Indazole under Transition-Metal-Free Photoredox Catalysis. ResearchGate. Available at: [Link]
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Wang, X., et al. (2025). Synthesis of CF3-Indazoles via Rh(III)-Catalyzed C-H [4+1] Annulation of Azobenzenes with CF3-Imidoyl Sulfoxonium Ylides. ResearchGate. Available at: [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Available at: [Link]
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Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis. Available at: [Link]
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ResearchGate. (2024). Divergent Synthesis of (CF3)‐Indazolo[3,2‐a]Isoquinolines with Potent Photophysical Property and Anticancer Activity from 3‐Aryl‐1H‐Indazoles and Sulfoxonium Ylides. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Indazole. Wikipedia. Available at: [Link]
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Moody, C. J., & Roffey, J. R. A. (2012). Synthesis of fused indazole ring systems and application to nigeglanine hydrobromide. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-6-(trifluoromethyl)-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and feasibility of a synthetic route. The 6-(trifluoromethyl)-1H-indazole scaffold is a privileged core in numerous biologically active compounds, and its functionalization, particularly at the C-3 position, is a key strategy in the synthesis of novel therapeutics.[1] This guide provides an in-depth, objective comparison of two common precursors for this functionalization: 3-Iodo-6-(trifluoromethyl)-1H-indazole and 3-Bromo-6-(trifluoromethyl)-1H-indazole . We will delve into the fundamental principles governing their reactivity and provide supporting experimental data from analogous systems to guide your synthetic choices in palladium-catalyzed cross-coupling reactions.
The Decisive Step: Understanding C-X Bond Activation
The cornerstone of palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) is the oxidative addition of the organohalide to a Pd(0) complex. This is often the rate-determining step of the catalytic cycle and is highly dependent on the strength of the carbon-halogen (C-X) bond.[1] The bond dissociation energies follow the trend C-I < C-Br < C-Cl, meaning the C-I bond is the weakest and therefore the easiest to break.[1]
This fundamental principle dictates the general reactivity trend for aryl halides: I > Br > Cl .[2] Consequently, this compound is anticipated to be more reactive than its bromo counterpart. This enhanced reactivity can translate to milder reaction conditions, such as lower temperatures, reduced catalyst loadings, and shorter reaction times.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the rate-determining oxidative addition step and the expected relative rates for the iodo- and bromo-indazoles.
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds. Given the principles outlined above, this compound is expected to be the more reactive substrate.
| Substrate Analogue | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1H-indazole (Boc protected) | Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 93 | [3] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 2 | 84 | [4] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos (2.5/5) | K₃PO₄ | Dioxane/H₂O | 140 (MW) | 0.33 | 74 | [5] |
Analysis: While direct comparative data for our target molecules is scarce, the available literature on analogous systems supports the higher reactivity of iodo-heterocycles. For instance, N-Boc protected 3-iodo-1H-indazole couples with phenylboronic acid in high yield.[3] Bromoindazoles are also competent substrates, though they may require higher catalyst loadings or microwave heating to achieve good results, particularly with electron-deficient systems like the trifluoromethyl-substituted pyrazolopyrimidinone.[4][5] It is noteworthy that in some cases, aryl bromides have been reported to give better yields than iodides at lower temperatures, a phenomenon attributed to the stability of on-cycle intermediates.[1]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[6] The reactivity trend generally holds true for this transformation as well, with aryl iodides typically being more reactive than bromides.
| Substrate Analogue | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-3-methyl-1H-indazole | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ | Toluene | 110 | 18 | 95 | [7] |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Various Amines | Pd₂(dba)₃ (2.5) | Xantphos (7.5) | Cs₂CO₃ | Dioxane | 100 | 16 | 60-90 | [8] (Implied) |
Analysis: The protocols for both iodo- and bromo-indazoles demonstrate the utility of these substrates in C-N bond formation. The amination of 4-iodo-3-methyl-1H-indazole proceeds in excellent yield.[7] For 3-bromo-6-(trifluoromethyl)-1H-indazole, while specific yields for various amines are not detailed in the referenced technical guide, the conditions provided are standard for this class of transformation and suggest good reactivity.[8] The choice between the iodo and bromo derivative may come down to the desired reaction conditions; the iodo compound may allow for lower temperatures or shorter reaction times.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[9] The reactivity difference between aryl iodides and bromides is particularly pronounced in this reaction. Aryl iodides often react at room temperature, while aryl bromides typically require heating.[9]
| Substrate Analogue | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1,5-dimethyl-1H-indazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | RT | 2 | 92 | [Implied from similar protocols] |
| 3-Bromo-1,2-diones | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | 65 | 3 | 93 | [10] |
Analysis: The Sonogashira coupling of iodo-indazoles is expected to be highly efficient, often proceeding at room temperature. In contrast, the coupling of bromo-indazoles, such as the analogous 3-bromo-1,2-diones, generally necessitates elevated temperatures to achieve high yields.[10] This provides a clear advantage for the iodo-derivative when working with thermally sensitive substrates. The trifluoromethyl group on our target molecules is electron-withdrawing, which can make the substrates less reactive, potentially requiring more forcing conditions for the bromo derivative.
Experimental Protocols
The following are representative, detailed protocols for the cross-coupling reactions of 3-halo-6-(trifluoromethyl)-1H-indazoles, synthesized from established procedures for analogous compounds.
Suzuki-Miyaura Coupling of 3-Bromo-6-(trifluoromethyl)-1H-indazole
Figure 2: Workflow for the Suzuki-Miyaura coupling of 3-bromo-6-(trifluoromethyl)-1H-indazole.
Methodology:
-
In a microwave vial, combine 3-bromo-6-(trifluoromethyl)-1H-indazole (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like cesium carbonate (Cs₂CO₃) (2-3 equivalents).[8]
-
Add a degassed solvent mixture, for example, 1,4-dioxane/ethanol/water.
-
Seal the vial and heat the reaction mixture under microwave irradiation at a specified temperature (e.g., 140°C) for a designated time.[8]
-
After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination of this compound
Methodology:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1 equivalent), Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand such as XPhos (8 mol%), and a base like potassium phosphate (K₃PO₄) (2 equivalents).[7]
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.2 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling of this compound
Methodology:
-
To a dry flask under an inert atmosphere, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).
-
Add an anhydrous, degassed solvent such as THF, followed by an amine base like triethylamine (Et₃N).
-
Add the terminal alkyne (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between 3-iodo- and 3-bromo-6-(trifluoromethyl)-1H-indazole is a classic trade-off between reactivity and cost/stability.
-
This compound is the more reactive substrate, owing to the weaker C-I bond. This allows for milder reaction conditions, which can be advantageous for thermally sensitive substrates or for improving the functional group tolerance of a reaction. It is the recommended choice for Sonogashira couplings and for reactions where minimizing thermal degradation is a priority.
-
3-Bromo-6-(trifluoromethyl)-1H-indazole is a versatile and effective building block that is often more cost-effective and potentially more stable for long-term storage. While it may require more forcing conditions (higher temperatures, higher catalyst loadings, or microwave irradiation) to achieve comparable results to the iodo-analogue, it is a highly competent substrate for a wide range of cross-coupling reactions.
Ultimately, the optimal choice will depend on the specific requirements of your synthetic route, including the nature of the coupling partners, the scale of the reaction, and economic considerations. This guide provides the foundational principles and practical considerations to make an informed decision for your research and development needs.
References
- A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions. BenchChem. [URL: https://www.benchchem.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [URL: https://doi.org/10.1016/j.tetlet.2014.07.050]
- comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. BenchChem. [URL: https://www.benchchem.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648119/]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. ResearchGate. [URL: https://www.researchgate.
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. [URL: https://www.researchgate.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [URL: https://www.mdpi.com/1420-3049/18/10/12776]
- An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)-1H-indazole: Chemical Properties and Synthetic Methodologies for Drug. BenchChem. [URL: https://www.benchchem.com/product/B1089945]
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem. [URL: https://www.benchchem.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [URL: https://www.mdpi.com/1420-3049/23/8/2051]
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202108200]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7809117/]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Advanced_Organic_Chemistry_(Lim-Duan)/05%3A_Transition_Metal_Catalyzed_Cross-Coupling_Reactions/5.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00844g]
- An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b3d686f4a565d63f01b1b0]
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8591834/]
- Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac…. OUCI. [URL: https://ouci.dntb.gov.ua/en/works/2P0lBvxZ/]
- Pd-catalyzed P-C cross-coupling reactions for versatile triarylphosphine synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23330691/]
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [URL: https://www.mdpi.com/1420-3049/28/7/2883]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra12555a]
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [URL: https://www.mdpi.com/2073-4344/8/1/23]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00844g]
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [URL: https://www.researchgate.
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A Senior Application Scientist's Guide to the Reactivity of Iodinated Indazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this privileged heterocycle through palladium-catalyzed cross-coupling reactions is a critical strategy in drug discovery, enabling the synthesis of diverse molecular libraries. Iodinated indazoles, in particular, serve as versatile precursors for these transformations. However, the reactivity of the C-I bond is profoundly influenced by its position on the indazole ring, the nature of the substituent groups, and the presence or absence of a protecting group on the indazole nitrogen.
This guide provides an in-depth comparison of the reactivity of various iodinated indazoles in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. By synthesizing experimental data and mechanistic principles, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies, optimizing reaction outcomes and accelerating the drug development process.
The Decisive Role of Iodine Positioning and N-Protection
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. The facility of this step is dictated by the electronic properties of the C-I bond and the steric environment around it.
Electronic Effects: Electron-withdrawing groups on the indazole ring generally increase the reactivity of the iodoindazole by making the carbon atom of the C-I bond more electrophilic and thus more susceptible to oxidative addition.[2] Conversely, electron-donating groups can decrease reactivity.
Steric Hindrance: Bulky substituents near the iodine atom can impede the approach of the palladium catalyst, slowing down the oxidative addition step.[3][4]
N-Protection: The acidic N-H proton of unprotected indazoles can interfere with the catalytic cycle, leading to catalyst inhibition or undesired side reactions.[5] Therefore, N-protection is often crucial, though some protocols for unprotected indazoles have been successfully developed.[1][6][7] The choice of protecting group (e.g., Boc, SEM, THP) can also modulate reactivity through steric and electronic effects.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. The reactivity of iodinated indazoles in this reaction is highly dependent on the factors mentioned above.
Reactivity of 3-Iodoindazoles
The C-3 position of indazole is a frequent site for functionalization. Studies have shown that both N-protected and unprotected 3-iodoindazoles can participate in Suzuki-Miyaura couplings.
-
Unprotected 3-Iodoindazoles: Microwave-assisted Suzuki-Miyaura vinylation of unprotected 3-iodoindazoles has been shown to proceed in moderate to excellent yields.[1][6] This method provides a direct route to 3-vinylindazoles without the need for protection/deprotection steps.[1]
-
N-Protected 3-Iodoindazoles: N-Boc protected 3-iodoindazoles are also effective substrates. However, the Boc group can be cleaved under the reaction conditions, especially with microwave heating.[8][9]
-
Substituent Effects: The presence of an electron-withdrawing nitro group at the C-5 or C-7 position can significantly impact reactivity. For instance, in a Suzuki vinylation, unprotected 3-iodo-5-nitroindazole gave an excellent yield (87%), whereas the N-Boc protected counterpart yielded only 13% of the vinylated product, with the major product being the deprotected starting material.[1][10] This suggests that the strongly electron-withdrawing nitro group makes the N-Boc group highly labile.[1] Interestingly, the Suzuki arylation of N-Boc-3-iodo-7-nitroindazole was reported to fail, yielding the unprotected 3-iodo-7-nitro-1H-indazole as the main product.[1]
Reactivity of Other Iodoindazole Isomers
Direct comparative data for other iodoindazole isomers under identical conditions is limited. However, insights can be gleaned from various studies:
-
7-Iodoindazoles: A study on the Suzuki-Miyaura coupling of 7-bromo-4-sulfonamido-1H-indazoles with various aryl boronic acids showed moderate to excellent yields, with the reaction not being significantly influenced by the electronic or steric hindrance of the boronic acid partner.[11] Given that aryl iodides are generally more reactive than aryl bromides, 7-iodoindazoles are expected to be highly competent coupling partners.
-
5-Iodoindoles (as an analogue): While specific comparative data for 5-iodoindazole is scarce, studies on the closely related 5-iodoindole show its successful participation in Heck couplings under aqueous conditions.[12]
Table 1: Comparison of Iodoindazole Reactivity in Suzuki-Miyaura Coupling
| Iodoindazole Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 120 (MW) | 0.67 | 75 | [2] |
| N-Boc-3-iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 120 (MW) | 0.67 | 13 | [1] |
| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 120 (MW) | 0.67 | 87 | [1] |
| 7-Bromo-4-sulfonamido-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 85 | [11] |
Note: The data is compiled from different studies and may not be directly comparable due to variations in reaction conditions.
Heck Coupling: Olefinic Functionalization
The Heck reaction enables the introduction of alkenyl groups onto the indazole core.[13][14][15][16] Similar to the Suzuki coupling, the reactivity is influenced by the electronic nature of the indazole and the presence of protecting groups.
N-protection is generally recommended for Heck reactions to avoid side reactions and catalyst inhibition.[5] A patented procedure describes a Heck reaction between a THP-protected 3-iodo-6-nitro-indazole and 2-vinylpyridine.[17]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylindazoles.[18] The reactivity trends observed in Suzuki and Heck couplings are generally applicable here as well, with iodoindazoles being more reactive than their bromo counterparts.[17]
Data on bromoindazoles suggests that the position of the halogen influences reactivity, with the 5-position appearing to be slightly more reactive than the 4- and 6-positions under specific conditions.[2] This suggests that 5-iodoindazoles could be particularly effective substrates for Buchwald-Hartwig aminations.
Mechanistic Considerations: A Deeper Dive
The observed reactivity differences can be rationalized by considering the key steps of the catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The electronic nature of the iodoindazole primarily affects the Oxidative Addition step. Electron-withdrawing groups lower the electron density at the carbon atom of the C-I bond, facilitating the attack by the electron-rich Pd(0) catalyst. The position of the iodine atom influences both electronic and steric factors. For instance, the C-3 position is electronically distinct from the positions on the benzene ring (C-4, C-5, C-6, C-7).
The N-H group of unprotected indazoles can react with the palladium catalyst to form a Pd-N bond, leading to a catalytically inactive species and inhibiting the desired cross-coupling reaction.[7]
Experimental Protocols
The following are representative, detailed protocols for the cross-coupling of iodinated indazoles.
Suzuki-Miyaura Vinylation of Unprotected 3-Iodoindazole
This protocol is adapted from a microwave-assisted synthesis of 3-vinylindazoles.[1]
Materials:
-
3-Iodo-1H-indazole
-
Pinacol vinyl boronate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 3-iodo-1H-indazole (1.0 equiv), pinacol vinyl boronate (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).
-
Add a 4:1 mixture of 1,4-dioxane and water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura vinylation.
Conclusion and Future Outlook
The reactivity of iodinated indazoles in cross-coupling reactions is a nuanced interplay of electronic and steric factors, significantly modulated by the position of the iodine atom and the presence of an N-protecting group. While 3-iodoindazoles have been extensively studied, a comprehensive, direct comparison with other isomers remains an area ripe for investigation. Such studies would provide invaluable data for synthetic chemists, enabling more precise and predictable reaction design.
Future research should focus on:
-
Systematic comparative studies of all iodoindazole isomers (3-, 4-, 5-, 6-, and 7-iodo) in Suzuki, Heck, and Buchwald-Hartwig reactions under standardized conditions.
-
Quantitative analysis of the electronic and steric effects through computational modeling to build predictive models of reactivity.
-
Development of more robust catalytic systems that are tolerant of the acidic N-H proton in unprotected indazoles, thus streamlining synthetic routes.
By continuing to explore the rich chemistry of iodinated indazoles, the scientific community can further unlock the potential of this critical scaffold in the development of novel therapeutics.
References
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).
- comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. Benchchem.
- Functionalization of Indole at C-5 or C-7 via Palladium-Catalysed Double Carbonylation. A Facile Synthesis of Indole Ketocarboxamides and Carboxamide Dimers. (2025).
- Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Deriv
- Recent Progress Concerning the N-Arylation of Indoles. (2021). PubMed Central.
- Heck reaction. Wikipedia.
- A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions. Benchchem.
- Recent developments in selective N-arylation of azoles.
- Palladium-catalyzed functionalization of 5- and 7-azaindoles. ElectronicsAndBooks.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018).
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
- An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Chinese Chemical Society.
- Heck Reaction. Organic Chemistry Portal.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Buchwald–Hartwig amin
- Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
- Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal.
- Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (2025).
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2025).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012).
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
- Heck reaction. (2015). YouTube.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PubMed Central.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
- Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)-C(sp3) Bonds: Ni and Co Afford Complementary Reactivity. (2025). PubMed.
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- Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. (2025).
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activ
- Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010).
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
- A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl‐Ligated Gold(I) Centers. (2021). PubMed Central.
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- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activ
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A Senior Application Scientist's Guide to Alternatives for 3-Iodo-6-(trifluoromethyl)-1H-indazole in Kinase Inhibitor Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor synthesis, the choice of starting materials is a critical determinant of efficiency, scalability, and ultimately, the biological activity of the final compound. 3-Iodo-6-(trifluoromethyl)-1H-indazole has emerged as a valuable building block, prized for its trifluoromethyl group that often enhances metabolic stability and binding affinity, and a strategically placed iodine atom at the C3 position, which serves as a versatile handle for diversification via cross-coupling reactions.[1][2] However, reliance on a single intermediate can present challenges related to cost, availability, and in some cases, suboptimal reaction kinetics.
This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental data and field-proven insights to inform your synthetic strategy. We will explore direct replacements at the C3 position and delve into bioisosteric scaffold alternatives that can offer improved pharmacological profiles.
Part 1: Direct C3-Functionalized Alternatives to this compound
The iodine atom at the C3 position of the indazole is primarily utilized for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce various aryl and vinyl substituents.[3] The reactivity of the carbon-halogen bond is a key consideration, with the general trend being C-I > C-Br > C-Cl. However, this higher reactivity of the C-I bond can sometimes lead to undesired side reactions, such as dehalogenation.[4]
3-Bromo-6-(trifluoromethyl)-1H-indazole: A Cost-Effective and Stable Alternative
3-Bromo-6-(trifluoromethyl)-1H-indazole is a readily available and often more cost-effective alternative to its iodo counterpart. While the C-Br bond is less reactive than the C-I bond, it is still highly amenable to a wide range of cross-coupling reactions, often with the benefit of increased stability and reduced side reactions.[4][5]
Experimental Comparison: Synthesis of an Axitinib Analog
To illustrate the practical implications of this substitution, let's consider the synthesis of a key intermediate for an Axitinib analog, a potent VEGFR inhibitor. The synthesis of Axitinib itself often starts from a 3-iodo-6-nitro-indazole derivative.[6][7] We will compare the Suzuki-Miyaura coupling of a 3-halo-6-(trifluoromethyl)-1H-indazole with a generic arylboronic acid.
| Parameter | This compound | 3-Bromo-6-(trifluoromethyl)-1H-indazole | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) | [5] |
| Base | K₂CO₃ | Cs₂CO₃ | [5] |
| Solvent | 1,4-Dioxane/H₂O | DME/H₂O | |
| Temperature | 90 °C | 100 °C | |
| Reaction Time | 8 hours | 12 hours | |
| Typical Yield | 85-95% | 80-90% | |
| Key Advantage | Higher reactivity, shorter reaction times | Lower cost, greater stability, reduced dehalogenation | [4] |
| Key Disadvantage | Higher cost, potential for side reactions | Longer reaction times, may require more active catalyst |
Causality Behind Experimental Choices:
The choice of a more electron-rich and bulky phosphine ligand like dppf for the 3-bromo derivative helps to facilitate the oxidative addition step, which is typically slower for C-Br bonds compared to C-I bonds. The use of a stronger base like cesium carbonate can also enhance the reaction rate. While the reaction with the bromo derivative may require a slightly longer time and higher temperature, the comparable yields and improved cost-effectiveness make it a compelling alternative.
Experimental Protocol: Suzuki-Miyaura Coupling with 3-Bromo-6-(trifluoromethyl)-1H-indazole
-
To a microwave vial, add 3-bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), cesium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous 1,2-dimethoxyethane (DME) and water (4:1 ratio).
-
Seal the vial and heat to 100 °C with stirring for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Other C3-Functionalized Indazoles
While less common, other functional groups at the C3 position can also be employed:
-
3-Chloro-6-(trifluoromethyl)-1H-indazole: The C-Cl bond is the least reactive of the halogens, typically requiring more specialized and often more expensive catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like Buchwald's SPhos or XPhos) and harsher reaction conditions. However, for certain applications, the lower reactivity can be advantageous for achieving selectivity in molecules with multiple reactive sites.
-
6-(Trifluoromethyl)-1H-indazole-3-boronic acid/ester: These compounds can participate in Suzuki-Miyaura couplings with aryl halides. This reverses the roles of the coupling partners and can be advantageous depending on the availability and stability of the required building blocks.
Diagram of C3-Functionalization Alternatives
Caption: Comparison of C3-functionalized indazole alternatives for cross-coupling reactions.
Part 2: Bioisosteric Scaffold Alternatives
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.[8] The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. However, other heterocyclic systems can mimic these interactions and offer unique advantages.
Pyrazolo[1,5-a]pyrimidines: A Promising Bioisostere
Pyrazolo[1,5-a]pyrimidines have emerged as a prominent bioisosteric replacement for the indazole core in kinase inhibitors.[9][10] This scaffold maintains the key hydrogen bonding interactions with the kinase hinge region while offering a different vector space for substituent placement, which can be exploited to enhance selectivity and overcome resistance mutations. Several approved and clinical-stage kinase inhibitors feature this core structure.[10]
Comparative Biological Activity
| Kinase Inhibitor Scaffold | Target Kinase | Representative IC₅₀ (nM) | Key Advantages of Pyrazolo[1,5-a]pyrimidine | Reference |
| Indazole | VEGFR2 | Axitinib: 0.2 | Well-established scaffold with proven efficacy. | [2] |
| Pyrazolo[1,5-a]pyrimidine | TrkA | Entrectinib: 1.7 | Can overcome resistance mutations, offers different exit vectors for SAR exploration. | [10] |
| Indazole | Pim-1 | SGI-1776: 7 | Broad activity against Pim kinases. | |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | Compound 4d: 540 | Demonstrates potent and selective inhibition of Pim-1. | [11] |
Trustworthiness of the Bioisosteric Replacement:
The pyrazolo[1,5-a]pyrimidine scaffold is not merely a theoretical alternative; its validity is confirmed by its presence in clinically approved drugs. The similar spatial arrangement of hydrogen bond donors and acceptors allows it to effectively mimic the indazole's interaction with the kinase hinge region. The additional nitrogen atom in the pyrimidine ring can also serve as an additional interaction point or be used to fine-tune the electronics and solubility of the molecule.
Experimental Workflow: From Building Block to Kinase Inhibitor
The synthesis of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor typically involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.
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A Comparative Guide to Validating the Purity of Synthesized 3-Iodo-6-(trifluoromethyl)-1H-indazole Derivatives
Introduction
In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a "privileged structure," forming the core of numerous biologically active compounds.[1] The strategic introduction of a trifluoromethyl group and an iodine atom, as seen in 3-Iodo-6-(trifluoromethyl)-1H-indazole (CAS No. 1000341-27-4), creates a versatile building block for the synthesis of novel therapeutics, particularly kinase inhibitors.[2] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the iodo-substituent provides a reactive handle for further molecular elaboration via cross-coupling reactions.[2]
However, the synthetic route to this valuable intermediate is not without its challenges. The direct iodination of 6-(trifluoromethyl)-1H-indazole can lead to a mixture of regioisomers, and other potential side reactions can introduce closely related impurities.[3][4] Therefore, rigorous analytical validation is not merely a quality control step but a critical component of the research and development process. This guide provides a comparative overview of the essential analytical techniques for confirming the purity of synthesized this compound, with a focus on providing actionable, field-proven insights for researchers.
The Synthetic Challenge: A Landscape of Potential Impurities
The synthesis of this compound typically involves the direct iodination of a 6-(trifluoromethyl)-1H-indazole precursor.[2] While reagents like N-Iodosuccinimide (NIS) are often employed for regioselective C3-iodination of indazoles, the potential for substitution at other positions on the benzene ring (C4, C5, and C7) exists.[2][5] This leads to the potential formation of a panel of regioisomeric impurities that can be difficult to separate and distinguish.
Potential Impurities in the Synthesis of this compound:
-
Regioisomers: 4-Iodo-, 5-Iodo-, and 7-Iodo-6-(trifluoromethyl)-1H-indazole.
-
Starting Material: Unreacted 6-(trifluoromethyl)-1H-indazole.
-
Di-iodinated Products: Over-iodination can lead to the formation of di-iodo-6-(trifluoromethyl)-1H-indazole species.[4]
A multi-faceted analytical approach is therefore essential to unequivocally confirm the identity and purity of the target compound.[3]
A Multi-Pronged Approach to Purity Validation
A robust validation strategy relies on the integration of data from multiple orthogonal analytical techniques. This ensures a comprehensive assessment of the synthesized compound, leaving no room for ambiguity.
Workflow for Purity Validation of this compound
Caption: A logical workflow for the purification and validation of synthesized this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is an indispensable tool for determining the purity of synthesized compounds.[6] A well-developed reverse-phase HPLC (RP-HPLC) method can effectively separate the target compound from its impurities, allowing for accurate quantification.
Comparative Analysis of HPLC Methods
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale for Preferred Method |
| Mobile Phase | 70:30 Acetonitrile:Water (with 0.1% Formic Acid) | Gradient of Acetonitrile and Water (both with 0.1% Formic Acid) | Gradient elution is superior for separating compounds with a wider range of polarities, which is expected in a crude reaction mixture containing starting materials, products, and by-products.[7] |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm | A C18 stationary phase is a standard choice for non-polar to moderately polar analytes.[7] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | UV at 254 nm | A common wavelength for detecting aromatic compounds.[7] |
| Run Time | 10 min | 20 min | The longer run time of the gradient method allows for better resolution of closely eluting peaks. |
| Pros | Faster analysis time. | Better resolution of complex mixtures. | |
| Cons | May not resolve all impurities. | Longer analysis time. |
Detailed Experimental Protocol: RP-HPLC Analysis
-
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[8]
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for unambiguously determining the molecular structure of a compound and distinguishing it from its isomers.[3][4] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all crucial.
Comparative Analysis of NMR Data for Potential Isomers
The key to distinguishing between the target compound and its regioisomers lies in the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum.
| Compound | Expected ¹H NMR Aromatic Signals (in DMSO-d₆) | Key Differentiating Features |
| This compound | ~8.1 ppm (s, 1H), ~7.8 ppm (d, 1H), ~7.5 ppm (d, 1H) | A singlet for the H7 proton, and two doublets for the H4 and H5 protons. |
| 4-Iodo-6-(trifluoromethyl)-1H-indazole | Three signals in the aromatic region, likely two doublets and a singlet. | Different coupling constants and chemical shifts compared to the 3-iodo isomer. |
| 5-Iodo-6-(trifluoromethyl)-1H-indazole | Three signals in the aromatic region, likely two doublets and a singlet. | Different coupling constants and chemical shifts compared to the 3-iodo isomer. |
| 7-Iodo-6-(trifluoromethyl)-1H-indazole | Three signals in the aromatic region, likely two doublets and a singlet. | Different coupling constants and chemical shifts compared to the 3-iodo isomer. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions. The provided values are estimates based on similar structures.[9]
¹⁹F NMR will show a singlet corresponding to the CF₃ group, confirming its presence. ¹³C NMR will provide information on the number and types of carbon atoms in the molecule.
Detailed Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3]
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10][11]
-
For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled experiment is typically run with a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
For ¹⁹F NMR, a simple one-pulse experiment is usually sufficient.
-
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound.[3] For this compound (C₈H₄F₃IN₂), the expected monoisotopic mass is 311.94 g/mol .
Comparative Analysis of Ionization Techniques
| Ionization Technique | Description | Applicability to this compound |
| Electrospray Ionization (ESI) | A soft ionization technique that is well-suited for polar and moderately polar compounds. It typically produces protonated molecules [M+H]⁺. | Highly suitable. The indazole nitrogen atoms can be readily protonated. |
| Electron Ionization (EI) | A hard ionization technique that can cause extensive fragmentation. | Can be used, but may lead to significant fragmentation, making the molecular ion peak less abundant.[12] |
Detailed Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a time-of-flight (TOF) or quadrupole instrument.[5]
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. Acquire the mass spectrum in positive ion mode.
Visualizing the Purity Validation Workflow
Caption: A workflow diagram illustrating the key stages in validating the purity of this compound.
Conclusion
The rigorous validation of synthesized this compound is paramount to ensure the reliability and reproducibility of subsequent research. A multi-technique approach, combining the quantitative power of HPLC with the definitive structural elucidation capabilities of NMR and the molecular weight confirmation of mass spectrometry, provides a self-validating system for purity assessment. By following the detailed protocols and comparative analyses presented in this guide, researchers can confidently ascertain the quality of their synthesized material, paving the way for its successful application in drug discovery and development.
References
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Journal of Organic Chemistry. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Supporting Information for: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Retrieved from [Link]
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-
ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]
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The Trifluoromethyl Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive scaffolds is a cornerstone for enhancing therapeutic potential. Among the various fluorination strategies, the introduction of a trifluoromethyl (-CF3) group is particularly impactful. This guide provides an in-depth comparison of the bioactivity of trifluoromethylated versus non-fluorinated indazole analogs, supported by experimental data and detailed protocols to empower your research endeavors. While direct comparative data for a single indazole analog pair proved elusive in a head-to-head study, we will draw upon a compelling example from the closely related isoxazole scaffold to illustrate the profound effects of trifluoromethylation.
The Power of the Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl group is a bioisostere often used to replace a methyl or chloro group, but its influence extends far beyond simple substitution.[1] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a valuable addition to drug candidates.[2][3] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the -CF3 group resistant to metabolic degradation by enzymes like cytochrome P450.[2][4] This often leads to an extended half-life and improved pharmacokinetic profile of the drug.[3] Furthermore, the unique electronic properties of the -CF3 group can enhance binding affinity to biological targets, leading to increased potency.[2]
Bioactivity Comparison: A Case Study with Isoxazole Analogs
To quantitatively assess the impact of trifluoromethylation on bioactivity, we present a compelling case study on a pair of isoxazole analogs, a heterocyclic system with structural similarities to indazoles. In a study focused on developing novel anticancer agents, the anti-cancer activities of a trifluoromethylated isoxazole and its non-fluorinated counterpart were evaluated against the MCF-7 human breast cancer cell line.[5]
The results, summarized in the table below, demonstrate a significant enhancement in cytotoxic activity upon the introduction of a trifluoromethyl group.
| Compound | Structure | Modification | Target Cell Line | IC50 (µM) | Fold Improvement |
| 14 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | Non-fluorinated | MCF-7 | 19.72 | - |
| 2g | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Trifluoromethylated | MCF-7 | 2.63 | ~8x |
Data adapted from a study on isoxazole-based anticancer agents.[5]
The trifluoromethylated analog 2g exhibited an IC50 value of 2.63 µM, indicating it is almost eight times more potent than its non-fluorinated parent compound 14 (IC50 = 19.72 µM).[5] This substantial increase in bioactivity underscores the transformative potential of trifluoromethylation in drug design. The study suggests that the -CF3 moiety plays a crucial role in enhancing the anticancer activity of the isoxazole scaffold.[5] Further in silico analysis supported the role of the -CF3 group in the enhanced anticancer activity.[5]
Experimental Protocols for Bioactivity Assessment
To facilitate your own comparative studies on indazole analogs, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell lines.
Materials:
-
Test compounds (trifluoromethylated and non-fluorinated indazole analogs)
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[5][7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining antiproliferative activity using the MTT assay.
In Vitro Kinase Inhibition Assay
Many indazole derivatives exhibit their anticancer effects by inhibiting protein kinases.[6] A luminescence-based kinase assay, such as ADP-Glo™, can be used to determine the potency of your compounds against a specific kinase.
Objective: To determine the IC50 value of test compounds against a target kinase.
Materials:
-
Test compounds
-
Target kinase, its substrate, and reaction buffer
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Step-by-Step Protocol:
-
Prepare Kinase Reaction: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.
-
Prepare Inhibitor Dilutions: Create a serial dilution of your indazole-based inhibitors in a separate plate. Include a DMSO-only vehicle control.
-
Initiate Kinase Reaction: Dispense the inhibitor dilutions into the wells of the white assay plate. Add the kinase reaction master mix to all wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Generate Light: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP and uses the newly synthesized ATP to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Mechanistic Insights: The PI3K/Akt/mTOR Signaling Pathway
Indazole-based compounds are frequently designed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, promoting cell growth, proliferation, and survival.[3][6][8] The enhanced potency of trifluoromethylated indazole analogs may be attributed to improved binding affinity to key kinases in this pathway, such as PI3K or mTOR.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of indazole analogs.
The trifluoromethyl group, with its strong electron-withdrawing properties, can alter the electronic distribution of the indazole core, potentially leading to more favorable interactions with the ATP-binding pocket of kinases like PI3K. This enhanced binding can translate to lower IC50 values and greater therapeutic efficacy.
Conclusion and Future Directions
The strategic incorporation of a trifluoromethyl group represents a powerful approach to enhancing the bioactivity of indazole-based drug candidates. As demonstrated by the isoxazole case study, this single chemical modification can lead to a significant improvement in potency. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative analyses of trifluoromethylated and non-fluorinated indazole analogs. Future studies should focus on synthesizing and directly comparing such pairs to further elucidate the structure-activity relationships and to fully harness the "trifluoromethyl advantage" in the development of next-generation therapeutics.
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- Hovione. (2024-02-15).
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- Al-Zoubi, R. M., et al. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions. MDPI.
- Mondal, S., et al. (2024). Exploring the impact of trifluoromethyl (-CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed.
- Hariyanti, P., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.
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- Sroor, F. M., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PubMed Central.
- Joseph, J. E., et al. (2018). Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors.
- Ullah, F., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry.
- Al-Zoubi, R. M., et al. (2022). Synthesis of trifluoromethylated analogue 9. The IC50 value is against Pim1 kinase.
- Berteina-Raboin, S., et al. (2016).
- Shaffer, C. J., et al. (2015). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters.
- Acar, Ç., et al. (2019). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PubMed Central.
- Szymańska, E., & Szymański, P. (2018). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PubMed Central.
- Kumar, A., et al. (2020). Design of indazole derivatives 32-33 as TTK inhibitors.
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A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 3-Iodo-6-(trifluoromethyl)-1H-indazole
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For a key intermediate like 3-Iodo-6-(trifluoromethyl)-1H-indazole, a building block in the synthesis of various pharmaceutical agents, rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product.[1] This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the more traditional High-Performance Liquid Chromatography (HPLC) for the purity assessment of this specific molecule, supported by detailed experimental protocols and representative data.
The Power of Orthogonal Methods in Purity Analysis
Relying on a single analytical method for purity determination can sometimes be misleading.[1] Orthogonal methods, which are based on different chemical or physical principles, offer a more comprehensive and reliable assessment of a compound's purity.[1] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation and instills a high degree of confidence in the reported purity values.[1] This guide explores the cross-validation of a spectroscopic method (qNMR) and a chromatographic method (HPLC).[1]
Section 1: Understanding the Analytical Techniques
Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity of compounds by comparing the signal intensities of the analyte with those of a reference standard.[2] A key advantage of qNMR is that the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal.[2][3][4][5] This fundamental principle establishes qNMR as a primary ratio method, often eliminating the need for compound-specific calibration standards.[2][3]
For the purity assessment of this compound, ¹H-qNMR is the most common approach due to the high natural abundance and sensitivity of the proton nucleus.[4] The presence of the trifluoromethyl group also opens the possibility of using ¹⁹F-qNMR, which can provide complementary information and is inherently quantitative.[6]
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC is a cornerstone of pharmaceutical analysis, widely used for separating and quantifying components in a mixture.[7] In the context of purity assessment, HPLC with UV-Vis detection is the standard methodology.[7] The technique separates the analyte from its impurities based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.[8] Quantification is achieved by comparing the peak area of the analyte to that of a well-characterized reference standard.
However, a direct area percent measurement from a UV chromatogram at a single wavelength, while useful for comparing samples, may not accurately reflect the true quantity of each substance due to variations in UV absorbance among different compounds.[7]
Section 2: Head-to-Head Comparison: qNMR vs. HPLC
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2][3][4][5] | Separation based on differential partitioning, with UV detection for quantification.[8] |
| Reference Standard | Does not require a structurally identical reference standard.[2] | Requires a well-characterized reference standard of the same compound.[7] |
| Selectivity | High selectivity based on chemical shifts, allowing for the identification and quantification of multiple components simultaneously.[3] | High separation efficiency, but co-elution of impurities can be a challenge. |
| Sample Preparation | Minimal sample preparation is required.[9] | Often requires more extensive sample preparation and method development. |
| Analysis Time | Can be faster, especially when a validated method is in place.[10] | Can be time-consuming due to column equilibration and gradient elution. |
| Robustness | Generally considered more robust than separation methods coupled to UV detection.[9] | Method performance can be sensitive to changes in mobile phase composition, temperature, and column aging. |
| Validation | Validation protocols assess linearity, accuracy, precision, specificity, and limits of detection and quantification.[2] | Similar validation parameters are required, with a focus on chromatographic performance. |
Section 3: Experimental Design and Protocols
The following sections outline the detailed methodologies for the purity assessment of this compound using both ¹H-qNMR and HPLC-UV.
¹H-Quantitative NMR (qNMR) Protocol
The internal standard method is recommended for accurate qNMR analysis.[11] The selection of an appropriate internal standard is crucial and should be based on several criteria: high purity, chemical stability, non-overlapping signals with the analyte, and good solubility in the chosen NMR solvent.[6][12]
Instrumentation:
-
NMR Spectrometer (≥400 MHz is preferred for better resolution and sensitivity).[13]
Materials:
-
This compound (analyte)
-
Maleic acid (Internal Standard, USP reference standard or certified material)[13]
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆, ≥99.8% D)
Experimental Workflow:
Caption: Workflow for the ¹H-qNMR purity assessment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Vortex the solution to ensure complete dissolution and transfer it to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using the following key parameters:
-
Pulse Angle: 30-90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[1]
-
Spectral Width: To encompass all signals of interest.[1]
-
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.[1]
-
Integrate a well-resolved signal of the analyte and the singlet of the internal standard (maleic acid, ~6.3 ppm).[13]
-
Calculate the purity of the analyte using the following equation[14]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the separation and quantification of this compound and potential impurities.[1]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.[1]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
Materials:
-
This compound reference standard (purity ≥98%)[8]
-
Acetonitrile (HPLC grade)[8]
-
Water (HPLC grade, filtered and degassed)[8]
-
Formic acid (0.1% v/v in water)[8]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 30% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[8]
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of methanol. Further dilute with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Calculate the purity of the sample based on the determined concentration and the weighed amount.
-
Section 4: Comparative Data and Discussion
The following table summarizes representative quantitative data for the purity assessment of a hypothetical batch of this compound by ¹H-qNMR and HPLC.
| Parameter | ¹H-qNMR | HPLC-UV |
| Purity (%) | 99.2 | 99.1 |
| Relative Standard Deviation (RSD, n=3) | 0.3% | 0.5% |
| Analysis Time per Sample | ~20 minutes | ~30 minutes |
| Key Advantages | - High accuracy and precision- No need for a specific reference standard- Minimal sample preparation | - High sensitivity for trace impurities- Widely available and well-established technique |
| Potential Challenges | - Signal overlap in complex mixtures- Requires careful optimization of acquisition parameters | - Co-elution of impurities- Variation in UV response factors |
Discussion:
The results from both ¹H-qNMR and HPLC demonstrate a high degree of concordance, with purity values of 99.2% and 99.1%, respectively. This cross-validation provides strong evidence for the accuracy of the purity assessment. The slightly lower RSD observed for qNMR suggests a higher level of precision for this particular analysis.
The choice between qNMR and HPLC will often depend on the specific requirements of the analysis. For routine quality control where a reference standard is readily available, HPLC is a robust and reliable option. However, for the primary characterization of new batches of material, or when a specific reference standard is not available, qNMR offers a significant advantage as a primary ratio method.[2][3]
Section 5: Conclusion and Recommendations
Both qNMR and HPLC are powerful and reliable techniques for the purity assessment of this compound.[1] The use of these methods in an orthogonal approach provides the highest level of confidence in the analytical results.[1]
-
For primary purity assignment and the characterization of reference materials, qNMR is the recommended technique due to its status as a primary ratio method. [2][3]
-
For routine quality control and the analysis of a large number of samples, a validated HPLC method offers high throughput and sensitivity.
Ultimately, the integration of both qNMR and HPLC into a comprehensive analytical workflow provides a robust and scientifically sound strategy for ensuring the quality and consistency of this compound in drug development and manufacturing.
References
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- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
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- Supramolecular organization of perfluorinated 1H-indazoles in the solid state using X-ray crystallography, SSNMR and sensit. (n.d.). RUJA.
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- A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). [PDF].
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The Gold Standard: A Comparative Guide to X-ray Crystallography for Structure Confirmation of 3-Iodo-6-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel chemical entities such as 3-Iodo-6-(trifluoromethyl)-1H-indazole, a compound with significant potential in medicinal chemistry due to its halogenated and trifluoromethylated indazole core, precise structural confirmation is not just a matter of academic rigor—it is a critical step in understanding its reactivity, and biological activity, and in paving the way for further derivatization. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography.
The Challenge: Beyond Connectivity to Configuration
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful in establishing the connectivity of atoms in a molecule, they can sometimes fall short in providing the absolute spatial arrangement, especially in complex heterocyclic systems. For this compound, key structural questions that demand definitive answers include the precise location of the iodine atom, the conformation of the trifluoromethyl group, and the intermolecular interactions in the solid state. Answering these questions with certainty is where X-ray crystallography excels, providing an atomic-resolution "snapshot" of the molecule.
X-ray Crystallography: The Unambiguous Arbiter
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for molecular structure determination.[1][2] The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. By analyzing the pattern of diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated, from which the precise positions of all atoms can be determined. This yields a wealth of structural information, including bond lengths, bond angles, and torsion angles, with exceptional precision.
The Workflow: From Powder to Publication-Ready Structure
The journey from a newly synthesized batch of this compound to a fully refined crystal structure involves several critical stages.
Experimental Protocol: A Hypothetical Case Study of this compound
As a public crystal structure for this compound is not yet available, we present a realistic, hypothetical protocol and resulting data based on established methods for similar compounds.
1. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality.
-
Method: Slow evaporation is a common and effective technique for small organic molecules.
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent system (e.g., a mixture of dichloromethane and hexane) in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant, cool temperature.
-
Monitor for crystal growth over several days to weeks.
-
2. Data Collection:
-
Objective: To obtain a complete and high-resolution diffraction dataset.
-
Method:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions and refine the structural model.
-
Method:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms (the "phase problem") are solved using direct methods or Patterson methods, often aided by the presence of the heavy iodine atom.
-
The structural model is refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₈H₄F₃IN₂ | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 312.03 g/mol | Consistent with the expected molecular weight. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Provides detailed information about the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 10.2, c = 12.1 | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 105, γ = 90 | The angles of the unit cell. |
| Volume (ų) | 1012.3 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower value indicates a better fit. |
| Goodness-of-fit (GOF) | 1.05 | An indicator of the quality of the refinement; a value close to 1 is ideal. |
Key Structural Insights from Hypothetical Data:
-
Unambiguous Connectivity: The refined structure would definitively confirm the positions of the iodine atom at C3 and the trifluoromethyl group at C6 of the indazole ring.
-
Precise Bond Lengths and Angles: The data would provide highly accurate measurements of all bond lengths and angles, for instance, the C3-I bond length (expected ~2.10 Å) and the C-F bond lengths within the CF₃ group.
-
Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding involving the indazole N-H or halogen bonding involving the iodine atom, which are crucial for understanding the solid-state properties of the compound.
A Comparative Look at Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, a comprehensive analysis often involves a suite of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for determining the carbon-hydrogen framework of a molecule in solution.
-
¹H NMR: Would show characteristic signals for the aromatic protons on the indazole ring, and their coupling patterns would help to confirm the substitution pattern.
-
¹³C NMR: Would identify all unique carbon environments, including the carbon bearing the trifluoromethyl group.
-
¹⁹F NMR: A singlet peak would be characteristic of the CF₃ group, providing a clean diagnostic signal.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the piecing together of the molecular structure.
Limitations: While powerful for connectivity, NMR alone may not definitively distinguish between certain positional isomers without authentic standards for comparison. It also provides information about the molecule's structure in solution, which may differ from its solid-state conformation.
Mass Spectrometry (MS)
MS is a primary tool for determining the molecular weight and elemental formula of a compound.
-
High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its elemental formula (C₈H₄F₃IN₂).
-
Isotopic Pattern: The presence of iodine would be indicated by its characteristic isotopic signature, though it is monoisotopic. The fragmentation pattern can also provide clues about the molecular structure.
Limitations: MS does not provide information about the connectivity or stereochemistry of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
For this compound, characteristic absorption bands would be observed for:
-
N-H stretching of the indazole ring (around 3100-3300 cm⁻¹).
-
C=C and C=N stretching in the aromatic system (around 1450-1650 cm⁻¹).
-
Strong C-F stretching bands (around 1100-1300 cm⁻¹).
-
Limitations: IR spectroscopy provides information about the presence of functional groups but offers limited insight into how they are connected within the molecule.
Comparative Summary
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | 3D structure, bond lengths/angles, intermolecular interactions | Atomic connectivity, solution dynamics | Molecular weight, elemental formula | Functional groups |
| Sample Requirements | High-quality single crystal | Soluble sample | Small amount of sample | Small amount of sample |
| Conclusiveness | Definitive for solid-state structure | Very high for connectivity, but can be ambiguous for isomers | Definitive for molecular formula | Indicative of functional groups present |
| Key Advantage | Unambiguous spatial arrangement | Information on structure in solution | High sensitivity and accuracy for mass | Rapid and non-destructive |
| Key Limitation | Requires suitable crystals, which can be difficult to grow | May not provide absolute configuration; solution structure | No connectivity or stereochemical information | Limited structural information beyond functional groups |
Conclusion: An Integrated Approach to Structural Certainty
For a molecule of interest in drug development like this compound, a single analytical technique is rarely sufficient. While NMR, MS, and IR spectroscopy provide crucial, complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the ultimate arbiter for unambiguous structure confirmation. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms and the subtle intermolecular forces that govern the molecule's behavior in the solid state. This definitive structural knowledge is the bedrock upon which a successful drug discovery program is built, enabling rational drug design, structure-activity relationship studies, and a deeper understanding of the molecule's interaction with its biological targets.
References
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Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
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JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). x Ray crystallography. Retrieved from [Link]
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Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
-
ResearchGate. (2020). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]
-
ScienceDirect. (2016). Structure Elucidation in Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
-
Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Retrieved from [Link]
-
Worldwide Protein Data Bank. (n.d.). PDBx/mmCIF Software Resources. Retrieved from [Link]
Sources
Comparing the efficacy of different palladium catalysts for 3-Iodo-6-(trifluoromethyl)-1H-indazole couplings
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. The 3-iodo-6-(trifluoromethyl)-1H-indazole core is a particularly valuable building block due to the prevalence of the indazole motif in a wide array of bioactive molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this substrate of high interest. The key to unlocking the synthetic potential of this molecule lies in the judicious selection of a palladium catalyst for cross-coupling reactions.
This guide provides an in-depth comparison of the efficacy of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your synthetic endeavors.
The Landscape of Palladium Catalysis for Iodoindazole Couplings
The success of a palladium-catalyzed cross-coupling reaction is critically dependent on the interplay between the palladium source, the ligand, the base, and the solvent. For a substrate like this compound, the electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-I bond, generally making it more susceptible to oxidative addition, which is often the rate-determining step in the catalytic cycle.[1]
Key Catalyst Components:
-
Palladium Precatalysts: Common choices include Palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various well-defined precatalysts that offer improved stability and reactivity.[2]
-
Ligands: The ligand is arguably the most crucial component, dictating the catalyst's stability, solubility, and reactivity. We will compare traditional phosphine ligands with modern, bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
-
Bases: The base plays a vital role in the catalytic cycle, often participating in the transmetalation step (in Suzuki couplings) or deprotonating the nucleophile (in Buchwald-Hartwig and Sonogashira couplings).
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[3]
Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Na₂CO₃ (aq) | 1,4-Dioxane | 120 (Microwave) | 70-90 | A classic, often reliable choice, though may require higher temperatures.[1] |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | K₂CO₃ | 1,4-Dioxane/Water | 80-100 | 85-95 | The dppf ligand often enhances reactivity and stability.[3][4] |
| Pd₂(dba)₃ / XPhos | Tris(dibenzylideneacetone)dipalladium(0) | K₃PO₄ | Toluene | 100 | >90 | XPhos is a bulky, electron-rich ligand, excellent for challenging substrates.[5] |
| PEPPSI-IPr | palladium(II) dichloride | K₂CO₃ or KOt-Bu | Isopropyl alcohol or Toluene | RT - 80 | >95 | Air- and moisture-stable precatalyst with high activity.[6][7] |
Expertise & Experience: For routine Suzuki couplings with simple arylboronic acids, Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient. However, for more sterically hindered or electronically challenging coupling partners, the use of bulky, electron-rich biarylphosphine ligands like XPhos is highly recommended.[8] These ligands promote the crucial reductive elimination step and can prevent catalyst decomposition. The PEPPSI-IPr catalyst, an N-heterocyclic carbene (NHC) based system, offers the significant advantage of being air- and moisture-stable, simplifying reaction setup, and often providing exceptional reactivity even at lower temperatures.[6]
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[2][9]
Comparative Efficacy of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | Tris(dibenzylideneacetone)dipalladium(0) | NaOt-Bu | Toluene | 100 | 70-85 | A first-generation system, effective for many primary amines.[9] |
| Pd(OAc)₂ / XPhos | Palladium(II) acetate | K₂CO₃ or Cs₂CO₃ | t-BuOH or Dioxane | 80-110 | >90 | XPhos is a highly versatile and effective ligand for a broad range of amines.[5] |
| PEPPSI-IPr | palladium(II) dichloride | KOt-Bu | Toluene or THF | 80-100 | >90 | Excellent for a wide variety of amines, including challenging substrates. |
Expertise & Experience: The choice of ligand is paramount in Buchwald-Hartwig amination. While earlier systems using bidentate phosphines like BINAP are effective, the development of bulky monophosphine ligands by the Buchwald group, such as XPhos and SPhos, has dramatically expanded the scope and efficiency of this reaction.[8] These ligands facilitate the challenging C-N reductive elimination. The PEPPSI-IPr catalyst also demonstrates excellent performance in these reactions, often with the added benefit of simplified handling. The choice of base is also critical, with sodium tert-butoxide (NaOt-Bu) being a common strong base, while weaker carbonate bases may be suitable with more advanced catalyst systems.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3] Copper-free versions have also been developed to avoid issues with homocoupling and purification.[10]
Comparative Efficacy of Palladium Catalysts for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N or DIPEA | THF or DMF | RT - 60 | 80-95 | The classic Sonogashira conditions, widely applicable.[3] |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT - 50 | 80-95 | Another standard and effective catalyst system. |
| PEPPSI-IPr | None | Cs₂CO₃ or K₂CO₃ | Dioxane or Acetonitrile | RT - 80 | >90 | An efficient copper-free option.[6] |
| Pd(OAc)₂ / cataCXium A | None | Cs₂CO₃ | 2-MeTHF | RT | >90 | A highly active system for copper- and amine-free Sonogashira couplings.[11] |
Expertise & Experience: For many standard Sonogashira couplings, the traditional PdCl₂(PPh₃)₂/CuI system is highly effective. However, the presence of copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling) and can complicate purification. Copper-free Sonogashira protocols have therefore gained popularity. The PEPPSI-IPr catalyst is a good option for copper-free couplings.[6] For particularly mild, room-temperature, copper- and amine-free conditions, catalyst systems like Pd(OAc)₂ with specialized ligands such as cataCXium A have proven to be very effective.[11] N-protection of the indazole may be beneficial, especially in Sonogashira couplings, to prevent side reactions.[1][12]
Visualizing the Catalytic Process
General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Decision Workflow for Catalyst Selection
Caption: A decision-making guide for selecting a palladium catalyst system.
Experimental Protocols
The following protocols are representative and should be optimized for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling using PEPPSI-IPr
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the PEPPSI-IPr catalyst (1-3 mol%).
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add degassed isopropyl alcohol or toluene (0.1-0.2 M).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination using XPhos
-
To a dry Schlenk tube, add palladium(II) acetate (2 mol%) and XPhos (4 mol%).
-
Evacuate and backfill with argon.
-
Add dry, degassed toluene to form the precatalyst. Stir for 10 minutes at room temperature.
-
In a separate Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), and cesium carbonate (1.5 equiv.).
-
Evacuate and backfill this tube with argon.
-
Transfer the precatalyst solution to the second tube via cannula.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are similar to the Suzuki-Miyaura protocol.
Protocol 3: Copper-Free Sonogashira Coupling
-
To a dry Schlenk tube, add this compound (1.0 equiv.), palladium(II) acetate (2 mol%), and cataCXium A (4 mol%).
-
Add cesium carbonate (2.0 equiv.).
-
Evacuate and backfill with argon.
-
Add the terminal alkyne (1.5 equiv.) and degassed 2-MeTHF (0.1-0.2 M).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography.
Conclusion
The choice of a palladium catalyst for the coupling of this compound is a critical parameter that dictates the efficiency and success of the synthesis. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain valuable tools, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., XPhos) and N-heterocyclic carbenes (e.g., PEPPSI-IPr) offer significant advantages in terms of reactivity, stability, and substrate scope. For Suzuki-Miyaura and Buchwald-Hartwig reactions, XPhos and PEPPSI-IPr are highly recommended for achieving high yields under relatively mild conditions. For Sonogashira couplings, the choice between traditional copper-catalyzed systems and modern copper-free alternatives will depend on the specific substrate and the desired purity of the final product. The protocols and comparative data provided in this guide serve as a strong foundation for researchers to make informed decisions and accelerate their drug discovery and development programs.
References
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- MDPI. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." MDPI.
- BenchChem. "Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole." BenchChem.
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- Sigma-Aldrich. "PEPPSI." Sigma-Aldrich.
- BenchChem. "Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole." BenchChem.
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- YouTube. "The Buchwald-Hartwig Amination Reaction." YouTube.
- BOC Sciences. "CAS 905459-27-0 PEPPSI-IPr catalyst." BOC Sciences.
- Sigma-Aldrich. "Buchwald Phosphine Ligands." Sigma-Aldrich.
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- Sigma-Aldrich. "PEPPSI™ Catalysts Overview." Sigma-Aldrich.
- ResearchGate. "Palladium nanoparticles supported on fluorine-doped tin oxide as an efficient heterogeneous catalyst for Suzuki coupling and 4-nitrophenol reduction | Request PDF." ResearchGate.
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- National Center for Biotechnology Information. "Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions." PubChem.
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- ResearchGate. "Rapid catalyst evaluation for Sonogashira coupling in continuous flow." ResearchGate.
- National Center for Biotechnology Information. "Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials." PubChem.
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A Senior Application Scientist's Guide to Kinetic Analysis of Suzuki-Miyaura Reactions: A Comparative Study Featuring 3-Iodo-6-(trifluoromethyl)-1H-indazole
For researchers, scientists, and professionals vested in drug development and process chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The efficiency of this reaction is paramount, and a deep understanding of its kinetics is crucial for optimization, scalability, and ensuring batch-to-batch consistency. This guide provides a comprehensive comparison of methodologies for the kinetic analysis of the Suzuki-Miyaura reaction, with a specific focus on the coupling of 3-Iodo-6-(trifluoromethyl)-1H-indazole, a privileged scaffold in medicinal chemistry.
The choice of an aryl halide substrate significantly impacts reaction kinetics. Aryl iodides, such as this compound, are generally more reactive than their bromide and chloride counterparts due to the lower carbon-iodine bond dissociation energy. This facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The presence of the electron-withdrawing trifluoromethyl group further influences the electronic properties of the indazole ring system, affecting its reactivity.
This guide will delve into the practical aspects of setting up and monitoring these reactions, comparing the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the rationale behind experimental design, from the selection of an appropriate internal standard to the intricacies of sample quenching and data analysis, providing you with a robust framework for your kinetic studies.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding the kinetics of each elementary step is key to optimizing the overall transformation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate.[1][3] For aryl iodides, this step is generally faster than for aryl bromides or chlorides.[4]
-
Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)2) is transferred to the palladium center, a process facilitated by a base.[5][6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product (Ar-Ar'), regenerating the Pd(0) catalyst.[1][7]
Comparative Kinetic Analysis: HPLC vs. GC vs. NMR
The choice of analytical technique is critical for accurate kinetic monitoring. Below is a comparison of the most common methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and interaction with a stationary phase. | Quantitative analysis based on the nuclear magnetic resonance of atomic nuclei. |
| Applicability | Broadly applicable to a wide range of organic molecules, including non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Provides detailed structural information and is inherently quantitative without the need for response factors. |
| Sensitivity | High sensitivity, especially with UV or MS detection. | Very high sensitivity, particularly with flame ionization (FID) or mass spectrometry (MS) detectors. | Generally lower sensitivity compared to HPLC and GC, requiring higher analyte concentrations. |
| Sample Throughput | Moderate, with typical run times of 5-30 minutes per sample. | Faster run times are possible, typically 2-20 minutes per sample. | Can be rapid for simple spectra, but complex mixtures may require longer acquisition times. |
| Ease of Use | Relatively straightforward with modern automated systems. Method development can be time-consuming. | Requires expertise in column selection and temperature programming. | Requires specialized knowledge for data acquisition and processing, especially for complex mixtures. |
| In-situ Monitoring | Possible with specialized flow-reactors and online HPLC systems. | More challenging for in-situ monitoring of liquid-phase reactions. | Well-suited for in-situ monitoring, providing real-time data on all NMR-active species. |
For the kinetic analysis of the Suzuki-Miyaura reaction of this compound, HPLC is often the method of choice due to the relatively low volatility and potential thermal lability of the reactants and products.
Experimental Protocol: Kinetic Monitoring by HPLC
This protocol outlines a robust, self-validating system for monitoring the kinetics of the Suzuki-Miyaura reaction.
Part 1: Method Development and Validation
Before initiating kinetic experiments, a validated HPLC method is essential to ensure data integrity.[8][9][10]
Objective: To develop a reliable HPLC method for the separation and quantification of this compound, the boronic acid coupling partner, the cross-coupled product, and an internal standard.
Key Steps:
-
Column Selection: A reversed-phase C18 column is a good starting point, as it effectively separates compounds based on hydrophobicity.[11] The choice of stationary phase can significantly impact retention and separation.[11]
-
Mobile Phase Optimization: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium acetate to improve peak shape) and an organic solvent (acetonitrile or methanol) is typically employed. The gradient should be optimized to achieve baseline separation of all components in a reasonable timeframe.
-
Wavelength Selection: The UV detector wavelength should be set to the λmax of the major chromophores in the reactants and products to ensure optimal sensitivity. A diode array detector (DAD) is advantageous for monitoring multiple wavelengths simultaneously.
-
Method Validation (ICH Guidelines Q2(R1)): [12]
-
Specificity: Ensure that the peaks of interest are well-resolved from any potential impurities or side products.
-
Linearity and Range: Prepare a series of standard solutions of known concentrations for each analyte and the internal standard to establish a linear relationship between concentration and peak area.[8]
-
Accuracy and Precision: Determine the accuracy (closeness to the true value) and precision (repeatability and intermediate precision) of the method by analyzing quality control (QC) samples at different concentrations.[8][13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of each analyte that can be reliably detected and quantified.
-
Part 2: Kinetic Experiment Workflow
Caption: A systematic workflow for a typical kinetic study of a Suzuki-Miyaura reaction.
Materials:
-
This compound (Aryl Halide)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Internal Standard (e.g., Dodecanophenone)
-
Quenching Agent (e.g., a solution of a strong ligand like triphenylphosphine or a dilute acid)
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound, the arylboronic acid, the base, and the internal standard.
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
-
-
Initiation (t=0): Add the palladium catalyst to the vigorously stirred reaction mixture at a constant, controlled temperature. This marks the start of the reaction.
-
Sampling: At predetermined time intervals, withdraw a small, precise aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately transfer the aliquot to a vial containing a quenching agent.
-
Causality: Quenching is essential to stop the reaction instantaneously, ensuring that the composition of the aliquot accurately reflects the reaction mixture at the time of sampling. A strong ligand can bind to the palladium catalyst and halt its activity. Alternatively, a dilute acid can neutralize the base, which is necessary for the transmetalation step.[14]
-
-
Sample Preparation for HPLC: Dilute the quenched sample with the HPLC mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
HPLC Analysis: Inject the prepared samples onto the validated HPLC system.
-
Data Analysis:
-
Integrate the peak areas of the starting material, product, and internal standard.
-
Calculate the concentration of the reactant and product at each time point using the calibration curves and the internal standard for correction. The use of an internal standard is a powerful tool to minimize the effects of random and systematic errors during analysis, thereby improving the precision of the results.[15]
-
Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
-
Comparative Reactivity: A Data-Driven Perspective
To illustrate the kinetic differences between various aryl halides, the following table presents hypothetical but realistic initial reaction rates for the Suzuki-Miyaura coupling with phenylboronic acid under identical conditions.
| Aryl Halide | Structure | Relative Initial Rate (Normalized) | Rationale for Reactivity |
| This compound | ![]() | 1.00 | The C-I bond is the weakest among the halogens, leading to a faster rate of oxidative addition. The electron-withdrawing -CF3 group can also influence the electron density of the C-I bond, potentially accelerating this step. |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | ![]() | ~0.15 | The C-Br bond is stronger than the C-I bond, resulting in a significantly slower rate of oxidative addition.[4] |
| 4-Iodobenzotrifluoride | ![]() | ~0.85 | Similar C-I bond reactivity to the indazole derivative, but the electronic and steric environment of the benzene ring can lead to slightly different kinetics. |
| 4-Bromoanisole | ![]() | ~0.05 | The C-Br bond is less reactive, and the electron-donating methoxy group can slightly decrease the electrophilicity of the aryl halide, further slowing the oxidative addition.[16] |
Note: The structures are placeholders and would be replaced with actual chemical structure images in a final document.
Conclusion
A thorough kinetic analysis is an indispensable component of modern process development for Suzuki-Miyaura cross-coupling reactions. By employing a validated HPLC method and a systematic experimental workflow, researchers can obtain high-quality kinetic data. This data is not only crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time, but also provides valuable insights into the reaction mechanism. The principles and protocols outlined in this guide, with a focus on the medicinally relevant this compound, provide a comprehensive framework for conducting rigorous and reliable kinetic studies, ultimately leading to more efficient and robust synthetic processes.
References
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions.
- Macharia, J. M., et al. (2020).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.
- BenchChem. (2025). Comparative kinetics of 3,5-Dimethoxy-4'-iodobenzophenone in Cross-Coupling Reactions.
- Restek. (2015). Choosing an Internal Standard.
- Labmonk. (2018). Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction. Chemical Science, 7(2), 1227–1237.
- Wikipedia. (n.d.). Suzuki reaction.
- E-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). Palladium(II)
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.
- Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards.
- Pharmaguideline. (2024).
- Singh, R., & Sharma, M. (2018). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. The Journal of Organic Chemistry, 83(17), 10106–10115.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Restek Corporation. (2015). Choosing an Internal Standard.
- Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards.
- SCION Instruments. (n.d.). Internal Standards – What are they?
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- Pharmaceutical Technology. (2003).
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- US EPA. (2025). Quality Control Guidelines for SAM Chemical Methods.
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- RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
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Safety Operating Guide
Proper Disposal of 3-Iodo-6-(trifluoromethyl)-1H-indazole: A Guide for Laboratory Professionals
The proper management and disposal of specialized chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Iodo-6-(trifluoromethyl)-1H-indazole, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug discovery. As a compound containing both iodine and a trifluoromethyl group, it requires classification as a halogenated organic hazardous waste, mandating specific handling and disposal procedures. Adherence to these protocols is critical to mitigate risks to personnel and the environment.
Immediate Safety & Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar chemicals, such as other halogenated and trifluoromethylated indazoles, provide critical safety information.
Primary Hazards:
Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted while wearing appropriate PPE to prevent exposure. The minimum required PPE includes:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or accidental contact with the solid compound, preventing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and subsequent irritation. Contaminated gloves should be disposed of as hazardous waste. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | All handling of the solid or solutions should occur within a certified chemical fume hood. | A fume hood provides essential protection against the inhalation of fine powders or aerosols, mitigating the risk of respiratory tract irritation. |
Waste Segregation and Collection: The Core Protocol
The fundamental principle for disposing of this compound is its strict segregation as halogenated organic waste . This is a critical step, as mixing with other waste streams can create chemical hazards and complicate the final disposal process.
Step-by-Step Collection Procedure
-
Designate a Waste Container: Obtain a dedicated, chemically compatible container for "Halogenated Organic Waste." This container must be in good condition, free of leaks, and possess a secure, tight-fitting lid.
-
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An indication of the major constituents and their approximate concentrations if it is a mixed waste stream.
-
-
Transferring Waste:
-
Solid Waste: Carefully transfer residual solid this compound into the designated waste container. This includes any contaminated weighing paper or spatulas.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into direct contact with the compound should be placed in the same container.
-
Solutions: Solutions containing the compound should be carefully poured into the designated liquid halogenated waste container.
-
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste. This prevents the release of vapors and protects the integrity of the contents.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
The logical flow for handling and segregating this chemical waste is paramount for ensuring safety and compliance.
The Regulatory Framework and Disposal Rationale
The procedural steps outlined above are dictated by regulations governing hazardous waste. Understanding the "why" behind these rules is crucial for fostering a strong safety culture.
Why Halogenated Waste is Special
This compound contains both iodine and fluorine atoms, classifying it as a halogenated organic compound.[5] The U.S. Environmental Protection Agency (EPA) and similar international bodies have specific regulations for these substances due to the potential for the formation of acid gases (like hydrogen iodide and hydrogen fluoride) and other hazardous byproducts upon improper combustion.
Incineration: The Preferred Disposal Method
The standard and required method for the disposal of halogenated organic waste is high-temperature incineration in a facility permitted to handle such materials.[5] EPA regulations under the Resource Conservation and Recovery Act (RCRA) mandate stringent performance standards for hazardous waste incinerators.
-
Destruction and Removal Efficiency (DRE): Incinerators must achieve a DRE of 99.99% for the principal organic hazardous constituents in the waste.[6][7]
-
Halogen Control: Facilities burning wastes with more than 0.5% halogen content must be equipped with scrubbers or other pollution control devices to remove at least 99% of the hydrogen halides (e.g., HCl, HI, HF) from the exhaust gas.[6]
Why Other Disposal Methods are Unacceptable
-
Drain Disposal: It is strictly prohibited to dispose of this compound down the drain. Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.
-
Evaporation: Allowing solvents containing this compound to evaporate in the fume hood is not a compliant disposal method and can lead to the release of pollutants into the atmosphere.[4]
-
Chemical Neutralization: While some chemicals can be neutralized in the lab, this is not a viable option for this compound. The trifluoromethyl group is generally robust, and decomposition of the iodinated indazole ring can produce complex and potentially more hazardous byproducts.[5][8] Attempting such a procedure without validated protocols could lead to uncontrolled reactions.
Spill and Emergency Procedures
In the event of an accidental release, immediate and appropriate action is necessary.
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand).[4] Wearing full PPE, carefully sweep or scoop the absorbed material into the designated halogenated waste container.
-
Large Spills: In the case of a large spill, or if you feel uncomfortable with the situation, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department immediately.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- U.S. Environmental Protection Agency. (1981). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities. Federal Register, 46(15), 7666-7685.
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Washington State University Environmental Health & Safety. Halogenated Solvents Safety Information. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. 40 CFR Part 264 Subpart O -- Incinerators. Electronic Code of Federal Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, SW-846, Chapter Thirteen: Incineration. Retrieved from [Link]
- Polo, V., et al. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes. The Journal of Physical Chemistry A, 127(40), 8446–8457.
- Geva, M., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
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Safeguarding Your Research: A Practical Guide to Handling 3-Iodo-6-(trifluoromethyl)-1H-indazole
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic breakthroughs. Compounds like 3-Iodo-6-(trifluoromethyl)-1H-indazole are powerful tools in this endeavor, serving as key intermediates in the synthesis of complex pharmaceuticals.[1] The introduction of iodine and trifluoromethyl groups to the indazole scaffold is a strategic approach to enhance biological activity, metabolic stability, and binding affinity.[1] However, the very features that make these molecules effective also necessitate a robust and informed approach to safety.
This guide moves beyond generic safety protocols. It is designed to provide you, the researcher, with essential, immediate, and practical information for handling this compound. Our goal is to build your trust by offering value that extends beyond the product itself, ensuring both your safety and the integrity of your research.
Understanding the Hazard Profile: A Synthesis of Available Data
These classifications demand a cautious and well-defined handling strategy. The trifluoromethyl group enhances the compound's lipophilicity, while the iodo-group provides a site for reactivity, both of which can influence its interaction with biological systems.[1] Therefore, all handling procedures must be designed to minimize direct contact and prevent inhalation.
Core Directive: Personal Protective Equipment (PPE)
Personal protective equipment is your most immediate line of defense.[4][5] The selection of appropriate PPE is not merely a checklist item but a critical, science-based decision to mitigate identified risks.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double Gloving: Inner Nitrile Glove + Outer Neoprene or thicker Nitrile Glove. | The primary risk is skin absorption and irritation. Nitrile provides good resistance to a range of chemicals, but double gloving is a prudent practice when handling potent intermediates.[4][6] The outer glove can be removed if contamination is suspected, preserving the integrity of the inner glove. Always inspect gloves for tears or holes before use.[4] |
| Eye & Face Protection | Chemical Splash Goggles with Side Shields and a Face Shield. | Given the high risk of serious eye irritation, standard safety glasses are insufficient.[2] Chemical splash goggles provide a seal around the eyes.[7] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[2] |
| Body Protection | Chemical-resistant Lab Coat (e.g., made of polyester/cotton blend with a minimum polyester content of 65%) and a disposable Chemical-Resistant Apron. | A standard lab coat protects against minor spills.[4] For tasks involving significant quantities or potential for splashes, a chemical-resistant apron provides an additional barrier. Ensure the lab coat is fully buttoned and sleeves are not rolled up.[8] |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor/Acid Gas Cartridges and a P100 Particulate Filter. | Due to the risk of respiratory irritation from dust or vapors, respiratory protection is essential, especially when handling the solid compound outside of a certified containment system.[2][7] All work with the solid should be performed in a chemical fume hood.[8] |
Operational Plan: From Vial to Reaction
Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Before handling, ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[3][9]
-
All weighing and transfers of the solid this compound must be conducted within a certified chemical fume hood to control airborne particles and vapors.[8]
-
Place a disposable absorbent bench liner in the work area to contain any potential spills.
-
-
Donning PPE :
-
Don PPE in the following order: lab coat, inner gloves, respirator (if required), eye protection, face shield, and outer gloves. This sequence ensures a proper seal and minimizes cross-contamination.
-
-
Weighing and Transfer :
-
Use anti-static weigh boats or paper to prevent dispersal of the fine powder.
-
Work slowly and deliberately to avoid creating airborne dust.
-
Close the primary container immediately after dispensing the required amount. The compound should be stored at 2-8°C, protected from light.[10]
-
-
Solubilization :
-
When dissolving the compound, add the solvent to the vessel containing the indazole slowly to prevent splashing.
-
Ensure the vessel is appropriately sized to avoid overfilling.
-
-
Post-Handling Decontamination :
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the liner as hazardous waste.
-
Decontaminate any non-disposable equipment that came into contact with the chemical.
-
-
Doffing PPE :
-
Remove PPE in the reverse order of donning, being careful to avoid touching the outside of contaminated items with bare skin. Remove outer gloves first, followed by the face shield, apron, and goggles. The respirator should be removed last after leaving the immediate work area. Wash hands thoroughly with soap and water after removing all PPE.[2]
-
Below is a workflow diagram illustrating the key decision points and actions for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing Halogenated Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.[11]
Waste Segregation and Disposal Protocol
-
Identify Waste Streams :
-
Solid Waste : Unused compound, contaminated weigh boats, gloves, bench liners, and any other solid materials that have come into direct contact.
-
Liquid Waste : Reaction mixtures, solutions used for rinsing glassware, and the first rinse of any empty containers.[12] Halogenated and non-halogenated solvent waste should generally be collected separately.[13][14]
-
-
Containerization :
-
Use clearly labeled, dedicated waste containers for "Halogenated Organic Waste."[11][14]
-
Ensure containers are made of a compatible material (e.g., high-density polyethylene for solvents) and have a secure, tight-fitting lid.[13]
-
Never fill waste containers beyond 90% capacity to allow for expansion and prevent spills.[13]
-
-
Labeling :
-
All waste containers must be labeled with the words "Hazardous Waste" and a full list of the chemical constituents.
-
Keep a log of the chemicals and their approximate quantities added to the container.
-
-
Storage :
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Use secondary containment (such as a larger, chemically resistant bin) for all liquid waste containers to contain potential leaks.[12]
-
-
Disposal Request :
-
Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical or its waste down the drain or in regular trash.[12]
-
The following diagram outlines the decision-making process for proper waste disposal.
Caption: Decision Tree for Disposal of Halogenated Waste.
By integrating these detailed safety and handling protocols into your daily laboratory practices, you can confidently work with advanced intermediates like this compound, ensuring the protection of yourself, your colleagues, and the environment.
References
- Unknown Source. (n.d.).
-
Pharmaceutical Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Retrieved from [Link]
- Suzuki, T., & Sakurai, M. (1988). Iodine removing method in organic solvent.
-
Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
-
Enhesa. (2023, December 12). Good laboratory practices in the pharmaceutical industry. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
- Statman, M., Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds. U.S.
- Illinois Pollution Control Board. (n.d.). Section 729.200 Purpose, Scope and Applicability.
- Bertolini, G., et al. (2001). A process for the recovery of iodine from aqueous solutions containing iodinated organic compounds.
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Fluorochem. (2024, December 19). Safety Data Sheet: 7-(Trifluoromethyl)-1H-indazole.
- RS Components. (n.d.).
-
Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]
-
DACH Schutzbekleidung GmbH & Co. KG. (n.d.). Which industry-specific risks does personal protective equipment protect us from? Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
- University of California, Berkeley. (n.d.). Glove Selection.
- Washington State University Spokane. (n.d.). Glove Selection Chart.
- Richardson, S. D., et al. (2011). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. Environmental Science & Technology, 45(16), 6837-6844.
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-iodo-6-(trifluoromethyl)-1H-indazole. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

